Dactylfungin B
Description
Structure
2D Structure
Properties
CAS No. |
146935-35-5 |
|---|---|
Molecular Formula |
C41H64O9 |
Molecular Weight |
700.9 g/mol |
IUPAC Name |
3-[(2S,3R,4S,6S)-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-4-hydroxy-6-[(4E,6E,14E,16E,18E)-3-hydroxy-8-(hydroxymethyl)-2,6,10,12,14,18,20-heptamethyldocosa-4,6,14,16,18-pentaen-2-yl]pyran-2-one |
InChI |
InChI=1S/C41H64O9/c1-10-25(2)16-26(3)12-11-13-27(4)17-29(6)18-30(7)20-31(23-42)19-28(5)14-15-35(46)41(8,9)36-22-33(44)37(40(48)50-36)39-38(47)34(45)21-32(24-43)49-39/h11-16,19,22,25,29-32,34-35,38-39,42-47H,10,17-18,20-21,23-24H2,1-9H3/b12-11+,15-14+,26-16+,27-13+,28-19+/t25?,29?,30?,31?,32-,34-,35?,38+,39-/m0/s1 |
InChI Key |
RFFNWAQLYUMOFF-CKGFFVAASA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Dactylfungin A; |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Dactylfungin B from Dactylaria parvispora
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antifungal agent Dactylfungin B, produced by the fungus Dactylaria parvispora. It covers the biology of the producing organism, detailed methodologies for production, isolation, and characterization of this compound, its biological activity, and its proposed biosynthetic pathway.
Organism of Production: Dactylaria parvispora
This compound is a secondary metabolite produced by the fungus Dactylaria parvispora, specifically strain D500.[1] This mitosporic fungus is the source of a class of pyrone-containing polyketides known as dactylfungins.
Cultivation of Dactylaria parvispora D500
A detailed protocol for the cultivation of Dactylaria parvispora D500 for the production of this compound is outlined below. This protocol is based on standard mycological techniques for the cultivation of filamentous fungi for secondary metabolite production.
Experimental Protocol: Cultivation of Dactylaria parvispora D500
-
Strain Maintenance: Dactylaria parvispora D500 should be maintained on Potato Dextrose Agar (PDA) slants at 4°C for long-term storage. For routine use, the strain can be sub-cultured on fresh PDA plates and incubated at 25-28°C for 7-10 days until sufficient sporulation is observed.
-
Inoculum Preparation:
-
Aseptically add 10 mL of sterile 0.05% Tween 80 solution to a mature (7-10 days old) PDA plate culture of D. parvispora D500.
-
Gently scrape the surface of the agar with a sterile loop to dislodge the spores.
-
Transfer the resulting spore suspension to a sterile centrifuge tube.
-
Adjust the spore concentration to approximately 1 x 10^6 spores/mL using a hemocytometer. This suspension will serve as the inoculum.
-
-
Seed Culture:
-
In a 250 mL Erlenmeyer flask containing 50 mL of seed medium (e.g., Yeast Malt Extract Broth: 4 g/L yeast extract, 10 g/L malt extract, 4 g/L dextrose), inoculate with 1 mL of the spore suspension.
-
Incubate the flask at 28°C on a rotary shaker at 150 rpm for 48-72 hours.
-
-
Production Culture (Fermentation):
-
In a 1 L Erlenmeyer flask containing 200 mL of production medium (a nutrient-rich medium designed to promote secondary metabolite production, the exact composition may need optimization but a starting point could be a complex medium containing glucose, peptone, and yeast extract), inoculate with 10% (v/v) of the seed culture.
-
Incubate the production flasks at 28°C on a rotary shaker at 150 rpm for 7-10 days. The production of this compound can be monitored periodically by analytical techniques such as HPLC.
-
This compound: Production and Physicochemical Properties
This compound is a polyketide characterized by a γ-pyrone ring, a polyalcohol moiety, and a long aliphatic side chain.[1]
Fermentation and Isolation
The production of this compound is achieved through submerged fermentation of Dactylaria parvispora D500.[1] Following fermentation, a multi-step extraction and purification process is employed to isolate the pure compound.
Experimental Protocol: Isolation and Purification of this compound
-
Harvesting: After the fermentation period (7-10 days), separate the mycelial biomass from the culture broth by filtration through cheesecloth or by centrifugation. The culture broth is the primary source of this compound.
-
Extraction:
-
Extract the filtered culture broth twice with an equal volume of a water-immiscible organic solvent such as ethyl acetate.
-
Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Chromatographic Purification:
-
Silica Gel Chromatography: Subject the crude extract to column chromatography on silica gel. Elute the column with a gradient of increasing polarity, for example, starting with n-hexane and gradually increasing the proportion of ethyl acetate, followed by a gradient of ethyl acetate and methanol. Collect fractions and monitor them by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.
-
Gel Filtration Chromatography: Pool the fractions containing this compound and further purify them using gel filtration chromatography (e.g., Sephadex LH-20) with methanol as the mobile phase to remove impurities of different molecular sizes.
-
High-Performance Liquid Chromatography (HPLC): The final purification step involves preparative reverse-phase HPLC (RP-HPLC) using a C18 column. A typical mobile phase would be a gradient of acetonitrile and water.
-
Physicochemical Properties of this compound
The following table summarizes the known physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C38H60O9 (based on related dactylfungins) | [2] |
| Appearance | Amorphous solid | [3] |
| Core Structure | γ-Pyrone | [1] |
| Key Moieties | Polyalcohol, Long aliphatic side chain | [1] |
| UV λmax (MeOH) | Data not available for this compound. Dactylfungin A: 236, 278.5 nm | [4] |
| Specific Rotation | Data not available for this compound. Dactylfungin A: [α]D20 +7 (c 0.001, MeOH) | [4] |
Biological Activity of this compound
This compound exhibits notable antifungal activity, particularly against Candida species.
Antifungal Spectrum
This compound is active against Candida pseudotropicalis and other fungi with a Minimum Inhibitory Concentration (MIC) of less than 10 µg/mL.[1][5]
Table of Antifungal Activity of this compound
| Test Organism | MIC (µg/mL) | Reference |
| Candida pseudotropicalis | < 10 | [1][5] |
| Other Fungi | < 10 | [1][5] |
Antifungal Susceptibility Testing
The following protocol outlines a standard method for determining the MIC of this compound against Candida pseudotropicalis.
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
-
Inoculum Preparation: Culture Candida pseudotropicalis on Sabouraud Dextrose Agar (SDA) at 35°C for 24 hours. Prepare a suspension of the yeast in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum size of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
Drug Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions of this compound in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of final concentrations (e.g., from 64 µg/mL to 0.06 µg/mL).
-
Incubation: Inoculate each well with the prepared yeast suspension. Include a growth control (no drug) and a sterility control (no inoculum). Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth (typically ≥50% inhibition) compared to the growth control.
Proposed Biosynthesis of this compound
The biosynthesis of dactylfungins is proposed to occur via a polyketide pathway, catalyzed by a highly reducing polyketide synthase (HR-PKS). While the specific pathway for this compound has not been fully elucidated, a plausible pathway can be proposed based on the biosynthesis of the related Dactylfungin C.[3]
The proposed pathway involves the iterative condensation of acetyl-CoA with multiple malonyl-CoA units, followed by a series of reduction, dehydration, and methylation steps. The resulting polyketide chain undergoes an intramolecular cyclization to form the characteristic pyrone ring. The key difference in the biosynthesis of this compound compared to Dactylfungin A would be the cyclization mechanism that leads to the formation of a γ-pyrone instead of an α-pyrone.
Caption: Proposed biosynthetic pathway of this compound.
Experimental and Logical Workflows
The overall workflow for the discovery and characterization of this compound involves a series of integrated steps, from the cultivation of the producing organism to the evaluation of the compound's biological activity.
Caption: Overall experimental workflow.
This guide provides a foundational understanding of this compound and the methodologies for its study. Further research is warranted to fully elucidate its mechanism of action and to explore its potential as a therapeutic agent.
References
- 1. Dactylfungins, novel antifungal antibiotics produced by Dactylaria parvispora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Dactylfungins and Tetralones: Bioactive Metabolites from a Nematode-Associated Laburnicola nematophila - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
A Technical Guide to the Discovery of Dactylfungin B and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, structure elucidation, and biological evaluation of the Dactylfungin family of natural products, with a focus on Dactylfungin B. The information is compiled from key scientific literature and presented to be a valuable resource for researchers in natural product chemistry, mycology, and antifungal drug development.
Introduction to Dactylfungins
The Dactylfungins are a class of polyketide natural products characterized by a pyrone core (either α-pyrone or γ-pyrone) linked to a polyalcohol moiety and a long aliphatic side chain.[1] These compounds have garnered significant interest due to their potent antifungal properties, particularly against clinically relevant and drug-resistant fungal pathogens.[2][3] The emergence of resistance to existing antifungal agents underscores the urgent need for novel therapeutic options, and natural products like the Dactylfungins represent a promising avenue for discovery.[2]
Producing Organisms and Fermentation
The initial discovery of Dactylfungins A and B was from the culture broth of Dactylaria parvispora D500.[1] Subsequent research has led to the isolation of new Dactylfungin derivatives from other fungal sources, including Amesia hispanica and Laburnicola nematophila, the latter being a fungus associated with the plant parasitic nematode Heterodera filipjevi.[2][4]
Experimental Protocol: Fungal Cultivation
A representative protocol for the cultivation of a Dactylfungin-producing fungus is as follows:
-
Strain Activation: The producing fungal strain (e.g., Amesia hispanica CBS 149852) is grown on a suitable agar medium, such as Potato Dextrose Agar (PDA), to obtain a vibrant culture.
-
Solid-State Fermentation: For large-scale production, solid-state fermentation is often employed. A solid substrate, such as rice medium, is prepared in flasks and autoclaved to ensure sterility.
-
Inoculation: Small agar plugs from the actively growing culture are used to inoculate the sterile solid medium.
-
Incubation: The inoculated flasks are incubated under static conditions at a controlled temperature (e.g., 25°C) for a period of several weeks to allow for fungal growth and secondary metabolite production.
-
Extraction: Following incubation, the entire culture (fungal biomass and substrate) is harvested and extracted with an organic solvent, typically ethyl acetate, to isolate the crude mixture of secondary metabolites. The solvent is then evaporated under reduced pressure to yield the crude extract.
Isolation and Structure Elucidation
The purification of individual Dactylfungins from the crude extract is a multi-step process that relies on various chromatographic techniques. The structural identity of the isolated compounds is then determined using a combination of spectroscopic methods.
Experimental Protocol: Isolation and Purification
-
Initial Fractionation: The crude extract is subjected to an initial fractionation step, often using silica gel column chromatography with a gradient of solvents of increasing polarity (e.g., n-hexane, ethyl acetate, methanol).
-
Preparative High-Performance Liquid Chromatography (HPLC): Active fractions from the initial separation are further purified by preparative HPLC. A reversed-phase column (e.g., C18) is commonly used with a mobile phase gradient of water and acetonitrile or methanol, often with a small percentage of an acid like formic acid to improve peak shape.[5]
-
Compound Isolation: The HPLC system is equipped with a detector (e.g., a diode array detector) to monitor the elution of compounds. Fractions corresponding to individual peaks are collected, and the solvent is removed to yield the pure compounds.
Experimental Protocol: Structure Elucidation
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact mass of the molecule and, from that, its molecular formula.[2][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments are performed to elucidate the planar structure and relative stereochemistry of the molecule. These experiments include:
-
¹H NMR: To identify the types and connectivity of protons.
-
¹³C NMR: To identify the number and types of carbon atoms.
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings within spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range carbon-proton correlations, which is crucial for connecting different fragments of the molecule.[5]
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and thus the relative stereochemistry of the molecule.[2][3]
-
-
Comparison with Known Compounds: The spectroscopic data of newly isolated compounds are compared with those of previously reported Dactylfungins to identify known structures or to aid in the characterization of new derivatives.[2][5]
Quantitative Data
The following tables summarize key quantitative data for selected Dactylfungin derivatives.
Table 1: Physicochemical Properties of Selected Dactylfungins
| Compound | Molecular Formula | Source Organism | Reference |
| Dactylfungin A | C₄₁H₆₄O₉ | Dactylaria parvispora, Amesia hispanica | [1][4] |
| This compound | Not explicitly stated in snippets | Dactylaria parvispora | [1] |
| Dactylfungin C | C₃₈H₆₀O₁₀ | Laburnicola nematophila | [2][5] |
| 21"-Hydroxy-dactylfungin A | Not explicitly stated in snippets | Amesia hispanica | [4] |
| 25"-Dehydroxy-dactylfungin A | Not explicitly stated in snippets | Amesia hispanica | [4] |
Table 2: Antifungal Activity (MIC in µg/mL) of Selected Dactylfungins
| Compound | Candida pseudotropicalis | Aspergillus fumigatus | Cryptococcus neoformans | Reference |
| Dactylfungin A & B | < 10 | - | - | [1] |
| Dactylfungin A | - | 6.25 | 6.25 | [4] |
| 21"-Hydroxy-dactylfungin A | - | 25 | > 25 | [4] |
| Dactylfungin C | - | High Impact | - | [3] |
| Dactylfungin D | - | High Potency | Moderate Activity | [3] |
Note: "-" indicates data not available in the provided search results.
Visualizing the Discovery Process and Biosynthesis
Diagram 1: General Workflow for Dactylfungin Discovery
Caption: A flowchart illustrating the key stages in the discovery and characterization of Dactylfungins.
Diagram 2: Plausible Biosynthetic Pathway of Dactylfungin C
Caption: A simplified diagram showing a plausible biosynthetic route to Dactylfungin C.
Conclusion and Future Directions
The Dactylfungins represent a structurally interesting and biologically active family of fungal natural products. The discovery of new analogs with potent antifungal activity, including against resistant strains, highlights the potential of this class of compounds for further drug development. Future research should focus on elucidating the mechanism of action of Dactylfungins, exploring their full biosynthetic pathways to enable synthetic biology approaches for analog generation, and conducting more extensive structure-activity relationship (SAR) studies to optimize their therapeutic potential. The detailed experimental protocols and compiled data within this guide serve as a foundational resource for researchers aiming to contribute to these efforts.
References
- 1. Dactylfungins, novel antifungal antibiotics produced by Dactylaria parvispora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dactylfungins and Tetralones: Bioactive Metabolites from a Nematode-Associated Laburnicola nematophila - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
Dactylfungin B: A Technical Deep Dive into its Antifungal Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dactylfungin B is a polyketide natural product belonging to the dactylfungin family of antibiotics. First isolated from Dactylaria parvispora, it has demonstrated notable antifungal activity. This technical guide provides a comprehensive overview of the antifungal spectrum of this compound, its proposed mechanism of action, and the experimental protocols utilized for its evaluation. While detailed quantitative data for this compound is limited in publicly accessible literature, this document synthesizes the available information on the dactylfungin class to provide a thorough understanding of its potential as an antifungal agent.
Antifungal Spectrum of Dactylfungins
| Fungal Species | Dactylfungin A MIC (µg/mL) | Reference |
| Aspergillus fumigatus | 6.25 | [2] |
| Cryptococcus neoformans | 6.25 | [2] |
Note: The structural difference between Dactylfungin A (an α-pyrone) and this compound (a γ-pyrone) may influence their specific activities against different fungal species[1]. Further studies are required to fully elucidate the antifungal spectrum of this compound.
Experimental Protocols
The determination of the antifungal activity of this compound and its analogs is primarily achieved through broth microdilution assays. This standard method allows for the quantitative assessment of a compound's inhibitory effect on fungal growth.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standard method for determining the MIC of an antifungal agent against yeast and filamentous fungi.
-
Preparation of Fungal Inoculum:
-
Fungal cultures are grown on an appropriate agar medium (e.g., Potato Dextrose Agar or Sabouraud Dextrose Agar).
-
For yeasts, colonies are suspended in sterile saline or RPMI-1640 medium, and the cell density is adjusted spectrophotometrically to a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
For filamentous fungi, conidia are harvested and suspended in sterile saline with a surfactant (e.g., Tween 80) to break up clumps. The suspension is filtered to remove hyphal fragments, and the conidial density is adjusted to a final concentration of approximately 0.4 x 10⁴ to 5 x 10⁴ conidia/mL.
-
-
Preparation of Antifungal Agent Dilutions:
-
This compound is dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a stock solution.
-
Serial twofold dilutions of the stock solution are prepared in a 96-well microtiter plate using RPMI-1640 medium buffered with MOPS. The final concentrations typically range from 0.03 to 64 µg/mL.
-
-
Inoculation and Incubation:
-
Each well containing the diluted antifungal agent is inoculated with the prepared fungal suspension.
-
A growth control well (containing medium and inoculum but no antifungal) and a sterility control well (containing medium only) are included on each plate.
-
The microtiter plates are incubated at 35°C for 24-48 hours for yeasts and 48-72 hours for filamentous fungi.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control. For some fungi and drug combinations, this may be a 50% or 90% reduction in growth (MIC₅₀ or MIC₉₀).
-
Proposed Mechanism of Action: Inhibition of GPI Biosynthesis
While the precise molecular target of this compound has not been definitively elucidated, substantial evidence from studies on structurally related compounds suggests that its antifungal activity stems from the inhibition of the glycosylphosphatidylinositol (GPI) biosynthesis pathway. This pathway is essential for the anchoring of many proteins to the fungal cell surface, which are crucial for cell wall integrity, adhesion, and virulence.
The proposed mechanism involves the specific inhibition of the inositol acyltransferase enzyme, Gwt1. Inhibition of Gwt1 disrupts the production of GPI-anchored proteins, leading to defects in the fungal cell wall and ultimately inhibiting fungal growth.
Conclusion
This compound is a promising antifungal agent with a likely mechanism of action involving the inhibition of the essential GPI biosynthesis pathway. While more extensive studies are needed to fully characterize its antifungal spectrum, the available data on the dactylfungin class suggests broad activity against clinically relevant fungi. The detailed experimental protocols provided herein offer a framework for the further evaluation of this compound and other novel antifungal compounds. Future research should focus on obtaining a comprehensive MIC profile for this compound and confirming its molecular target to facilitate its development as a potential therapeutic agent.
References
Dactylfungin B: A Technical Guide to its Antifungal Activity Against Candida pseudotropicalis
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Candida pseudotropicalis, now more commonly known as Candida kefyr, is an opportunistic yeast that can cause significant infections, particularly in immunocompromised individuals. The emergence of antifungal resistance necessitates the exploration of novel therapeutic agents. Dactylfungin B, a polyketide metabolite isolated from Dactylaria parvispora, has demonstrated notable antifungal properties.[1][2] This technical document provides a comprehensive overview of the known activity of this compound against C. pseudotropicalis, outlines detailed experimental protocols to further elucidate its mechanism of action, and presents relevant biological pathways for context.
Introduction to this compound
This compound is an antifungal antibiotic first isolated from the culture broth of the fungus Dactylaria parvispora.[1] Structurally, it is characterized by a γ-pyrone ring linked to a polyalcohol moiety and a long side chain.[1][2] Early studies identified its activity against several fungi, including Candida pseudotropicalis.[1][3] While the dactylfungin class of compounds has shown potent antifungal effects, the specific molecular target and mechanism of action of this compound remain largely uncharacterized, representing a key area for further research.[4]
Quantitative Data: In Vitro Activity
The primary quantitative data available for this compound's activity against C. pseudotropicalis is its Minimum Inhibitory Concentration (MIC). This foundational metric indicates the lowest concentration of the compound that prevents visible growth of the microorganism.
| Compound | Organism | Metric | Value | Reference |
| This compound | Candida pseudotropicalis | MIC | < 10 µg/mL | [Xiao et al., 1993][1][3] |
Experimental Protocols for Mechanism of Action (MoA) Studies
Given the limited data on this compound's MoA, a systematic investigation is required. The following protocols provide a framework for characterizing its antifungal properties and identifying its cellular targets in C. pseudotropicalis.
Antifungal Susceptibility Testing
These protocols are fundamental for quantifying the antifungal potency of this compound.
This protocol follows the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for broth microdilution.[5]
-
Inoculum Preparation:
-
Culture C. pseudotropicalis on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.
-
Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Further dilute this suspension in RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
-
-
Drug Dilution:
-
Perform serial two-fold dilutions of this compound in RPMI 1640 medium in a 96-well microtiter plate. The concentration range should bracket the expected MIC (e.g., from 64 µg/mL down to 0.06 µg/mL).
-
Include a positive control (no drug) and a negative control (no inoculum).
-
-
Incubation:
-
Add the prepared inoculum to each well.
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Endpoint Determination:
-
The MIC is the lowest concentration of this compound that causes a significant reduction in growth (typically ≥50%) compared to the positive control.[6]
-
-
Subculturing:
-
Following MIC determination, take a 10-20 µL aliquot from each well that shows no visible growth.
-
Plate the aliquot onto an SDA plate.
-
-
Incubation:
-
Incubate the SDA plates at 35°C for 48 hours.
-
-
Endpoint Determination:
-
The MFC is the lowest drug concentration that results in no colony growth on the SDA plate, indicating a ≥99.9% killing of the initial inoculum.
-
Investigation of Ergosterol Biosynthesis
A common mechanism for antifungal agents is the disruption of the ergosterol biosynthesis pathway, which is critical for fungal cell membrane integrity.[7][8]
-
Culture and Treatment:
-
Grow C. pseudotropicalis in a suitable broth medium (e.g., Yeast Peptone Dextrose) to mid-log phase.
-
Expose the cells to this compound at concentrations of 0.5x, 1x, and 2x the predetermined MIC. Include an untreated control.
-
Incubate for 4-6 hours.
-
-
Sterol Extraction:
-
Harvest cells by centrifugation and wash with sterile water.
-
Saponify the cell pellet with 25% alcoholic potassium hydroxide solution at 85°C for 1 hour.
-
Extract non-saponifiable lipids (sterols) by adding n-heptane and sterile water, followed by vigorous vortexing.
-
Collect the upper n-heptane layer.
-
-
Analysis:
-
Scan the absorbance of the n-heptane layer from 240 nm to 300 nm using a spectrophotometer.
-
Calculate the percentage of ergosterol and intermediate sterols based on the characteristic absorbance peaks. A reduction in the ergosterol peak (around 282 nm) and an accumulation of peaks at other wavelengths may indicate inhibition of the pathway.
-
Investigation of Cell Membrane and Wall Integrity
Damage to the cell membrane or cell wall is another common antifungal mechanism.
-
Cell Preparation and Treatment:
-
Prepare a cell suspension of C. pseudotropicalis as described for MIC testing.
-
Treat cells with this compound (0.5x, 1x, 2x MIC) for a defined period (e.g., 1-4 hours). Include a positive control (e.g., Amphotericin B) and an untreated control.
-
-
Staining:
-
Add propidium iodide (PI) to each cell suspension to a final concentration of 2 µg/mL. PI is a fluorescent dye that can only enter cells with compromised membranes.
-
Incubate in the dark for 15 minutes.
-
-
Analysis:
-
Analyze the cell suspensions using flow cytometry or fluorescence microscopy. An increase in the population of PI-positive (fluorescent) cells indicates membrane damage.
-
-
Plate Preparation:
-
Prepare SDA plates containing sub-inhibitory concentrations of this compound (e.g., 0.25x and 0.5x MIC).
-
Prepare a second set of plates that also include a cell wall stressing agent, such as Calcofluor White (20 µg/mL) or Congo Red (15 µg/mL).
-
-
Spot Assay:
-
Prepare serial 10-fold dilutions of a C. pseudotropicalis cell suspension.
-
Spot 5 µL of each dilution onto the prepared plates.
-
Incubate at 35°C for 48 hours.
-
-
Analysis:
-
Compare the growth on plates with this compound alone to those with both the compound and the cell wall stressor. A significant reduction in growth in the presence of both agents (synergistic effect) suggests that this compound may interfere with the cell wall integrity pathway.
-
Gene Expression Analysis via qRT-PCR
To investigate if C. pseudotropicalis responds to this compound by upregulating known resistance genes.
-
RNA Extraction:
-
Treat mid-log phase cells with this compound (1x MIC) for a short duration (e.g., 60-90 minutes).
-
Harvest cells and rapidly freeze them in liquid nitrogen.
-
Extract total RNA using a standard protocol (e.g., hot acid phenol method or a commercial kit).
-
-
cDNA Synthesis:
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using SYBR Green or a probe-based assay with specific primers for target genes (ERG11, CDR1, MDR1) and a housekeeping gene for normalization (ACT1).
-
Analyze the relative gene expression using the ΔΔCt method. An upregulation of these genes in response to this compound could suggest an induced resistance mechanism.
-
Conclusion and Future Directions
This compound presents as a promising antifungal agent with demonstrated activity against C. pseudotropicalis. The available data, however, is limited to a single MIC value from several decades ago.[1] The true potential of this compound can only be unlocked through a rigorous investigation of its mechanism of action. The experimental protocols detailed in this guide provide a clear path forward for researchers. Future studies should focus on confirming the initial MIC, determining its fungicidal or fungistatic properties, and systematically exploring its impact on the primary fungal targets: the cell membrane, the cell wall, and associated biosynthetic and signaling pathways. Such research is critical for the development of new and effective therapies to combat opportunistic fungal infections.
References
- 1. Dactylfungins, novel antifungal antibiotics produced by Dactylaria parvispora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal Susceptibility Testing of Candida Isolates from the Candida Surveillance Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research progress on the drug resistance mechanisms of Candida tropicalis and future solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Enigmatic Antifungal Agent: A Technical Guide to the Presumed Mechanism of Action of Dactylfungin B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dactylfungin B is a polyketide-derived natural product with demonstrated antifungal activity against a range of pathogenic fungi. While its definitive molecular target remains to be conclusively elucidated in publicly available literature, its structural characteristics and the well-established mechanisms of other antifungal agents suggest a potential role as an inhibitor of fungal cell wall biosynthesis. This technical guide provides a comprehensive overview of the current understanding of this compound, including its known antifungal activity. In the absence of direct evidence for its mechanism, this document details the presumed target, the β-1,3-glucan synthase enzyme complex, a critical component in maintaining fungal cell wall integrity. Detailed experimental protocols for assessing antifungal activity and for a β-1,3-glucan synthase inhibition assay are provided to facilitate further investigation into the precise mechanism of action of this promising antifungal candidate.
Introduction
The emergence of drug-resistant fungal pathogens presents a significant and growing threat to global health. This has intensified the search for novel antifungal agents with unique mechanisms of action. This compound, a natural product isolated from Dactylaria parvispora, has been identified as a potent antifungal compound.[1] It belongs to a class of pyrone-containing polyketides and exhibits activity against clinically relevant fungi.[1][2] Despite its discovery and initial characterization, the precise molecular mechanism underpinning its antifungal effect has not been definitively established in the available scientific literature. This guide consolidates the existing data on this compound and explores its presumed mechanism of action by drawing parallels with other known inhibitors of fungal cell wall synthesis.
Antifungal Activity of this compound and its Analogs
This compound and its structural analogs have demonstrated efficacy against a variety of fungal species. The minimum inhibitory concentration (MIC) is a key quantitative measure of an antimicrobial agent's potency. The available MIC data for this compound and related compounds are summarized below.
| Compound | Fungal Species | MIC (µg/mL) | Reference |
| This compound | Candida pseudotropicalis | <10 | [1] |
| Dactylfungin A | Aspergillus fumigatus | 6.25 | [3] |
| Dactylfungin A | Cryptococcus neoformans | 6.25 | [3] |
| 21"-Hydroxy-dactylfungin A | Aspergillus fumigatus | 25 | [3] |
| 25"-Dehydroxy-dactylfungin A | Schizosaccharomyces pombe | 4.2 | [3] |
| 25"-Dehydroxy-dactylfungin A | Rhodotorula glutinis | 4.2 | [3] |
| Dactylfungin C | Aspergillus fumigatus | High Impact | [2] |
| Dactylfungin D | Aspergillus fumigatus | High Potency | [2] |
| YM-202204 (Dactylfungin analog) | Aspergillus fumigatus (azole-resistant) | High Activity | [2] |
| YM-202204 (Dactylfungin analog) | Candida albicans | Moderate Activity | [2] |
| YM-202204 (Dactylfungin analog) | Mucor plumbeus | Highest Activity | [2] |
Presumed Mechanism of Action: Inhibition of Fungal Cell Wall Synthesis
The fungal cell wall is an essential organelle, absent in human cells, making it an attractive target for antifungal drug development.[4][5] A key component of the fungal cell wall is β-1,3-glucan, a polysaccharide that provides structural integrity.[6] The biosynthesis of β-1,3-glucan is catalyzed by the enzyme complex β-1,3-glucan synthase.[7][8] Inhibition of this enzyme leads to a weakened cell wall, osmotic instability, and ultimately, fungal cell death.[6][9]
Given the structural features of this compound and the known mechanisms of other natural product antifungals, it is hypothesized that this compound may exert its antifungal effect through the inhibition of β-1,3-glucan synthase. However, direct experimental evidence to support this hypothesis is currently lacking in the reviewed literature.
The β-1,3-Glucan Synthase Complex: A Putative Target
The β-1,3-glucan synthase complex is a multi-subunit enzyme embedded in the fungal plasma membrane. The catalytic subunit, Fks1, is the primary target of the echinocandin class of antifungal drugs.[10][11] It is plausible that this compound interacts with this enzyme complex, disrupting its catalytic activity and halting the production of β-1,3-glucan.
Below is a conceptual diagram illustrating the proposed point of intervention for this compound in the fungal cell wall biosynthesis pathway.
Caption: Hypothesized inhibition of β-1,3-glucan synthase by this compound.
Experimental Protocols
To investigate the antifungal properties and elucidate the precise mechanism of action of this compound, the following experimental protocols are recommended.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antifungal agent.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Materials:
-
96-well microtiter plates
-
Standardized fungal inoculum (e.g., 0.5-2.5 x 10^3 cells/mL)
-
This compound stock solution
-
Appropriate broth medium (e.g., RPMI-1640)
-
Spectrophotometer (optional)
Procedure:
-
Prepare a serial two-fold dilution of this compound in the broth medium in the wells of a 96-well plate.
-
Add the standardized fungal inoculum to each well. Include a positive control (inoculum without drug) and a negative control (medium only).
-
Incubate the plates at a suitable temperature (e.g., 35°C) for 24-48 hours.
-
Determine the MIC by visual inspection for the lowest concentration of this compound that completely inhibits fungal growth. Alternatively, measure the optical density at 600 nm.
In Vitro β-1,3-Glucan Synthase Inhibition Assay
This protocol describes a method to directly measure the inhibitory effect of this compound on β-1,3-glucan synthase activity.
References
- 1. Dactylfungins, novel antifungal antibiotics produced by Dactylaria parvispora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dactylfungins and Tetralones: Bioactive Metabolites from a Nematode-Associated Laburnicola nematophila - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amesia hispanica sp. nov., Producer of the Antifungal Class of Antibiotics Dactylfungins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Wall-Modifying Antifungal Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Critical steps in fungal cell wall synthesis: strategies for their inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting the fungal cell wall: current therapies and implications for development of alternative antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,3-Beta-glucan synthase - Wikipedia [en.wikipedia.org]
- 8. 1,3-beta-Glucan synthase: a useful target for antifungal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What are 1,3-beta-glucan synthase inhibitors and how do they work? [synapse.patsnap.com]
- 10. Discovery of Novel Antifungal (1,3)-β-d-Glucan Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of novel antifungal (1,3)-beta-D-glucan synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Dactylfungin B: A Comprehensive Physicochemical and Methodological Guide
An In-depth Technical Resource for Drug Discovery and Development Professionals
Abstract
Dactylfungin B is a potent antifungal agent belonging to the dactylfungin family of polyketides, first isolated from Dactylaria parvispora.[1][2] Characterized by a distinctive γ-pyrone ring, a polyalcohol moiety, and an extensive side chain, this compound has demonstrated significant inhibitory activity against a range of fungal pathogens, including Candida pseudotropicalis.[1][2][3] This technical guide provides a detailed overview of the physicochemical properties of this compound, comprehensive experimental protocols for its isolation and analysis, and an exploration of its potential mechanism of action through the lens of relevant fungal signaling pathways. This document is intended to serve as a critical resource for researchers and scientists engaged in the fields of natural product chemistry, mycology, and antifungal drug development.
Physicochemical Properties
This compound is a complex polyketide natural product. While specific experimental data for this compound is limited in publicly accessible literature, its properties can be inferred from data available for the closely related Dactylfungin A and other derivatives. It is crucial to note that the substitution of the α-pyrone ring in Dactylfungin A with a γ-pyrone ring in this compound may lead to subtle differences in their physicochemical characteristics.[1][2][4]
Molecular Structure and Properties
| Property | Value | Source |
| Molecular Formula | C₄₁H₆₄O₉ | [5] |
| Molecular Weight | 700.95 g/mol | [5] |
| Appearance | Colorless amorphous powder (inferred from Dactylfungin A) | [4] |
| Solubility | Soluble in DMSO (inferred from Dactylfungin A) | [5] |
Spectral Data (Inferred from Dactylfungin A and derivatives)
The structural elucidation of dactylfungins has been primarily achieved through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.[1][6][7] The data presented below is for Dactylfungin A and is expected to be very similar for this compound, with minor variations in chemical shifts due to the different pyrone ring.
1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed 1D and 2D NMR data for Dactylfungin A in DMSO-d₆ have been reported.[4]
| ¹H NMR (500 MHz, DMSO-d₆) δ (ppm) | ¹³C NMR (125 MHz, DMSO-d₆) δ (ppm) | Assignment (tentative) |
| 6.39 (dd, J=15.3, 10.8 Hz) | 169.9 | C-6 |
| 6.30 (d, J=15.6 Hz) | 168.1 | C-4 |
| 6.22 (d, J=15.3 Hz) | 163.7 | C-2 |
| 6.06 (s) | 138.7 | C-18" |
| 5.91 (d, J=10.8 Hz) | 137.0 | C-13" |
| ... | ... | ... |
Note: This is a partial list. For complete assignments, refer to the source literature.[4]
1.2.2. Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of Dactylfungin A in methanol exhibits absorption maxima characteristic of the pyrone chromophore.[4]
| λmax (nm) | log ε | Solvent |
| 278.5 | 4.43 | Methanol |
| 236 | 4.69 | Methanol |
1.2.3. Infrared (IR) Spectroscopy
While specific IR data for this compound is not available, the IR spectra of fungal spores and other complex natural products are characterized by broad absorption bands corresponding to various functional groups.[8] Key expected absorptions for this compound would include:
-
~3400 cm⁻¹: O-H stretching (hydroxyl groups)
-
~2950-2850 cm⁻¹: C-H stretching (aliphatic side chain)
-
~1700-1650 cm⁻¹: C=O stretching (γ-pyrone ring)
-
~1600 cm⁻¹: C=C stretching (pyrone ring and side chain)
-
~1100 cm⁻¹: C-O stretching (alcohols, ethers)
Experimental Protocols
The following protocols are based on established methods for the isolation and purification of dactylfungins from fungal cultures.[4][6] These can be adapted for the specific production and isolation of this compound from Dactylaria parvispora or other producing organisms.
Fungal Cultivation and Fermentation
A standardized protocol for the cultivation of a dactylfungin-producing fungus, such as Amesia hispanica, is outlined below.[4]
Objective: To produce a sufficient quantity of fungal biomass containing dactylfungins for subsequent extraction.
Materials:
-
Yeast-Malt (YM) agar and broth (10 g/L malt extract, 4 g/L yeast extract, 4 g/L D-glucose, pH 6.3)[4]
-
Sterile Erlenmeyer flasks
-
Shaking incubator
Procedure:
-
Inoculation: Inoculate YM agar plates with the fungal strain and incubate at 23 °C until sufficient growth is observed.
-
Seed Culture: Aseptically transfer small agar plugs of the fungal colony into a 500 mL Erlenmeyer flask containing 200 mL of YM broth.[4]
-
Incubation: Incubate the seed culture at 23 °C on a rotary shaker at 140 rpm for a designated period to allow for biomass accumulation.
-
Large-Scale Fermentation: Use the seed culture to inoculate larger fermentation vessels containing the appropriate production medium.
Extraction and Purification
The following is a general workflow for the extraction and purification of dactylfungins.[4][6]
Objective: To isolate and purify this compound from the fungal biomass and culture broth.
Materials:
-
Ethyl acetate
-
Silica gel for column chromatography
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Acetonitrile (ACN) and water (with 0.1% formic acid) as mobile phase
Procedure:
-
Extraction: Extract the fungal biomass and culture filtrate with ethyl acetate. Combine the organic phases and evaporate to dryness under reduced pressure to obtain the crude extract.[4]
-
Fractionation: Subject the crude extract to silica gel column chromatography, eluting with a gradient of increasing polarity to separate the components into fractions.
-
Purification: Purify the dactylfungin-containing fractions using preparative HPLC on a C18 column with a water/acetonitrile gradient.[4]
-
Analysis: Analyze the purified fractions by analytical HPLC and mass spectrometry to confirm the presence and purity of this compound.
Antifungal Mechanism of Action and Signaling Pathways
The precise molecular target and signaling pathways affected by this compound have not been definitively elucidated. However, based on its structural class as a polyketide and the known mechanisms of other antifungal agents, several hypotheses can be proposed. Polyketide antifungals are known to interfere with various essential fungal processes.[9][10]
It is plausible that this compound exerts its antifungal effect by inducing cellular stress, which in turn activates conserved fungal stress response signaling pathways. Key pathways that are often implicated in the fungal response to antifungal compounds include the High Osmolarity Glycerol (HOG) pathway and the Cell Wall Integrity (CWI) pathway.[11]
-
High Osmolarity Glycerol (HOG) Pathway: This pathway is crucial for adaptation to osmotic and oxidative stress. Hyperactivation of this pathway by an external agent can be detrimental to the fungus.[11][12]
-
Cell Wall Integrity (CWI) Pathway: This pathway is responsible for maintaining the structural integrity of the fungal cell wall. Disruption of this pathway can lead to cell lysis and death.[11]
The production of secondary metabolites like dactylfungins is itself often regulated by light and other environmental cues, which are transduced through signaling pathways such as the MAPK cascades.[10]
Conclusion
This compound represents a promising lead compound in the search for novel antifungal therapies. This guide has consolidated the available physicochemical data and provided a framework of experimental protocols to facilitate further research and development. While more specific data on this compound is needed, the information from related compounds provides a strong foundation for future studies. Elucidating the precise mechanism of action and the specific signaling pathways modulated by this compound will be critical in advancing its potential as a clinical candidate.
References
- 1. Dactylfungins, novel antifungal antibiotics produced by Dactylaria parvispora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dactylfungins, novel antifungal antibiotics produced by Dactylaria parvispora. | CiNii Research [cir.nii.ac.jp]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. medkoo.com [medkoo.com]
- 6. Dactylfungins and Tetralones: Bioactive Metabolites from a Nematode-Associated Laburnicola nematophila - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Characterizing Aeroallergens by Infrared Spectroscopy of Fungal Spores and Pollen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fungicide activity through activation of a fungal signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of Dactylfungin B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dactylfungin B is a member of the dactylfungin family of antifungal antibiotics, characterized by a γ-pyrone ring conjoined with a polyalcohol moiety and a long side chain.[1] These compounds have garnered interest for their potent antifungal activities. This document provides a detailed protocol for the isolation and purification of this compound, synthesized from methodologies reported in peer-reviewed scientific literature. The protocol covers the fermentation of the producing microorganism, extraction of the crude product, and subsequent chromatographic purification steps. All quantitative data is presented in tabular format for clarity and reproducibility.
Producing Organism and Fermentation
This compound and its analogues are produced by various fungal strains, including Dactylaria parvispora, Amesia hispanica, and Laburnicola nematophila.[1][2][3][4] The following protocol is based on the fermentation of Amesia hispanica and Laburnicola nematophila, which have been shown to produce a range of dactylfungin derivatives.
Culture Media and Conditions
Successful production of this compound relies on optimal culture conditions. A yeast-malt extract broth is commonly used for both seed and production cultures.
Table 1: Fermentation Media Composition
| Component | Concentration (g/L) |
| Malt Extract | 10 |
| Yeast Extract | 4 |
| D-Glucose | 4 |
| pH (before autoclaving) | 6.3 |
Source:[2]
Fermentation Protocol
A two-stage fermentation process is typically employed to generate sufficient biomass and secondary metabolite production.
Table 2: Fermentation Parameters
| Parameter | Seed Culture | Production Culture |
| Vessel | 500 mL Erlenmeyer Flask | - |
| Working Volume | 200 mL | - |
| Inoculum | 8 pieces (1 cm x 1 cm) of well-grown agar plate colonies | - |
| Temperature | 23 °C | 23 °C |
| Agitation | 140 rpm | - |
| Incubation Time | - | - |
Source:[2]
Extraction and Preliminary Purification
Following fermentation, the fungal biomass and culture broth are processed to extract the crude secondary metabolites, including this compound.
Extraction Protocol
A solvent-based extraction method is effective for isolating the dactylfungins from the culture.
Table 3: Extraction Parameters
| Step | Parameter | Details |
| 1. Initial Extraction | Solvent | Acetone |
| Procedure | The fungal biomass is extracted twice with acetone. The extracts are combined, and the acetone is evaporated under vacuum at 40 °C to yield an aqueous residue.[2] | |
| 2. Liquid-Liquid Extraction | Solvent | Ethyl Acetate |
| Procedure | The aqueous residue is extracted twice with an equal volume of ethyl acetate. The ethyl acetate fractions are combined and evaporated to dryness under vacuum at 40 °C to yield the crude extract.[2] |
Chromatographic Purification
A multi-step chromatographic approach is necessary to isolate this compound to a high degree of purity from the complex crude extract.
Flash Chromatography (Pre-fractionation)
The crude extract is first subjected to flash chromatography to separate the components into fractions of varying polarity.
Table 4: Flash Chromatography Parameters
| Parameter | Details |
| System | Grace Reveleris® |
| Stationary Phase | Silica cartridge (12 g) |
| Mobile Phase A | Dichloromethane (DCM) |
| Mobile Phase B | Acetone |
| Mobile Phase C | [DCM/Acetone 8:2]:Methanol |
| Gradient | 1. 100% A for 5 min2. Increase to 100% B in 20 min3. Increase to 100% C in 20 min4. Hold at 100% C for 7 min |
Source:[2]
Preparative High-Performance Liquid Chromatography (HPLC)
Fractions containing dactylfungin derivatives are further purified by preparative HPLC to yield pure this compound.
Table 5: Preparative HPLC Parameters
| Parameter | Details |
| System | Gilson PLC 2250 |
| Stationary Phase | VP Nucleodur 100-5 C18 ec column (250 x 40 mm, 7 µm) |
| Mobile Phase A | H₂O + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (ACN) + 0.1% Formic Acid |
| Flow Rate | 45 mL/min |
| Gradient | 1. 50% B to 85% B in 45 min2. 85% B to 100% B in 12 min3. Hold at 100% B for 15 min |
Source:[2]
Experimental Workflow
The overall process for the isolation and purification of this compound is depicted in the following workflow diagram.
Caption: Workflow for this compound Isolation and Purification.
References
- 1. Dactylfungins, novel antifungal antibiotics produced by Dactylaria parvispora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amesia hispanica sp. nov., Producer of the Antifungal Class of Antibiotics Dactylfungins | MDPI [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Dactylfungins and Tetralones: Bioactive Metabolites from a Nematode-Associated Laburnicola nematophila - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Separation of Dactylfungin B
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation and analysis of Dactylfungin B, a polyketide with antifungal properties. This compound is a structural analog of Dactylfungin A, differing in the pyrone ring structure.[1] The method outlined below is adapted from established protocols for the successful separation of other dactylfungin derivatives and is intended to provide a strong starting point for the purification and quantification of this compound.[2][3][4] This protocol is designed for researchers in natural product chemistry, mycology, and drug development.
Introduction
Dactylfungins are a class of antifungal compounds produced by various fungi, including species of Dactylaria and Amesia.[1] These compounds, which include Dactylfungin A and B, exhibit promising activity against a range of fungal pathogens. Structurally, dactylfungins consist of a pyrone ring, a polyalcohol moiety, and a long aliphatic side chain.[1][2] While Dactylfungin A contains an α-pyrone ring, this compound is characterized by a γ-pyrone ring.[1] The effective separation and purification of these analogs are crucial for detailed structural elucidation, bioactivity screening, and further drug development. This document provides a detailed HPLC protocol to achieve this separation.
Experimental Workflow
The overall process for the separation of this compound from a fungal culture is depicted below. This workflow outlines the major steps from sample preparation to final analysis.
Caption: Experimental workflow for this compound separation and analysis.
Protocols
Sample Preparation: Extraction from Fungal Culture
This protocol is based on general methods for extracting fungal secondary metabolites.[5]
-
Harvesting: After a suitable incubation period, harvest the fungal culture broth.
-
Solvent Extraction:
-
Mix the culture broth with an equal volume of a suitable organic solvent such as ethyl acetate.
-
Shake vigorously for 10-15 minutes in a separatory funnel.
-
Allow the layers to separate and collect the organic phase.
-
Repeat the extraction process twice more to ensure complete recovery of the compounds.
-
-
Drying and Concentration:
-
Combine the organic extracts.
-
Dry the combined extract over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.
-
-
Final Sample Preparation:
-
Dissolve the dried crude extract in a minimal amount of methanol.
-
Filter the solution through a 0.22 µm syringe filter to remove any particulate matter before HPLC injection.
-
HPLC Separation Protocol
This protocol is a recommended starting point, adapted from methods used for separating Dactylfungin A and C.[2][3][4] Optimization may be required depending on the specific instrumentation and sample matrix.
Instrumentation and Columns:
-
HPLC System: A preparative or semi-preparative HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Stationary Phase (Column): A reversed-phase C18 column is recommended. Suitable examples include:
Mobile Phase and Gradient Program:
-
Mobile Phase A: Water with 0.1% Formic Acid (v/v)
-
Mobile Phase B: Acetonitrile (ACN) with 0.1% Formic Acid (v/v)
-
Column Temperature: 40°C[3]
-
Detection Wavelength: 210 nm[6]
Table 1: Proposed HPLC Gradient Program
| Time (minutes) | % Mobile Phase B (ACN + 0.1% FA) | Flow Rate (mL/min) |
| 0.0 | 50 | 20 |
| 15.0 | 68 | 20 |
| 55.0 | 81 | 20 |
| 65.0 | 100 | 20 |
| 75.0 | 100 | 20 |
Note: The flow rate should be adjusted based on the column dimensions. The provided flow rate is suitable for a semi-preparative column.
Data Collection and Analysis
-
Chromatogram Acquisition: Monitor the separation at 210 nm and record the chromatogram.
-
Fraction Collection: Collect fractions corresponding to the separated peaks.
-
Purity Analysis: Re-inject the collected fractions into an analytical HPLC system to assess purity.
-
Structural Identification: Subject the purified compound to further analysis, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), to confirm its identity as this compound.
Quantitative Data Summary
While specific quantitative data for this compound is not available in the cited literature, Table 2 provides retention times for related dactylfungin derivatives separated under similar conditions. These can serve as a reference for the expected elution profile of this compound.
Table 2: Retention Times of Dactylfungin Derivatives from Literature
| Compound | HPLC Column | Retention Time (tR) (minutes) | Reference |
| Dactylfungin Derivative 1 | Gemini C18 | 45.0 | [2] |
| Dactylfungin Derivative 2 | Gemini C18 | 63.0 | [2] |
| Dactylfungin Derivative 3 | Gemini C18 | 62.0 | [2] |
| Dactylfungin A (1) | Luna C18 | 21.7–24.2 | [3] |
| 21″-Hydroxy-dactylfungin A (2) | Luna C18 | 38.1–41.3 | [3] |
| 25″-Dehydroxy-dactylfungin A (3) | Luna C18 | 50.6–51.5 | [3] |
Logical Relationships in Dactylfungin Analysis
The following diagram illustrates the logical relationship between the structural features of dactylfungins and the analytical techniques used for their characterization.
Caption: Relationships in dactylfungin analysis.
Conclusion
The HPLC method described in this application note provides a comprehensive framework for the separation of this compound. By utilizing a reversed-phase C18 column with a water/acetonitrile gradient containing formic acid, researchers can achieve effective separation of this and related antifungal compounds. The provided protocols for sample preparation and HPLC analysis, along with the reference data from similar compounds, offer a solid foundation for the purification and further investigation of this compound.
References
- 1. Dactylfungins, novel antifungal antibiotics produced by Dactylaria parvispora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dactylfungins and Tetralones: Bioactive Metabolites from a Nematode-Associated Laburnicola nematophila - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amesia hispanica sp. nov., Producer of the Antifungal Class of Antibiotics Dactylfungins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Elucidating the Molecular Architecture of Dactylfungin B using NMR Spectroscopy
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals in the field of natural product chemistry and drug discovery.
Introduction
Dactylfungin B is a member of the dactylfungin family of antifungal antibiotics, characterized by a unique structure featuring a γ-pyrone ring, a polyalcohol moiety, and a long aliphatic side chain.[1] The detailed structural elucidation of these complex natural products is crucial for understanding their mechanism of action, establishing structure-activity relationships (SAR), and enabling further drug development efforts. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable and powerful tool for the unambiguous determination of the constitution and relative stereochemistry of such intricate molecules.[2][3][4] This application note provides a detailed protocol for the structure elucidation of this compound and its analogues using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.
The methodologies outlined herein are based on the successful structural characterization of closely related dactylfungin derivatives, such as Dactylfungin C and D.[5][6][7][8][9] The combination of ¹H and ¹³C NMR for identifying the carbon skeleton, along with 2D correlation experiments like COSY, HSQC, and HMBC, allows for the complete assignment of proton and carbon signals and the establishment of covalent bonds. Furthermore, through-space correlations observed in NOESY or ROESY experiments are critical for determining the relative configuration of stereocenters.[7]
Data Presentation: NMR Spectroscopic Data of Dactylfungin Analogues
The following tables summarize the ¹H and ¹³C NMR data for Dactylfungin C (a close analogue of this compound), as determined in Methanol-d₄.[5] This data serves as a reference for the expected chemical shifts and multiplicities for this compound.
Table 1: ¹H and ¹³C NMR Data for the α-Pyrone Core and Polvalcohol Moiety of Dactylfungin C in Methanol-d₄. [5]
| Position | δC (ppm) | δH (ppm), mult. (J in Hz) |
| 2 | 170.2 | |
| 3 | 108.0 | 5.89, s |
| 4 | 180.1 | |
| 5 | 97.5 | |
| 1' | 76.5 | 4.25, d (9.8) |
| 2' | 73.1 | 3.29, dd (9.8, 8.8) |
| 3' | 74.6 | 3.55, t (8.8) |
| 4' | 40.5 | 1.80, m |
| 5' | 77.6 | 3.75, m |
| 6' | 14.5 | 1.25, d (6.5) |
Table 2: ¹H and ¹³C NMR Data for the Long Aliphatic Side-Chain of Dactylfungin C in Methanol-d₄. [5]
| Position | δC (ppm) | δH (ppm), mult. (J in Hz) |
| 1" | 44.6 | 2.85, m |
| 2" | 77.9 | 3.80, m |
| 3" | 132.5 | 5.58, dd (15.5, 6.5) |
| 4" | 135.8 | 6.29, dd (15.5, 7.5) |
| 5" | 41.2 | 2.20, m |
| 6" | 26.8 | 1.45, m |
| 7" | 35.1 | 1.55, m |
| 8" | 80.3 | 3.65, m |
| 9" | 42.1 | 1.70, m |
| 10" | 28.9 | 1.35, m |
| 11" | 130.2 | 5.55, dd (15.0, 7.0) |
| 12" | 138.1 | 6.04, dd (15.0, 8.0) |
| 13" | 40.8 | 2.15, m |
| 14" | 27.5 | 1.40, m |
| 15" | 36.2 | 1.65, m |
| 16" | 79.0 | 3.70, m |
| 17" | 45.3 | 1.75, m |
| 18" | 22.1 | 1.30, m |
| 19" | 14.4 | 0.89, t (7.3) |
| 20" | 12.1 | 1.05, d (6.8) |
| 21" | 11.8 | 0.95, d (7.0) |
| 22" | 19.5 | 0.98, d (6.6) |
| 23" | 17.8 | 0.85, d (6.9) |
Experimental Protocols
Sample Preparation
-
Dissolution: Dissolve approximately 1-5 mg of purified this compound in 0.5-0.6 mL of a deuterated solvent (e.g., methanol-d₄, DMSO-d₆, or chloroform-d). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key resonances of the analyte.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Filtration: Filter the solution through a glass wool plug into a 5 mm NMR tube to remove any particulate matter.
-
Degassing (Optional): For oxygen-sensitive samples or for precise NOE measurements, degas the sample by several freeze-pump-thaw cycles.
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.[10]
a. 1D NMR Spectroscopy
-
¹H NMR: Acquire a standard one-dimensional proton spectrum to observe the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J-values) of all protons. This provides initial information on the types of protons present (olefinic, aliphatic, hydroxyl, etc.).
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to identify the chemical shifts of all carbon atoms. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment (DEPT-45, DEPT-90, and DEPT-135) can be run to differentiate between CH, CH₂, and CH₃ groups.
b. 2D NMR Spectroscopy
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is essential for establishing spin systems and tracing out proton-proton connectivities within molecular fragments.[11][12][13]
-
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates proton signals with their directly attached carbon atoms. This is a crucial step for assigning the carbon spectrum based on the already assigned proton spectrum.[11]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). HMBC is vital for connecting the fragments identified by COSY, by showing long-range correlations across quaternary carbons and heteroatoms.[11][12][13]
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are in close spatial proximity, regardless of whether they are connected through bonds. This information is critical for determining the relative stereochemistry of the molecule.[11][12][13]
Visualizations
Experimental Workflow
References
- 1. Dactylfungins, novel antifungal antibiotics produced by Dactylaria parvispora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. Structure Elucidation of Antibiotics by NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 5. Dactylfungins and Tetralones: Bioactive Metabolites from a Nematode-Associated Laburnicola nematophila - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Dactylfungins and Tetralones: Bioactive Metabolites from a Nematode-Associated Laburnicola nematophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Microscale Methodology for Structure Elucidation of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for HR-ESI-MS Analysis of Dactylfungin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dactylfungin B is a polyketide natural product with notable antifungal properties.[1] Isolated from Dactylaria parvispora, this complex molecule holds promise for the development of new antifungal agents. Structurally, this compound is characterized by a gamma-pyrone ring, a polyalcohol moiety, and a long, unsaturated side chain.[1] High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a powerful analytical technique for the characterization of such complex natural products, providing accurate mass measurements for molecular formula determination and fragmentation data for structural elucidation. These application notes provide a detailed protocol for the analysis of this compound using HR-ESI-MS.
Chemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for developing an effective analytical method.
| Property | Value | Reference |
| Chemical Formula | C41H64O9 | [2] |
| Exact Mass | 700.4550 Da | [2] |
| Molecular Weight | 700.95 g/mol | [2] |
| Key Structural Features | Gamma-pyrone ring, polyalcohol moiety, long unsaturated side chain | [1] |
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality HR-ESI-MS data. The following protocol is recommended for the preparation of this compound samples.
Materials:
-
This compound standard
-
LC-MS grade methanol
-
LC-MS grade acetonitrile
-
LC-MS grade water
-
Formic acid (≥98%)
-
Microcentrifuge tubes
-
Pipettes and sterile tips
-
Vortex mixer
-
2 mL autosampler vials with septa
Protocol:
-
Stock Solution Preparation: Accurately weigh 1 mg of this compound and dissolve it in 1 mL of LC-MS grade methanol to prepare a 1 mg/mL stock solution.
-
Vortexing: Vortex the stock solution for 1 minute to ensure complete dissolution.
-
Working Solution Preparation: Prepare a 10 µg/mL working solution by diluting 10 µL of the stock solution into 990 µL of a 50:50 (v/v) mixture of acetonitrile and water containing 0.1% formic acid. The addition of formic acid promotes protonation in positive ion mode.
-
Final Preparation: Transfer the working solution to a 2 mL autosampler vial for analysis.
HR-ESI-MS Instrumentation and Parameters
The following instrumental parameters are recommended for the analysis of this compound on a UPLC system coupled to a Q-TOF or Orbitrap mass spectrometer.
| Parameter | Recommended Setting |
| UPLC System | |
| Column | C18, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Mass Range | m/z 150 - 2000 |
| Data Acquisition | MS and MS/MS (data-dependent acquisition) |
| Collision Energy (for MS/MS) | Ramped from 20 to 60 eV |
Data Analysis Workflow
A systematic approach to data analysis is crucial for accurate interpretation of HR-ESI-MS data.
Caption: A streamlined workflow for the analysis of HR-ESI-MS data of this compound.
Proposed Fragmentation of this compound
The fragmentation of this compound in the positive ion mode is expected to be influenced by its gamma-pyrone ring and the long side chain. The primary fragmentation pathways for γ-pyrones are the elimination of carbon monoxide and a retro-Diels-Alder cleavage.[3] Based on these principles, a proposed fragmentation pathway for this compound is presented below.
Caption: Proposed fragmentation pathway of protonated this compound in HR-ESI-MS.
Antifungal Mechanism of Action
This compound, as a polyketide, is thought to exert its antifungal activity by disrupting the fungal cell membrane. Polyene macrolides, a class of polyketides, are known to interact with ergosterol, a key component of the fungal cell membrane.[4][5] This interaction leads to the formation of pores or channels in the membrane, causing leakage of essential cellular components and ultimately leading to cell death.[5]
Caption: Proposed mechanism of antifungal action of this compound.
Conclusion
HR-ESI-MS is an indispensable tool for the detailed structural characterization of complex natural products like this compound. The protocols and data presented in these application notes provide a comprehensive framework for researchers engaged in the analysis and development of this promising antifungal compound. Further studies focusing on the detailed fragmentation analysis and elucidation of its specific molecular targets will be crucial for its advancement as a potential therapeutic agent.
References
- 1. Dactylfungins, novel antifungal antibiotics produced by Dactylaria parvispora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diverse chemotypes of polyketides as promising antimicrobial agents: latest progress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass Spectral Fragmentation of Monocyclic γ-Pyrones [jstage.jst.go.jp]
- 4. mdpi.com [mdpi.com]
- 5. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dactylfungin B Antifungal Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dactylfungin B is a novel antifungal agent belonging to the pyrone class of compounds. It was first isolated from the culture broth of Dactylaria parvispora.[1] Structurally, it possesses a γ-pyrone ring conjoined with a polyalcohol moiety and a long side chain.[1] Early studies have demonstrated its activity against various fungi, including Candida pseudotropicalis, with Minimum Inhibitory Concentration (MIC) values reported to be less than 10 µg/mL.[1] More recent research on dactylfungin derivatives has confirmed activity against clinically important pathogens such as Aspergillus fumigatus and Cryptococcus neoformans.[2][3][4]
These application notes provide a comprehensive overview and detailed protocols for conducting antifungal susceptibility testing (AFST) of this compound. The methodologies are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure reproducibility and accuracy.
Mechanism of Action
While the precise mechanism of action for this compound is still under investigation, evidence from structurally similar pyrone compounds suggests a potential mode of action involving the inhibition of glycosyl-phosphatidyl-inositol (GPI) anchor biosynthesis. GPI anchors are crucial for attaching a wide array of proteins to the fungal cell wall, which are essential for cell wall integrity, adhesion, and virulence.[5][6][7] Inhibition of this pathway leads to defects in the fungal cell wall, ultimately resulting in cell death.[5][6][8]
Below is a diagram illustrating the proposed signaling pathway affected by this compound.
Caption: Proposed mechanism of action of this compound.
Data Presentation
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for Dactylfungin A and its derivatives against various fungal pathogens. While specific data for this compound is limited in recent literature, the data for its analogues provide a strong indication of its potential antifungal spectrum.
| Fungal Species | Dactylfungin Analogue | MIC Range (µg/mL) | Reference |
| Candida pseudotropicalis | Dactylfungin A & B | < 10 | [1] |
| Aspergillus fumigatus | Dactylfungin A | 6.25 | [4] |
| Cryptococcus neoformans | Dactylfungin A | 6.25 | [4] |
| Aspergillus fumigatus (azole-resistant) | Dactylfungin derivatives | Active | [2] |
| Candida albicans | YM-202204 (similar pyrone) | Moderate Activity | [2] |
| Mucor plumbeus | YM-202204 (similar pyrone) | High Activity | [2] |
Experimental Protocols
The following protocols are adapted from the CLSI M27 (for yeasts) and M38 (for molds) guidelines and are recommended for determining the in vitro antifungal activity of this compound.
Protocol 1: Broth Microdilution Antifungal Susceptibility Testing for Yeasts
This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against yeast species such as Candida spp. and Cryptococcus spp.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well U-bottom microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator (35°C)
-
Vortex mixer
-
Sterile, disposable labware (pipettes, tubes, etc.)
-
Quality control yeast strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in DMSO to a final concentration of 1.6 mg/mL.
-
Further dilute this stock solution in RPMI 1640 medium to prepare a working solution.
-
-
Preparation of Microtiter Plates:
-
Perform serial twofold dilutions of the this compound working solution in RPMI 1640 medium directly in the 96-well plates to achieve a final concentration range (e.g., 0.03 to 16 µg/mL).
-
Include a drug-free well for a growth control and a non-inoculated well for a sterility control.
-
-
Inoculum Preparation:
-
Culture the yeast isolate on Sabouraud Dextrose Agar for 24-48 hours.
-
Prepare a suspension of the yeast colonies in sterile saline.
-
Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard using a spectrophotometer (at 530 nm). This corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Dilute this suspension in RPMI 1640 medium to obtain a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the wells.
-
-
Inoculation and Incubation:
-
Inoculate each well with the prepared yeast suspension.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Reading and Interpretation of Results:
-
The MIC is defined as the lowest concentration of this compound that causes a significant reduction (typically ≥50%) in turbidity compared to the growth control well.
-
Results can be read visually or with a microplate reader at 490 nm.
-
Protocol 2: Broth Microdilution Antifungal Susceptibility Testing for Molds
This method is adapted for determining the MIC of this compound against filamentous fungi such as Aspergillus spp.
Materials:
-
Same as for the yeast protocol, with the addition of Potato Dextrose Agar for mold culture.
-
Sterile hemocytometer or spore counter.
-
Quality control mold strain (e.g., Aspergillus flavus ATCC 204304, Aspergillus fumigatus ATCC 204305)
Procedure:
-
Preparation of this compound and Microtiter Plates:
-
Follow the same procedure as for the yeast protocol.
-
-
Inoculum Preparation:
-
Grow the mold isolate on Potato Dextrose Agar at 35°C for 7 days or until adequate sporulation is observed.
-
Harvest the conidia by flooding the agar surface with sterile saline containing 0.05% Tween 20.
-
Transfer the resulting suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.
-
Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL using a hemocytometer.
-
-
Inoculation and Incubation:
-
Inoculate each well with the prepared conidial suspension.
-
Incubate the plates at 35°C for 48-72 hours.
-
-
Reading and Interpretation of Results:
-
The MIC is defined as the lowest concentration of this compound that causes complete inhibition of growth as observed visually.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the broth microdilution antifungal susceptibility testing of this compound.
Caption: General workflow for this compound AFST.
Quality Control
Adherence to strict quality control measures is essential for obtaining reliable and reproducible results.
-
Reference Strains: Always include CLSI-recommended quality control strains in each batch of tests. The MIC values for these strains should fall within the established acceptable ranges.
-
Growth and Sterility Controls: Each assay must include a positive control (no drug) to ensure the viability of the fungal isolate and a negative control (no inoculum) to check for contamination of the medium.
-
Standardized Conditions: Maintain consistency in all experimental parameters, including media preparation, inoculum density, incubation temperature, and reading time.
Conclusion
The provided protocols, based on internationally recognized standards, offer a robust framework for the antifungal susceptibility testing of this compound. As a novel compound with a potentially unique mechanism of action, consistent and standardized testing will be crucial for its further development as a therapeutic agent. Researchers are encouraged to consult the latest versions of the CLSI and EUCAST documents for the most up-to-date guidelines and recommendations.
References
- 1. Dactylfungins, novel antifungal antibiotics produced by Dactylaria parvispora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dactylfungins and Tetralones: Bioactive Metabolites from a Nematode-Associated Laburnicola nematophila - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Amesia hispanica sp. nov., Producer of the Antifungal Class of Antibiotics Dactylfungins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Genomics-Based Antifungal Drug Discovery: Targeting Glycosylphosphatidylinositol (GPI) Precursor Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibiting GPI Anchor Biosynthesis in Fungi Stresses the Endoplasmic Reticulum and Enhances Immunogenicity [dspace.mit.edu]
- 7. journals.asm.org [journals.asm.org]
- 8. scispace.com [scispace.com]
Application Note: Determination of Minimum Inhibitory Concentration (MIC) of Dactylfungin B Against Fungal Pathogens
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dactylfungin B is a novel antifungal antibiotic isolated from Dactylaria parvispora.[1] It belongs to the dactylfungin family of compounds, which are characterized by a pyrone ring conjoined with a polyalcohol moiety and a long side chain.[1] Preliminary studies have shown that dactylfungins exhibit potent activity against a range of fungal pathogens. Specifically, this compound has been reported to be active against Candida pseudotropicalis and other fungi with a Minimum Inhibitory Concentration (MIC) value of less than 10 µg/mL.[1] The determination of the MIC is a critical step in the evaluation of new antifungal agents, providing a quantitative measure of their in vitro efficacy. This application note provides a detailed protocol for determining the MIC of this compound against various fungal pathogens, based on the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method.
Data Presentation
While extensive MIC data for this compound is not yet widely available, the following table summarizes the known activity of this compound and the closely related dactylfungin A against several clinically relevant fungal pathogens. This data is provided to illustrate the expected format for presenting results obtained using the protocol below. Researchers are encouraged to generate comprehensive data for this compound against their specific fungal isolates of interest.
| Fungal Pathogen | Dactylfungin Compound | MIC (µg/mL) | Reference |
| Candida pseudotropicalis | This compound | < 10 | [1] |
| Aspergillus fumigatus | Dactylfungin A | Selective and strong activity | [2][3] |
| Cryptococcus neoformans | Dactylfungin A | Selective and strong activity | [2][3] |
| Azole-resistant Aspergillus fumigatus | Dactylfungin derivatives (1-3) | Active | [4][5][6] |
Experimental Protocols
This protocol is adapted from the CLSI M27 and M38 guidelines for antifungal susceptibility testing of yeasts and filamentous fungi, respectively.
Materials and Reagents
-
This compound (of known purity)
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate
-
MOPS (3-(N-morpholino)propanesulfonic acid) buffer
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile, disposable inoculation loops or swabs
-
Spectrophotometer
-
Hemocytometer or other cell counting device
-
Incubator (35°C)
-
Fungal isolates for testing
-
Positive control antifungal agent (e.g., Amphotericin B, Fluconazole)
-
Sterile saline (0.85%)
-
Sterile water
Preparation of Media and Reagents
-
RPMI-1640 Medium (2X Concentration): Prepare a 2X concentrated RPMI-1640 medium buffered with MOPS. The final pH should be 7.0 ± 0.1 at 25°C. Sterilize by filtration.
-
This compound Stock Solution: Prepare a stock solution of this compound in DMSO at a concentration of 1 mg/mL. Store at -20°C or as recommended by the supplier.
-
Fungal Inoculum Preparation:
-
Yeasts (Candida spp., Cryptococcus spp.): Subculture the yeast onto a suitable agar plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours. Prepare a suspension of the yeast in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
Filamentous Fungi (Aspergillus spp.): Grow the fungus on potato dextrose agar at 35°C for 7 days or until adequate sporulation is observed. Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL using a hemocytometer.
-
Broth Microdilution Assay
-
Serial Dilution of this compound:
-
In a sterile 96-well plate, perform a two-fold serial dilution of the this compound stock solution in RPMI-1640 medium to achieve a range of final concentrations to be tested (e.g., 64 µg/mL to 0.0625 µg/mL).
-
Add 100 µL of the appropriate this compound dilution to each well in the corresponding row.
-
-
Inoculation: Add 100 µL of the prepared fungal inoculum to each well containing the this compound dilution. This will bring the final volume in each well to 200 µL and dilute the drug and inoculum by a factor of two.
-
Controls:
-
Growth Control: Add 100 µL of fungal inoculum to 100 µL of drug-free RPMI-1640 medium.
-
Sterility Control: Add 200 µL of sterile, uninoculated RPMI-1640 medium.
-
Positive Control: Include a row with a standard antifungal agent to ensure the assay is performing correctly.
-
-
Incubation: Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for filamentous fungi, or until sufficient growth is observed in the growth control well.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% for fungistatic compounds or ≥90% for fungicidal compounds) compared to the growth control. The inhibition can be assessed visually or by reading the absorbance at a specific wavelength (e.g., 530 nm) using a microplate reader.
Mandatory Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
References
- 1. Dactylfungins, novel antifungal antibiotics produced by Dactylaria parvispora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amesia hispanica sp. nov., Producer of the Antifungal Class of Antibiotics Dactylfungins [mdpi.com]
- 3. Amesia hispanica sp. nov., Producer of the Antifungal Class of Antibiotics Dactylfungins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Dactylfungins and Tetralones: Bioactive Metabolites from a Nematode-Associated Laburnicola nematophila - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Evaluation of Dactylfungin B Antifungal Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dactylfungin B is a naturally occurring polyketide with a distinct chemical structure featuring a γ-pyrone ring linked to a polyalcohol moiety and a long aliphatic side chain. This compound belongs to the dactylfungin family of metabolites, which have demonstrated promising antifungal properties. These application notes provide a comprehensive overview of in vitro assays to characterize the antifungal activity of this compound, offering detailed protocols for key experiments and a proposed mechanism of action.
Data Presentation: Antifungal Activity of this compound and Analogs
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for this compound and its structurally related analogs against a range of fungal pathogens. This data provides a comparative view of the antifungal spectrum and potency of this class of compounds.
| Compound | Fungal Species | MIC (µg/mL) | Reference |
| This compound | Candida pseudotropicalis | < 10 | [1] |
| Other fungi | < 10 | [1] | |
| Dactylfungin A | Aspergillus fumigatus | 6.25 | [2][3] |
| Cryptococcus neoformans | 6.25 | [2][3] | |
| Dactylfungin C | Aspergillus fumigatus | > 67 | [4] |
| Aspergillus fumigatus (azole-resistant) | 33.5 | [4] | |
| Dactylfungin D | Aspergillus fumigatus | 8.4 | [4] |
| Aspergillus fumigatus (azole-resistant) | 8.4 | [4] | |
| Candida albicans | 33.5 | [4] | |
| Cryptococcus neoformans | 16.7 | [4] | |
| Mucor plumbeus | 33.5 | [4] | |
| Rhodotorula glutinis | 16.7 | [4] | |
| YM-202204 (Dactylfungin analog) | Aspergillus fumigatus | 16.7 | [4] |
| Aspergillus fumigatus (azole-resistant) | 8.4 | [4] | |
| Candida albicans | 16.7 | [4] | |
| Mucor plumbeus | 4.2 | [4] |
Experimental Protocols
Herein, we provide detailed methodologies for essential in vitro assays to evaluate the antifungal properties of this compound.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines to determine the lowest concentration of this compound that inhibits the visible growth of a fungal isolate.
Materials:
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Fungal isolates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds).
-
For yeasts, suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Dilute this suspension in RPMI-1640 to obtain a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
For molds, gently scrape the surface of the culture with a sterile, wetted swab to harvest conidia. Suspend the conidia in sterile saline and adjust the concentration to 0.4-5 x 10^4 CFU/mL using a hemocytometer.
-
-
Drug Dilution:
-
Prepare a serial two-fold dilution of this compound in RPMI-1640 medium in the 96-well plate. The final volume in each well should be 100 µL, and the concentration range should typically span from 0.03 to 64 µg/mL.
-
Include a growth control well (medium and inoculum, no drug) and a sterility control well (medium only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well (except the sterility control).
-
Incubate the plates at 35°C. Incubation times vary depending on the fungus: 24-48 hours for most Candida species, and 48-72 hours for Aspergillus and Cryptococcus species.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound at which there is a significant inhibition of fungal growth (typically ≥50% reduction in turbidity) compared to the growth control. This can be determined visually or by reading the optical density at 530 nm.
-
Minimum Fungicidal Concentration (MFC) Determination
This assay determines the lowest concentration of this compound that results in fungal death.
Procedure:
-
Following the MIC determination, take a 10-20 µL aliquot from each well that shows no visible growth.
-
Spot the aliquot onto a fresh, drug-free agar plate.
-
Incubate the plate at 35°C for 24-48 hours.
-
The MFC is the lowest concentration of this compound from which no fungal colonies grow on the agar plate.
Fungal Cell Membrane Integrity Assay (Propidium Iodide Uptake)
This assay assesses whether this compound disrupts the fungal cell membrane, allowing the influx of the fluorescent dye propidium iodide (PI).
Materials:
-
Fungal cells treated with this compound (at MIC and supra-MIC concentrations)
-
Propidium Iodide (PI) stock solution
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Incubate fungal cells with various concentrations of this compound for a defined period (e.g., 4 hours).
-
Harvest the cells by centrifugation and wash them twice with PBS.
-
Resuspend the cells in PBS and add PI to a final concentration of 1-2 µg/mL.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
Analyze the cells by flow cytometry or visualize them under a fluorescence microscope. An increase in the population of PI-positive cells indicates membrane damage.
Ergosterol Content Quantification
This assay investigates if this compound interferes with the ergosterol biosynthesis pathway, a common target for antifungal drugs.
Materials:
-
Fungal cells treated with this compound
-
Alcoholic potassium hydroxide (25% KOH in ethanol)
-
n-heptane
-
Spectrophotometer
Procedure:
-
Grow fungal cultures in the presence and absence of sub-lethal concentrations of this compound.
-
Harvest and weigh the fungal pellets.
-
Add alcoholic KOH to the pellets and vortex thoroughly.
-
Incubate at 85°C for 1 hour to saponify the lipids.
-
Allow the samples to cool, then add sterile water and n-heptane. Vortex vigorously to extract the sterols into the n-heptane layer.
-
Separate the n-heptane layer and measure the absorbance of the sterol extract between 230 and 300 nm.
-
The ergosterol content is calculated based on the characteristic absorbance spectrum with peaks at 281.5 nm and 290 nm, and a trough at 272 nm. A reduction in the characteristic peaks in treated samples compared to the control suggests inhibition of ergosterol biosynthesis.
Proposed Mechanism of Action and Signaling Pathway
Based on its chemical structure, which includes a pyrone core and a long lipophilic side chain, this compound is hypothesized to exert its antifungal effect by disrupting the fungal cell membrane and/or cell wall. This disruption can lead to a cascade of cellular events, including the activation of stress response pathways.
Experimental Workflow for Characterizing this compound
Caption: Experimental workflow for evaluating this compound's antifungal properties.
Proposed Signaling Pathway: this compound and the Cell Wall Integrity (CWI) Pathway
It is plausible that the cell wall and/or membrane damage induced by this compound activates the Cell Wall Integrity (CWI) signaling pathway, a conserved stress response mechanism in fungi. This pathway is crucial for maintaining cell wall homeostasis and is often activated by cell wall-perturbing agents.
Caption: Proposed activation of the CWI pathway by this compound.
Conclusion
This compound and its analogs represent a promising class of antifungal compounds. The protocols and data presented here provide a framework for the systematic in vitro evaluation of this compound's antifungal activity and its potential mechanism of action. Further investigation into its effects on the fungal cell wall and membrane, and the subsequent activation of stress response pathways, will be crucial for its development as a potential therapeutic agent.
References
- 1. Dactylfungins, novel antifungal antibiotics produced by Dactylaria parvispora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Dactylfungins and Tetralones: Bioactive Metabolites from a Nematode-Associated Laburnicola nematophila - PMC [pmc.ncbi.nlm.nih.gov]
Dactylfungin B: Fermentation and Extraction Protocols
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dactylfungins are a class of antifungal antibiotics produced by various fungi. Dactylfungin B, first isolated from Dactylaria parvispora D500, is a polyketide characterized by a γ-pyrone ring, a polyalcohol moiety, and a long aliphatic side chain.[1] Its structural complexity and antifungal activity make it a molecule of interest for further investigation and development. This document provides detailed protocols for the fermentation of dactylfungin-producing fungi and the subsequent extraction and purification of dactylfungin compounds.
Data Presentation
Table 1: Fermentation Parameters for Dactylfungin Production
| Parameter | Solid-State Fermentation | Liquid-State Fermentation |
| Fungal Strain | Amesia hispanica CBS 149852 | Laburnicola nematophila 20AD (DSM 112866) |
| Culture Medium | Brown rice medium | YM 6.3 Medium |
| Incubation Time | 15 days | 5 days after glucose depletion |
| Temperature | 23 °C | Not specified |
| Shaking Speed | N/A | 140 rpm |
| pH | 6.3 (before autoclaving) | 6.3 |
Table 2: Extraction and Purification Yields for Dactylfungins
| Step | Sample | Yield |
| Crude Extract | Amesia hispanica on rice medium | 794 mg |
| Crude Extract | Laburnicola nematophila on BRFT solid medium | 2.2 g |
| Crude Extract | Laburnicola nematophila in YM 6.3 liquid medium | 234 mg |
| Purified Compound | Dactylfungin C from L. nematophila | 0.8 mg |
Experimental Protocols
Protocol 1: Fermentation of Dactylfungin-Producing Fungi
This protocol details both solid-state and liquid-state fermentation methods.
1.1. Seed Culture Preparation
-
Grow the fungal strain (e.g., Amesia hispanica CBS 149852) on Yeast Malt (YM) agar plates at 23 °C until well-grown colonies are visible.[2]
-
Using a sterile cork borer (1 cm diameter), cut out agar plugs from the mature culture plates.[2]
-
Aseptically transfer approximately 8 agar plugs into a 500 mL Erlenmeyer flask containing 200 mL of YM broth (10 g/L malt extract, 4 g/L yeast extract, 4 g/L D-glucose, pH 6.3).[2]
-
Incubate the seed culture at 23 °C on a rotary shaker at 140 rpm for 7 days.[2]
1.2. Solid-State Fermentation
-
Prepare the solid rice medium by autoclaving a mixture of 28 g of brown rice and 100 mL of a basal liquid medium (1 g/L yeast extract, 0.5 g/L di-sodium tartrate di-hydrate, 0.5 g/L KH₂PO₄) in 500 mL Erlenmeyer flasks.[2]
-
Inoculate each flask with 6 mL of the 7-day-old seed culture.[2]
-
Incubate the solid cultures in the dark at 23 °C for 15 days.[2]
1.3. Liquid-State Fermentation
-
Prepare the YM 6.3 medium (composition as in the seed culture).
-
Inoculate 2-L Erlenmeyer flasks each containing 400 mL of YM 6.3 medium with 2 mL (0.5% v/v) of a homogenized inoculum.
-
Monitor the glucose content of the culture daily.
-
Continue incubation for 5 days after the depletion of glucose.
Protocol 2: Extraction and Purification of Dactylfungins
This protocol outlines the steps for extracting and purifying dactylfungins from the fermentation culture.
2.1. Extraction from Solid-State Culture
-
After the incubation period, cover the mycelia on the rice medium with acetone and sonicate for 30 minutes at 40 °C.[2]
-
Separate the mycelia from the acetone extract by filtration through cellulose filter paper.[2]
-
Repeat the extraction and filtration steps one more time.[2]
-
Combine the acetone extracts and evaporate the acetone in vacuo at 40 °C to obtain an aqueous residue.[2]
-
Extract the aqueous residue twice with an equal volume of ethyl acetate in a separation funnel.[2]
-
Combine the resulting ethyl acetate fractions and evaporate to dryness in vacuo at 40 °C.[2]
-
Dissolve the dry extract in methanol and then extract with an equal volume of heptane to remove nonpolar impurities.[2]
-
The methanol phase, containing the crude dactylfungin extract, is then evaporated to dryness.[2]
2.2. Purification by Flash Chromatography and HPLC
-
Pre-fractionate the crude extract using flash chromatography on a silica cartridge.[2] A typical gradient system could be:
-
Mobile Phase A: Dichloromethane (DCM)
-
Mobile Phase B: Acetone
-
Mobile Phase C: DCM/Acetone (8:2) : Methanol
-
Gradient: 100% A for 5 min, ramp to 100% B in 20 min, then ramp to 100% C in 20 min, and hold at 100% C for 7 min.[2]
-
-
Further purify the fractions containing dactylfungins using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column. A typical gradient system could be:
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: Start with a suitable percentage of B, and gradually increase the concentration of B over a set period to elute the compounds of interest.
-
Visualizations
Dactylfungin Biosynthetic Pathway
References
Application Notes and Protocols for the Synthesis of Dactylfungin B Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dactylfungin B, a member of the Dactylfungin family of natural products, exhibits promising antifungal activity. Due to the absence of a published total synthesis, these application notes provide a comprehensive, proposed synthetic strategy for this compound analogs. This document outlines a convergent retrosynthetic analysis and a detailed forward synthesis, focusing on the construction of three key fragments: a substituted γ-pyrone core, a stereochemically complex polyol side chain, and a C-glycoside moiety. Key methodologies include a biomimetic-inspired pyrone synthesis, iterative stereoselective polyol construction, modern C-glycosylation techniques, and efficient fragment coupling via Julia-Kocienski olefination. Detailed experimental protocols for these pivotal steps are provided, along with tabulated quantitative data from analogous systems to guide researchers in the synthesis and exploration of novel this compound analogs for drug discovery and development.
Introduction
The Dactylfungins are a class of polyketide natural products that have demonstrated significant antifungal properties. This compound, specifically, is characterized by a γ-pyrone core, a feature that distinguishes it from Dactylfungin A, which possesses an α-pyrone ring. Both share a complex, highly functionalized polyol side chain and a C-glycosidically linked sugar moiety. The potent biological activity and complex architecture of the Dactylfungins make them attractive targets for total synthesis and analog development to explore structure-activity relationships (SAR) and develop new antifungal agents.
This document presents a proposed synthetic approach to this compound analogs, as a total synthesis of the natural product has not yet been reported in the scientific literature. The proposed strategy is based on established and robust synthetic methodologies for the construction of similar structural motifs found in other complex natural products.
Retrosynthetic Analysis
A convergent retrosynthetic strategy for a this compound analog is envisioned, disconnecting the molecule into three key fragments of manageable complexity: the γ-pyrone core (Fragment A), the polyol side chain (Fragment B), and a glycosyl donor (Fragment C) for the C-glycosylation.
The primary disconnection is the C-C double bond linking the polyol side chain to the pyrone core, which can be formed via a Julia-Kocienski olefination. This retrosynthetic approach is illustrated in the following diagram.
Proposed Synthetic Strategy and Key Methodologies
The forward synthesis will focus on the independent preparation of each key fragment, followed by their convergent assembly.
Synthesis of the γ-Pyrone Core (Fragment A)
The synthesis of the substituted γ-pyrone core can be achieved from a suitable β-ketoacid precursor. A plausible approach involves the auto-condensation of a β-ketoacid in the presence of a dehydrating agent.
A representative workflow for the synthesis of the γ-pyrone core is depicted below.
Stereoselective Synthesis of the Polyol Side Chain (Fragment B)
The construction of the complex polyol side chain with multiple contiguous stereocenters is a significant challenge. An iterative approach, employing chiral building blocks, offers a powerful and flexible strategy to control the stereochemistry. This involves the repeated application of a sequence of reactions to elongate the carbon chain while introducing the desired stereocenters.
The iterative cycle for the synthesis of the polyol chain is outlined below.
C-Glycosylation
The introduction of the sugar moiety via a C-glycosidic bond is a crucial step. Modern C-glycosylation methods, such as those mediated by Lewis acids or transition metals, can be employed to couple a suitable glycosyl donor (Fragment C) with the γ-pyrone core. The choice of glycosyl donor and reaction conditions is critical for achieving the desired stereoselectivity at the anomeric center.
A general workflow for the C-glycosylation is presented below.
Experimental Protocols
The following are detailed protocols for the key synthetic transformations described above, based on established literature procedures.
Protocol 4.1: Synthesis of a 2,6-Disubstituted-γ-Pyrone
This protocol is adapted from the synthesis of γ-pyrones via the decarboxylative condensation of β-ketoacids.
Materials:
-
β-Ketoester (1.0 equiv)
-
Sodium hydroxide (1.0 equiv)
-
Trifluoromethanesulfonic anhydride (Tf₂O) (1.0 equiv)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the β-ketoester in a mixture of water and a suitable organic solvent, add sodium hydroxide and stir at room temperature until saponification is complete (monitored by TLC).
-
Acidify the reaction mixture with a suitable acid (e.g., 1 M HCl) and extract the β-ketoacid with an organic solvent (e.g., ethyl acetate).
-
Dry the organic extracts over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude β-ketoacid.
-
Dissolve the crude β-ketoacid in anhydrous CH₂Cl₂ and cool to 0 °C.
-
Add trifluoromethanesulfonic anhydride (Tf₂O) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 2,6-disubstituted-γ-pyrone.
| Reactant | Product | Yield (%) | Reference |
| 3-Oxo-3-phenylpropanoic acid | 2,6-Diphenyl-4H-pyran-4-one | 81 | [1] |
| 3-(4-Methoxyphenyl)-3-oxopropanoic acid | 2,6-Bis(4-methoxyphenyl)-4H-pyran-4-one | 75 | [1] |
Protocol 4.2: Iterative Polyol Synthesis via Asymmetric Aldol Reaction
This protocol describes a single iteration of a stereoselective aldol reaction to extend a polyol chain.
Materials:
-
Chiral aldehyde (1.0 equiv)
-
Aldehyde or ketone coupling partner (1.2 equiv)
-
Chiral auxiliary or catalyst (e.g., Evans auxiliary, proline)
-
Di-n-butylboron triflate (n-Bu₂BOTf) (1.2 equiv)
-
Triethylamine (Et₃N) (1.5 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Protecting group reagent (e.g., TBSCl, imidazole)
-
Oxidizing agent for cleavage (e.g., O₃, then Me₂S)
Procedure:
-
To a solution of the N-acyloxazolidinone (derived from the chiral aldehyde) in anhydrous CH₂Cl₂ at -78 °C, add n-Bu₂BOTf followed by Et₃N.
-
Stir the mixture at -78 °C for 30 minutes, then add the aldehyde or ketone coupling partner.
-
Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.
-
Quench the reaction with a pH 7 buffer and extract with an organic solvent.
-
Dry the organic extracts, concentrate, and purify the aldol adduct.
-
Protect the newly formed hydroxyl group (e.g., as a TBS ether).
-
Perform an oxidative cleavage of the elongated chain to reveal a new aldehyde for the next iteration.
| Key Transformation | Stereoselectivity (d.r.) | Yield (%) | Reference |
| Evans Asymmetric Aldol | >95:5 | 80-95 | General textbook procedures |
| Asymmetric Allylation | >95:5 | 70-90 | [2] |
Protocol 4.3: Julia-Kocienski Olefination
This protocol outlines the coupling of a sulfone (Fragment B) with an aldehyde (Fragment A) to form a trans-alkene.
Materials:
-
Aldehyde (Fragment A) (1.0 equiv)
-
1-Phenyl-1H-tetrazol-5-yl (PT) sulfone (Fragment B) (1.1 equiv)
-
Potassium bis(trimethylsilyl)amide (KHMDS) (1.1 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Dissolve the PT sulfone in anhydrous THF and cool the solution to -78 °C.
-
Add KHMDS dropwise and stir the mixture at -78 °C for 30 minutes.
-
Add a solution of the aldehyde in anhydrous THF dropwise to the reaction mixture.
-
Stir at -78 °C for 1-2 hours, or until the reaction is complete (monitored by TLC).
-
Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired alkene.
| Substrates | Product E/Z Ratio | Yield (%) | Reference |
| Aliphatic aldehyde, PT-sulfone | >95:5 | 70-90 | [3][4][5][6] |
| Aromatic aldehyde, PT-sulfone | >95:5 | 65-85 | [3][4][5][6] |
Conclusion
The proposed synthetic strategy provides a viable and modular approach for the synthesis of this compound analogs. The key transformations—γ-pyrone formation, iterative polyol synthesis, C-glycosylation, and Julia-Kocienski olefination—are all well-established and reliable reactions in the context of complex natural product synthesis. These application notes and protocols are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the synthesis and biological evaluation of novel this compound analogs as potential next-generation antifungal agents. Further optimization of each step will be necessary for specific substrates, and the successful execution of this synthetic plan will open avenues for in-depth SAR studies and the development of clinically relevant antifungal compounds.
References
- 1. Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Bioinspired iterative synthesis of polyketides [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. sites.science.oregonstate.edu [sites.science.oregonstate.edu]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
Dactylfungin B: A Tool for Investigating Fungal Cell Wall Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Dactylfungin B is a novel antifungal antibiotic isolated from Dactylaria parvispora.[1] Along with its analogs, such as Dactylfungin A, it has demonstrated significant activity against a range of fungi, including clinically relevant species like Candida pseudotropicalis and other fungi with a Minimum Inhibitory Concentration (MIC) of less than 10 µg/mL.[1] While the precise mechanism of action for this compound is still under investigation, its structural similarity to other known fungal cell wall synthesis inhibitors suggests it may serve as a valuable tool for studying this essential fungal process. The fungal cell wall, a structure absent in mammalian cells, is a prime target for antifungal drug development.[2] Its main components, chitin and β-glucan, are synthesized by chitin synthases and β-glucan synthases, respectively, making these enzymes attractive targets for novel antifungal agents.[2][3]
This document provides detailed application notes and experimental protocols for utilizing this compound and its analogs to study fungal cell wall synthesis. It is intended for researchers in mycology, infectious diseases, and drug development.
Data Presentation: Antifungal Activity of Dactylfungin Analogs
Quantitative data on the antifungal activity of Dactylfungin A, which is reported to have a similar antimicrobial activity to this compound, and other derivatives are summarized below.[4] This data can be used as a preliminary guide for selecting appropriate concentrations of this compound in experimental setups.
| Fungal Species | Compound | MIC (µg/mL) | Reference |
| Candida pseudotropicalis | Dactylfungin A & B | < 10 | [1] |
| Aspergillus fumigatus | Dactylfungin A | 6.25 | [4] |
| Cryptococcus neoformans | Dactylfungin A | 6.25 | [4] |
| Azole-resistant Aspergillus fumigatus | Dactylfungin C, D, YM-202204 | Active | [5][6] |
Postulated Mechanism of Action and Experimental Workflow
It is hypothesized that this compound, like other cell wall active antifungals, disrupts the fungal cell wall either by directly inhibiting key enzymes involved in its synthesis or by activating the cell wall integrity (CWI) pathway, a signaling cascade that responds to cell wall stress. The following diagram illustrates a proposed experimental workflow to investigate the effect of this compound on fungal cell wall synthesis.
Experimental Protocols
The following are detailed protocols that can be adapted for studying the effects of this compound on fungal cell wall synthesis.
Antifungal Susceptibility Testing (MIC Determination)
This protocol is based on the broth microdilution method and can be used to determine the Minimum Inhibitory Concentration (MIC) of this compound against various fungal species.
Materials:
-
This compound
-
Target fungal strain(s)
-
RPMI 1640 medium (or other appropriate fungal growth medium)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a fungal inoculum suspension and adjust the concentration to a standard density (e.g., 0.5 McFarland standard).
-
In a 96-well plate, perform serial two-fold dilutions of this compound in the growth medium.
-
Inoculate each well with the fungal suspension. Include a positive control (no drug) and a negative control (no inoculum).
-
Incubate the plates at the optimal temperature for the specific fungus (e.g., 35°C for Aspergillus fumigatus) for 24-48 hours.[4]
-
Determine the MIC visually as the lowest concentration of this compound that causes a significant reduction in growth compared to the positive control. Alternatively, read the optical density at a specific wavelength (e.g., 540 nm) using a microplate reader.[7]
Chitin Synthase Inhibition Assay
This in vitro assay measures the activity of chitin synthase in the presence of an inhibitor.[3][8]
Materials:
-
Fungal cell extract containing chitin synthase
-
This compound
-
UDP-N-acetylglucosamine (UDP-GlcNAc), the substrate for chitin synthase
-
Wheat Germ Agglutinin (WGA)-coated 96-well plates
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Microplate reader
Procedure:
-
Prepare a crude enzyme extract from the target fungus known to have chitin synthase activity.
-
Coat a 96-well plate with Wheat Germ Agglutinin (WGA), which binds to chitin.[8]
-
Prepare a reaction mixture containing the assay buffer, UDP-GlcNAc, and various concentrations of this compound.
-
Add the fungal cell extract to initiate the reaction.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 1-3 hours).
-
Wash the plate to remove unreacted substrate and unbound components.
-
Quantify the amount of chitin produced by adding a detection reagent (e.g., a secondary WGA-conjugated enzyme that produces a colorimetric or fluorescent signal) and measuring the absorbance or fluorescence with a microplate reader.
-
Calculate the IC50 value of this compound, which is the concentration that inhibits 50% of the chitin synthase activity.
β-(1,3)-Glucan Synthase Inhibition Assay
This assay measures the activity of β-(1,3)-glucan synthase, another key enzyme in fungal cell wall synthesis.[9]
Materials:
-
Microsomal preparation from the target fungus containing β-(1,3)-glucan synthase
-
This compound
-
UDP-glucose, the substrate for β-(1,3)-glucan synthase
-
Aniline blue (a fluorescent dye that binds to β-glucans)[10][11]
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing GTPγS and a detergent like Brij-35)[9]
-
Fluorometer or microplate reader with fluorescence capabilities
Procedure:
-
Prepare a microsomal fraction from the fungal cells, which is enriched in membrane-bound enzymes like β-(1,3)-glucan synthase.[9]
-
Prepare a reaction mixture containing the assay buffer, UDP-glucose, and various concentrations of this compound.
-
Add the microsomal preparation to start the reaction.
-
Incubate at the optimal temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).[9]
-
Stop the reaction (e.g., by heating).
-
Add aniline blue solution to the reaction mixture.
-
Measure the fluorescence, which is proportional to the amount of β-(1,3)-glucan synthesized.[12]
-
Determine the IC50 value of this compound for β-(1,3)-glucan synthase.
Visualization of Chitin and β-Glucan in Fungal Cells
Staining with specific fluorescent dyes allows for the visualization of changes in chitin and β-glucan distribution in the cell wall upon treatment with this compound.
a. Calcofluor White Staining for Chitin [13][14][15]
Materials:
-
Fungal cells treated with this compound (and untreated controls)
-
Calcofluor White M2R solution (e.g., 0.1%)[16]
-
10% Potassium Hydroxide (KOH) (optional, for clearing cellular contents)[14]
-
Fluorescence microscope with a UV filter
Procedure:
-
Treat fungal cells with a sub-inhibitory concentration of this compound for a specified time.
-
Harvest and wash the cells.
-
Resuspend the cells in a small volume of buffer.
-
Place a drop of the cell suspension on a microscope slide.
-
Add a drop of Calcofluor White solution (and KOH if needed).[15]
-
Incubate for 1-5 minutes in the dark.
-
Place a coverslip over the sample.
-
Observe under a fluorescence microscope. Chitin will fluoresce bright blue-white.[16] Compare the staining pattern and intensity between treated and untreated cells.
b. Aniline Blue Staining for β-(1,3)-Glucan [17]
Materials:
-
Fungal cells treated with this compound (and untreated controls)
-
Aniline blue solution
-
Fluorescence microscope with appropriate filters
Procedure:
-
Treat fungal cells with this compound as described for Calcofluor White staining.
-
Harvest and fix the cells (e.g., with formaldehyde).
-
Wash the cells and resuspend in buffer.
-
Add aniline blue solution and incubate in the dark.
-
Wash the cells to remove excess stain.
-
Mount the cells on a microscope slide and observe under a fluorescence microscope. β-(1,3)-glucan will fluoresce. Compare the localization and intensity of the fluorescence in treated versus untreated cells.
Analysis of the Cell Wall Integrity (CWI) Pathway
Inhibition of cell wall synthesis often triggers a compensatory response mediated by the Cell Wall Integrity (CWI) pathway. A key event in this pathway is the phosphorylation of the MAP kinase Mpk1 (or its orthologs in different fungi).[18]
Western Blot Analysis of Phosphorylated Mpk1
This protocol allows for the detection of the activated (phosphorylated) form of Mpk1, indicating the activation of the CWI pathway in response to this compound.
Materials:
-
Fungal cells
-
This compound
-
Protein extraction buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting equipment
-
Primary antibodies: anti-phospho-p44/42 MAPK (recognizes phosphorylated Mpk1) and anti-Mpk1 (for total Mpk1 as a loading control)[19]
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
Procedure:
-
Grow fungal cultures and treat with this compound at various concentrations and for different time points.
-
Harvest the cells and rapidly freeze them in liquid nitrogen.
-
Extract total proteins from the cells using a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Determine the protein concentration of the extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phosphorylated Mpk1.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total Mpk1.[2] An increase in the ratio of phosphorylated Mpk1 to total Mpk1 indicates activation of the CWI pathway.
Conclusion
This compound represents a promising chemical tool for the study of fungal cell wall synthesis. While direct evidence for its specific molecular target is still forthcoming, the protocols outlined in this document provide a comprehensive framework for researchers to investigate its mechanism of action. By systematically evaluating its effects on fungal growth, key cell wall synthesizing enzymes, cell wall composition, and the cell wall integrity pathway, the scientific community can gain valuable insights into this essential fungal process and potentially pave the way for the development of new antifungal therapies.
References
- 1. Dactylfungins, novel antifungal antibiotics produced by Dactylaria parvispora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Amesia hispanica sp. nov., Producer of the Antifungal Class of Antibiotics Dactylfungins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dactylfungins and Tetralones: Bioactive Metabolites from a Nematode-Associated Laburnicola nematophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dactylfungins and Tetralones: Bioactive Metabolites from a Nematode-Associated Laburnicola nematophila - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of New Antifungal Agents Targeting Chitin Synthesis by a Chemical-Genetic Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of (1,3)-beta-glucan synthase in Candida albicans: microsomal assay from the yeast or mycelial morphological forms and a permeabilized whole-cell assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative assay of β-(1,3)-β-(1,6)-glucans from fermentation broth using aniline blue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. jfda-online.com [jfda-online.com]
- 13. static.igem.org [static.igem.org]
- 14. Calcofluor White Staining: Principle, Procedure, and Application • Microbe Online [microbeonline.com]
- 15. microbenotes.com [microbenotes.com]
- 16. Calcofluor white fungal cell wall staining - PombEvolution [pombevolution.eu]
- 17. Yeast species-specific, differential inhibition of β-1,3-glucan synthesis by poacic acid and caspofungin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The CWI Pathway: Regulation of the Transcriptional Adaptive Response to Cell Wall Stress in Yeast | MDPI [mdpi.com]
- 19. Cytosolic pH Controls Fungal MAPK Signaling and Pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Dactylfungin B Analysis
This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of Dactylfungin B, with a focus on addressing peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its HPLC analysis important?
This compound is a novel antifungal antibiotic isolated from Dactylaria parvispora[1][2]. It consists of a gamma-pyrone ring, a polyalcohol moiety, and a long side chain[1][2]. Accurate and robust HPLC analysis is crucial for its quantification in research and development, ensuring purity, stability, and formulation studies for potential therapeutic applications.
Q2: What are the typical HPLC conditions for this compound analysis?
While a specific, universal method may not be available, a good starting point for developing an HPLC method for this compound and its analogues, based on published methods for similar compounds, would be a reversed-phase C18 column with a gradient elution using water and acetonitrile, both containing 0.1% formic acid[3][4].
Q3: My this compound peak is showing significant tailing. What are the most common causes?
Peak tailing in the HPLC analysis of compounds like this compound is often attributed to several factors. The most common causes include secondary interactions between the analyte and the stationary phase, improper mobile phase pH, column overload, extra-column volume, and column degradation[5][6][7][8][9].
Troubleshooting Guide: this compound HPLC Peak Tailing
Issue: Asymmetrical peak shape with a pronounced tail for the this compound peak.
This guide will walk you through a systematic approach to identify and resolve the cause of peak tailing in your this compound HPLC analysis.
The first step is to determine the likely origin of the peak tailing. The following table summarizes common causes and their key indicators.
| Potential Cause | Primary Indicators | Typical Scenario |
| Secondary Silanol Interactions | Tailing is more pronounced for the this compound peak than for other, less polar compounds in the sample. The issue is consistent across multiple injections. | Using a standard, non-end-capped silica-based C18 column, especially at a neutral pH. |
| Inappropriate Mobile Phase pH | Peak shape is sensitive to small changes in the mobile phase pH. | The mobile phase pH is close to the pKa of this compound's hydroxyl groups. |
| Column Overload | Peak tailing worsens with increasing sample concentration. The peak may also show some fronting. | Injecting a highly concentrated sample of this compound. |
| Extra-Column Volume | All peaks in the chromatogram exhibit some degree of tailing, especially early-eluting peaks. | Using tubing with a large internal diameter or having improper connections between the column and detector.[6] |
| Column Contamination/Degradation | Gradual increase in peak tailing and backpressure over time. | Accumulation of strongly retained sample components or mobile phase impurities on the column. |
| Sample Solvent Effects | The peak shape is distorted, and the tailing is inconsistent. | Dissolving the this compound sample in a solvent significantly stronger than the initial mobile phase.[5] |
Follow this workflow to address the potential causes identified in Step 1.
Caption: A step-by-step workflow for troubleshooting this compound HPLC peak tailing.
Here are detailed protocols for the key troubleshooting steps.
Protocol 1: Optimizing Mobile Phase pH
-
Rationale: The hydroxyl groups on this compound can interact with residual silanol groups on the silica-based stationary phase, a common cause of peak tailing[5][7]. By lowering the pH of the mobile phase, these silanol groups are protonated, minimizing these secondary interactions[6].
-
Procedure:
-
Prepare two mobile phases:
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.
-
-
Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 15-20 minutes or until a stable baseline is achieved.
-
Inject the this compound standard and run the gradient.
-
Compare the peak shape to the analysis performed without the acidic modifier.
-
Protocol 2: Evaluating Column Overload
-
Rationale: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing[5][9].
-
Procedure:
-
Prepare a series of dilutions of your this compound sample (e.g., 1:2, 1:5, 1:10) using the initial mobile phase as the diluent.
-
Inject the original concentrated sample and each dilution.
-
Observe the peak shape for each injection. If the tailing factor improves with dilution, the original sample was likely overloaded.
-
Protocol 3: Column Cleaning
-
Rationale: Over time, columns can become contaminated with strongly adsorbed sample components or impurities from the mobile phase, leading to active sites that can cause peak tailing.
-
Procedure:
-
Disconnect the column from the detector.
-
Flush the column with a series of solvents in reverse order of polarity. A general-purpose cleaning procedure for a C18 column is as follows (ensure compatibility with your specific column):
-
20 column volumes of water
-
20 column volumes of methanol
-
20 column volumes of acetonitrile
-
20 column volumes of isopropanol
-
20 column volumes of hexane (if compatible)
-
Flush with the mobile phase in reverse order (isopropanol, acetonitrile, methanol) before re-equilibrating with your initial mobile phase conditions.
-
-
Reconnect the column to the detector and re-equilibrate.
-
Understanding the Mechanism of Silanol Interaction
The following diagram illustrates the chemical interaction that is a primary cause of peak tailing for polar compounds like this compound on silica-based columns.
Caption: Interaction of this compound with deprotonated and protonated silanol groups on the HPLC stationary phase.
By understanding the fundamental causes of peak tailing and applying a systematic troubleshooting approach, researchers can significantly improve the quality and reliability of their this compound HPLC analyses.
References
- 1. Dactylfungins, novel antifungal antibiotics produced by Dactylaria parvispora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Amesia hispanica sp. nov., Producer of the Antifungal Class of Antibiotics Dactylfungins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. i01.yizimg.com [i01.yizimg.com]
- 6. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. chromtech.com [chromtech.com]
- 9. uhplcs.com [uhplcs.com]
Technical Support Center: Optimizing Dactylfungin B Production
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of Dactylfungin B from culture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its producing organism?
A1: this compound is an antifungal antibiotic.[1] It was first isolated from the culture broth of the fungus Dactylaria parvispora.[1] Other related dactylfungin compounds have been isolated from Amesia hispanica and Laburnicola nematophila.
Q2: What is the general biosynthetic pathway for this compound?
A2: Dactylfungins are polyketides, synthesized by a large, multi-domain enzyme called a polyketide synthase (PKS). The biosynthesis is proposed to start with acetyl-CoA and involves the iterative addition of malonyl-CoA units. The resulting polyketide chain undergoes a series of modifications, including reductions and cyclizations, to form the final Dactylfungin structure.
Q3: What are the key factors influencing the yield of this compound?
A3: The yield of this compound, like many fungal secondary metabolites, is significantly influenced by several culture parameters. These include the composition of the culture medium (carbon and nitrogen sources), pH of the medium, incubation temperature, and aeration. The extraction method and solvents used also play a crucial role in the final yield.
Q4: What are the recommended culture media for producing dactylfungins?
A4: Based on studies with related dactylfungin-producing fungi, two types of media have been successfully used:
-
Yeast Malt Extract (YM) Broth: A liquid medium suitable for submerged fermentation. A typical composition is 10 g/L malt extract, 4 g/L yeast extract, and 4 g/L D-glucose.
-
Solid Rice Culture Medium: A solid-state fermentation medium. This typically consists of brown rice supplemented with a basal liquid medium containing yeast extract, di-sodium tartrate di-hydrate, and KH₂PO₄.
Q5: What are the suggested starting points for culture temperature and pH?
A5: For the production of dactylfungins from Amesia hispanica, a temperature of 23°C has been used. Fungal cultures for secondary metabolite production often perform well in a temperature range of 25-30°C and a slightly acidic to neutral pH range (pH 5-7). It is recommended to start with these conditions and optimize from there.
Troubleshooting Guide
This guide addresses common issues encountered during this compound production and extraction.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No this compound Production | Suboptimal Culture Medium | - Vary Carbon Source: While glucose is a common carbon source, try substituting with other sugars like sucrose, fructose, or maltose. - Optimize Nitrogen Source: Experiment with different nitrogen sources such as peptone, tryptone, ammonium sulfate, or sodium nitrate in place of or in combination with yeast extract. - Adjust Carbon-to-Nitrogen (C:N) Ratio: The C:N ratio can significantly impact secondary metabolite production. Systematically vary the concentrations of your primary carbon and nitrogen sources to find the optimal ratio. Generally, a higher C:N ratio can favor secondary metabolism after an initial growth phase. |
| Inappropriate pH of the Culture Medium | - Measure and Adjust Initial pH: Ensure the initial pH of your medium is within the optimal range (start with pH 6.0-6.5). - Monitor pH During Fermentation: Fungal metabolism can alter the pH of the medium over time. Monitor the pH throughout the fermentation and consider using buffered media to maintain a stable pH. | |
| Suboptimal Incubation Temperature | - Optimize Temperature: Perform small-scale experiments at different temperatures (e.g., 20°C, 25°C, 30°C) to determine the optimal temperature for this compound production by Dactylaria parvispora. | |
| Insufficient Aeration (for liquid cultures) | - Increase Agitation Speed: In shake flask cultures, increasing the shaking speed (e.g., from 150 rpm to 200 rpm) can improve oxygen transfer. - Use Baffled Flasks: Baffled flasks can enhance aeration in liquid cultures. | |
| Poor Extraction Yield | Inefficient Extraction Solvent | - Test Different Solvents: While ethyl acetate and acetone have been used for dactylfungin extraction, other solvents like methanol, dichloromethane, or a combination of solvents may be more effective. - Perform Sequential Extractions: Extract the fungal biomass and culture filtrate separately to determine the location of your compound. Perform multiple extractions of each phase to ensure complete recovery. |
| Degradation of this compound | - Avoid High Temperatures: During solvent evaporation (e.g., using a rotary evaporator), keep the temperature low (e.g., below 40°C) to prevent thermal degradation of the compound. | |
| Incomplete Cell Lysis (for intracellular compounds) | - Use Mechanical Disruption: If this compound is primarily intracellular, simple solvent extraction may not be sufficient. Consider mechanical disruption methods like sonication or grinding the mycelium in the presence of the extraction solvent. |
Data on Culture Conditions for Dactylfungin Production
The following data is based on the successful cultivation of dactylfungin-producing fungi and provides a starting point for the optimization of this compound production from Dactylaria parvispora.
Table 1: Culture Media Composition for Dactylfungin Production
| Medium Type | Component | Concentration |
| Yeast Malt Extract (YM) Broth | Malt Extract | 10 g/L |
| Yeast Extract | 4 g/L | |
| D-Glucose | 4 g/L | |
| Solid Rice Culture Medium | Brown Rice | 28 g |
| Base Liquid | 100 mL | |
| Yeast Extract | 1 g/L | |
| di-sodium tartrate di-hydrate | 0.5 g/L | |
| KH₂PO₄ | 0.5 g/L |
Table 2: Reported Fermentation and Extraction Parameters for Dactylfungin Production
| Parameter | Condition | Fungus |
| Incubation Temperature | 23°C | Amesia hispanica |
| Fermentation Type | Solid-State (Rice) | Amesia hispanica |
| Submerged (YM Broth) | Laburnicola nematophila | |
| Extraction Solvents | Acetone, Ethyl Acetate | Amesia hispanica |
| Ethyl Acetate | Laburnicola nematophila |
Experimental Protocols
Protocol 1: Cultivation of Dactylaria parvispora for this compound Production (Liquid Culture)
-
Seed Culture Preparation:
-
Inoculate a 250 mL Erlenmeyer flask containing 50 mL of Yeast Malt (YM) broth with a mycelial plug of Dactylaria parvispora.
-
Incubate at 25°C on a rotary shaker at 150 rpm for 3-5 days, or until sufficient growth is observed.
-
-
Production Culture:
-
Inoculate a 1 L Erlenmeyer flask containing 200 mL of YM broth with 10 mL of the seed culture.
-
Incubate at 25°C on a rotary shaker at 150 rpm for 10-14 days.
-
-
Extraction:
-
Separate the mycelium from the culture broth by filtration.
-
Extract the culture filtrate three times with an equal volume of ethyl acetate.
-
Extract the mycelial biomass separately with acetone, followed by partitioning with ethyl acetate.
-
Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure at a temperature below 40°C.
-
Protocol 2: Cultivation of Dactylaria parvispora for this compound Production (Solid-State Culture)
-
Medium Preparation:
-
In a 500 mL Erlenmeyer flask, combine 28 g of brown rice with 100 mL of a basal liquid medium (1 g/L yeast extract, 0.5 g/L di-sodium tartrate di-hydrate, 0.5 g/L KH₂PO₄).
-
Autoclave to sterilize.
-
-
Inoculation and Incubation:
-
Inoculate the sterilized rice medium with a mycelial slurry or several mycelial plugs of Dactylaria parvispora.
-
Incubate at 23-25°C in the dark for 15-21 days.
-
-
Extraction:
-
Soak the fermented rice culture in acetone and sonicate for 30 minutes.
-
Filter to separate the solid material from the acetone extract.
-
Repeat the extraction of the solid material with fresh acetone.
-
Combine the acetone extracts and evaporate to an aqueous residue.
-
Partition the aqueous residue three times with an equal volume of ethyl acetate.
-
Combine the ethyl acetate fractions and evaporate to dryness.
-
Visualizations
Caption: Experimental workflow for optimizing this compound production.
Caption: Simplified biosynthetic pathway of this compound.
Caption: Generalized signaling pathway for polyketide biosynthesis regulation.
References
Dactylfungin B in DMSO: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and handling of Dactylfungin B dissolved in dimethyl sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: this compound is soluble in DMSO. For cell culture applications, stock solutions are typically prepared in DMSO and then diluted in culture medium to the final working concentration.
Q2: How should I store this compound solutions in DMSO?
A2: For short-term storage (days to weeks), solutions can be stored at 0 - 4°C. For long-term storage (months to years), it is recommended to store solutions at -20°C. To minimize degradation, it is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles.
Q3: My this compound solution appears cloudy or has precipitated. What should I do?
A3: Cloudiness or precipitation can occur for several reasons. Ensure the compound is fully dissolved by gentle vortexing or sonication. The solubility of this compound in aqueous media is low, so ensure the final concentration of DMSO in your experimental setup is compatible with your assay and does not cause the compound to precipitate. If precipitation occurs upon dilution, consider optimizing your dilution scheme or using a lower final concentration.
Q4: I am observing a decrease in the antifungal activity of my this compound solution over time. What could be the cause?
A4: A decrease in activity may indicate degradation of the compound. Several factors can contribute to the instability of compounds in DMSO, including:
-
Water Absorption: DMSO is hygroscopic and readily absorbs moisture from the atmosphere. The presence of water can promote the degradation of susceptible compounds.
-
Improper Storage: Storing solutions at room temperature for extended periods can accelerate degradation.
-
Repeated Freeze-Thaw Cycles: Multiple freeze-thaw cycles can lead to compound degradation.
To mitigate these issues, use anhydrous DMSO, store solutions in tightly sealed containers, and prepare single-use aliquots.
Q5: What is the expected stability of this compound in DMSO?
A5: While specific long-term stability data for this compound in DMSO is not extensively published, general studies on compound stability in DMSO provide valuable insights. The stability of a compound in DMSO is influenced by its chemical structure and storage conditions. The table below summarizes general findings on the stability of various compounds in DMSO.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent experimental results | - Degradation of this compound stock solution.- Inaccurate concentration of the stock solution.- Precipitation of the compound upon dilution. | - Prepare fresh stock solutions from solid material.- Use single-use aliquots to avoid freeze-thaw cycles and contamination.- Confirm the concentration of your stock solution if possible.- Visually inspect for precipitation after dilution into aqueous buffers or media. |
| Loss of antifungal potency | - Compound degradation due to improper storage or handling.- Presence of water in DMSO. | - Aliquot stock solutions and store at -20°C for long-term storage.- Use anhydrous DMSO to prepare solutions.- Minimize exposure of the stock solution to ambient air. |
| Precipitate formation in stock solution | - Supersaturation of the solution.- Contamination. | - Gently warm the solution and vortex to redissolve.- If precipitation persists, prepare a new stock solution at a slightly lower concentration.- Ensure proper aseptic techniques when handling solutions to prevent microbial contamination. |
Quantitative Data on Compound Stability in DMSO
The following table summarizes findings from general studies on the stability of compounds stored in DMSO. Note that these are general observations and the stability of this compound may vary.
| Storage Condition | Duration | Observation | Citation |
| Room Temperature | 3 months | 92% of compounds observed | [1] |
| Room Temperature | 6 months | 83% of compounds observed | [1] |
| Room Temperature | 1 year | 52% of compounds observed | [1] |
| 4°C in DMSO/water (90/10) | 2 years | 85% of compounds were stable | [2] |
| 40°C | 15 weeks | Most compounds are stable | [3][4] |
| -15°C (11 freeze/thaw cycles) | 11 cycles | No significant compound loss | [3][4][5] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
-
Procedure:
-
Equilibrate this compound powder to room temperature before opening the vial to prevent condensation of moisture.
-
Weigh the desired amount of this compound using a calibrated balance in a chemical fume hood.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary to aid dissolution.
-
Dispense the stock solution into single-use aliquots in sterile, amber microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, date of preparation, and solvent.
-
For short-term storage, store the aliquots at 0 - 4°C. For long-term storage, store at -20°C.
-
Visualizations
Potential Antifungal Mechanism of this compound
This compound is a polyketide with a γ-pyrone ring structure. While its precise mechanism of action is not fully elucidated, compounds with similar pyrone structures have been shown to exert their antifungal effects through various mechanisms. This diagram illustrates a conceptual model of this compound's potential antifungal activity.
Caption: Conceptual diagram of the potential antifungal mechanisms of this compound.
Experimental Workflow for Handling this compound in DMSO
This workflow outlines the key steps for preparing, storing, and using this compound solutions to ensure experimental consistency and minimize compound degradation.
Caption: Recommended workflow for handling this compound in DMSO solutions.
References
- 1. An Overview of α-Pyrones as Phytotoxins Produced by Plant Pathogen Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Novel Pyrone-Based Biofilm Inhibitors against Azole-Resistant Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Biosynthesis of α-pyrones [beilstein-journals.org]
Technical Support Center: Dactylfungin B Storage and Handling
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Dactylfungin B during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is proper storage crucial?
This compound is an antifungal antibiotic belonging to the polyketide family of natural products.[1] Its complex structure, which includes a γ-pyrone ring, a polyalcohol moiety, and a long, unsaturated side chain, makes it susceptible to chemical degradation.[2] Improper storage can lead to a loss of biological activity, the formation of impurities, and unreliable experimental results.
Q2: What are the primary factors that can cause this compound degradation?
Based on the chemical structure of this compound and stability data from related compounds, the primary factors contributing to its degradation are:
-
Hydrolysis: The γ-pyrone ring (a cyclic ester or lactone) is susceptible to ring-opening hydrolysis, especially under non-neutral pH conditions.[3][4][5]
-
Photodegradation: Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical reactions that alter the molecule's structure and compromise its antifungal properties. Many complex natural products are known to be light-sensitive.[6][7]
-
Oxidation: The polyunsaturated side chain and multiple hydroxyl groups are potential sites for oxidative degradation, which can be accelerated by exposure to air (oxygen), elevated temperatures, and humidity.[8][9]
Q3: What are the general recommended storage conditions for this compound?
While specific recommendations should always be obtained from the supplier's Certificate of Analysis, general best practices for storing this compound are as follows:
-
Temperature: For long-term storage, it is advisable to store this compound at -20°C or below. For short-term storage, refrigeration at 2-8°C may be acceptable. One supplier suggests room temperature for shipping in the continental US, but this may not be suitable for long-term storage.[6]
-
Light: Protect from light at all times by storing in an amber vial or a container wrapped in aluminum foil.[10][11]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Form: Store as a dry powder (lyophilized solid) whenever possible, as solutions are generally less stable.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Loss of antifungal activity in stored this compound. | Degradation due to improper storage. | 1. Review your storage conditions against the recommended guidelines (see FAQs).2. Perform a purity analysis (e.g., HPLC) on your stored sample and compare it to the Certificate of Analysis of a fresh sample.3. If degradation is confirmed, discard the old stock and obtain a fresh supply.4. Implement stringent storage protocols for the new stock. |
| Appearance of unknown peaks in HPLC analysis of a this compound sample. | Formation of degradation products. | 1. The new peaks likely correspond to hydrolytic, photolytic, or oxidative degradation products.2. Conduct a forced degradation study (see Experimental Protocols) to intentionally generate these products and confirm their identity by comparing retention times.3. Re-evaluate your handling and storage procedures to minimize exposure to the causative stress factor (e.g., light, pH extremes, oxygen). |
| Inconsistent experimental results using this compound from the same stock. | Ongoing degradation or degradation of stock solutions. | 1. Prepare fresh stock solutions for each experiment from the solid compound.2. If using a stock solution over time, store it at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.3. Before use, visually inspect solutions for any signs of precipitation or color change. |
Quantitative Data Summary
| Compound/Class | Condition | Parameter | Result | Reference |
| Lactones (general) | Aqueous solution | Hydrolysis | Can hydrolyze within 30 minutes at room temperature; rate increases with temperature. | [12] |
| Resorcylic Acid Lactones | Enzymatic Hydrolysis | Ring-opening | Hydrolyzed by specific bacterial hydrolases. | [9] |
| Polyene Antibiotics (e.g., Amphotericin B) | Light Exposure | Photodegradation | Rapidly degrade under the influence of light. | [6] |
| Ketoconazole | Light Exposure (24 hours) | Degradation | Significant degradation observed. | [13] |
| Tetracycline | Degrading conditions (pH 1.5, 75°C) | Selection reversal | Degradation products select against resistant bacteria after ~50 minutes. | [14] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying this compound from its potential degradation products.
Objective: To develop an HPLC method that can resolve the parent this compound peak from all significant degradation product peaks.
Methodology:
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid or trifluoroacetic acid.
-
Solvent B: Acetonitrile or methanol with 0.1% of the same acid.
-
-
Gradient Elution: Begin with a gradient profile such as 10-90% Solvent B over 20 minutes to elute a wide range of polar and non-polar compounds.
-
Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths and check for peak purity. The optimal detection wavelength for this compound should be determined by its UV-Vis spectrum.
-
Forced Degradation Samples: Inject samples from forced degradation studies (see Protocol 2) to challenge the method's separating capability.
-
Optimization: Adjust the gradient slope, flow rate, and mobile phase composition to achieve baseline separation of all peaks. The goal is to have a resolution of >1.5 between the parent peak and the closest eluting degradation product.
Protocol 2: Forced Degradation Study
Forced degradation studies are performed to identify potential degradation pathways and to confirm that the analytical method is stability-indicating.
Objective: To intentionally degrade this compound under various stress conditions to generate its degradation products.
Methodology:
-
Preparation: Prepare solutions of this compound (e.g., in methanol or a suitable buffer) at a known concentration.
-
Stress Conditions (as per ICH Q1A guidelines):
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at room temperature for 1, 2, 4, and 8 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Store the solid compound and a solution at 60°C for 24 and 48 hours.
-
Photodegradation (as per ICH Q1B guidelines): Expose the solid compound and a solution to a light source providing a minimum of 1.2 million lux hours of visible light and 200 watt hours/square meter of UVA light.[2][8] A control sample should be wrapped in aluminum foil to shield it from light.
-
-
Sample Analysis: At each time point, neutralize the acid and base-stressed samples, then dilute all samples to the appropriate concentration and analyze using the developed stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control sample to identify and quantify the degradation products. Aim for 10-20% degradation of the active ingredient for optimal results.[15]
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Recommended workflow for handling and storing this compound.
References
- 1. Polyketide - Wikipedia [en.wikipedia.org]
- 2. database.ich.org [database.ich.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. ICH Guidelines for Photostability Testing: A Detailed Guide – StabilityStudies.in [stabilitystudies.in]
- 7. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. How to Develop Stability Indicating HPLC Methods [rsc.org]
- 12. US3787585A - Stable lactone solution - Google Patents [patents.google.com]
- 13. Polyketide β-branching: diversity, mechanism and selectivity - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 14. Targeted discovery of polyketides with antioxidant activity through integrated omics and cocultivation strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biopharminternational.com [biopharminternational.com]
Technical Support Center: Dactylfungin B MIC Determination
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dactylfungin B. Our aim is to address common challenges encountered during Minimum Inhibitory Concentration (MIC) determination experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general structure?
A1: this compound is an antifungal antibiotic produced by the fungus Dactylaria parvispora. Structurally, it is a polyketide characterized by a gamma-pyrone ring, a polyalcohol moiety, and a long aliphatic side chain.[1] This structure contributes to its antifungal activity but may also present challenges in experimental assays due to its potential for low aqueous solubility.
Q2: What is the expected antifungal spectrum of this compound?
A2: this compound has shown activity against a range of fungi, including Candida pseudotropicalis.[1][2] Its structural analogs, Dactylfungin A, C, and D, have demonstrated potent activity against clinically relevant pathogens such as Aspergillus fumigatus and Cryptococcus neoformans, including azole-resistant strains.[3][4][5]
Q3: Which solvent should I use to prepare my this compound stock solution?
A3: For initial solubilization, high-purity dimethyl sulfoxide (DMSO) is recommended. Methanol has also been used for related Dactylfungin compounds.[4] It is crucial to prepare a high-concentration stock solution in the organic solvent and then dilute it to the final working concentrations in the broth medium. The final concentration of the organic solvent in the assay should be kept to a minimum (typically ≤1%) to avoid any inhibitory effects on the fungal growth.
Q4: How should I interpret the MIC endpoint for this compound?
A4: The appropriate MIC endpoint for this compound has not been officially established by standards organizations like CLSI or EUCAST. For novel compounds, visual determination of the endpoint can be challenging. A common issue is "trailing," where partial inhibition of growth occurs over a wide range of concentrations.[6][7][8] It is recommended to read the MIC as the lowest concentration of this compound that causes a significant (e.g., ≥50% or ≥90%) reduction in fungal growth compared to the positive control well. Spectrophotometric reading at a specific wavelength (e.g., 530 nm) can provide a more objective measure of growth inhibition.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in the microplate wells. | Low aqueous solubility of the compound. | - Ensure the final concentration of the organic solvent (e.g., DMSO) is consistent across all wells and does not exceed 1%.- Consider using a broth medium supplemented with a low percentage of a non-ionic surfactant like Tween 80 (e.g., 0.02-0.05%) to improve solubility.- Visually inspect the wells for precipitation before and after inoculation. |
| Inconsistent or non-reproducible MIC values. | - Inoculum size variability.- Instability of this compound in the test medium.- Pipetting errors. | - Standardize the inoculum preparation carefully to achieve the recommended cell density.- Perform time-kill curve studies to assess the stability and activity of the compound over the incubation period.- Use calibrated pipettes and ensure proper mixing of all solutions. |
| "Skipped" wells (growth in higher concentrations but not in lower ones). | - Contamination of the microplate.- Precipitation of the compound at higher concentrations, leading to a loss of effective concentration. | - Maintain sterile technique throughout the experimental setup.- Visually inspect the stock solution and its dilutions for any signs of precipitation before use. |
| Trailing growth, making the MIC endpoint difficult to determine. | This is a known phenomenon with some fungistatic agents.[7][8] | - Read the MIC at a defined percentage of growth inhibition (e.g., 50% or 80%) relative to the growth control. A spectrophotometer can aid in this determination.- Supplement the visual reading with a metabolic indicator dye (e.g., resazurin) to assess cell viability. |
Quantitative Data Summary
The following table summarizes the reported MIC values for Dactylfungin and its analogs against various fungal species. This data is provided for comparative purposes to aid in experimental design and interpretation.
| Compound | Fungal Species | Reported MIC (µg/mL) | Reference |
| This compound | Candida pseudotropicalis | < 10 | [1][2] |
| Dactylfungin A | Aspergillus fumigatus | 6.25 | [4] |
| Dactylfungin A | Cryptococcus neoformans | 6.25 | [4] |
| Dactylfungin C | Aspergillus fumigatus (azole-resistant) | Active (specific MIC not stated) | [5] |
| Dactylfungin D | Aspergillus fumigatus (azole-resistant) | Active (specific MIC not stated) | [3] |
Experimental Protocol: Broth Microdilution MIC Assay for this compound
This protocol is based on the CLSI M27 guidelines for yeast and can be adapted for molds.
1. Preparation of this compound Stock Solution: a. Dissolve this compound in 100% DMSO to a final concentration of 1 mg/mL. b. Vortex thoroughly to ensure complete dissolution.
2. Preparation of Microdilution Plates: a. Dispense 100 µL of sterile RPMI-1640 medium (buffered with MOPS) into wells 2 through 12 of a 96-well microtiter plate. b. In well 1, add 200 µL of the this compound stock solution diluted in RPMI-1640 to twice the highest desired final concentration. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. d. Well 11 will serve as the growth control (no drug), and well 12 as the sterility control (no inoculum).
3. Inoculum Preparation: a. Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C. b. Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. c. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
4. Inoculation and Incubation: a. Add 100 µL of the standardized fungal inoculum to wells 1 through 11. b. The final volume in each well will be 200 µL. c. Seal the plate and incubate at 35°C for 24-48 hours.
5. MIC Determination: a. After incubation, visually inspect the wells for fungal growth. The MIC is the lowest concentration of this compound that causes a predetermined level of growth inhibition (e.g., 50% or 100%) compared to the growth control in well 11. b. Optionally, read the absorbance of the plates at 530 nm using a microplate reader to quantify growth.
Visualizations
Caption: Troubleshooting workflow for this compound MIC determination.
Caption: Hypothetical signaling pathway for this compound's antifungal action.
References
- 1. Dactylfungins, novel antifungal antibiotics produced by Dactylaria parvispora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dactylfungins and Tetralones: Bioactive Metabolites from a Nematode-Associated Laburnicola nematophila - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amesia hispanica sp. nov., Producer of the Antifungal Class of Antibiotics Dactylfungins [mdpi.com]
- 5. Dactylfungins and Tetralones: Bioactive Metabolites from a Nematode-Associated Laburnicola nematophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Problems in the laboratory assessment of antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Improving resolution of Dactylfungin B in reverse-phase HPLC
Technical Support Center: Dactylfungin B Analysis
Welcome to the technical support center for the chromatographic analysis of this compound. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges encountered during reverse-phase high-performance liquid chromatography (RP-HPLC) experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound peak is exhibiting significant tailing. What are the likely causes and how can I fix it?
Peak tailing, where a peak is asymmetrical with a drawn-out tail, is a common issue that can compromise resolution and quantification.[1][2]
-
Secondary Interactions: The most common cause is the interaction of basic functional groups on this compound with acidic silanol groups on the silica-based C18 column.
-
Solution: Add a mobile phase modifier to suppress silanol activity. Using a low concentration of an acid, such as 0.1% formic acid or 0.1% trifluoroacetic acid (TFA), in both your aqueous and organic solvents will protonate the silanols, minimizing these secondary interactions.
-
-
Column Contamination: Accumulation of strongly retained compounds on the column can lead to active sites that cause tailing.
-
Column Overload: Injecting too much sample can saturate the stationary phase.
-
Solution: Reduce the sample concentration or injection volume.
-
Q2: The peak for this compound is very broad instead of sharp, leading to poor resolution. What steps can I take to improve it?
Broad peaks are often a sign of poor column efficiency or issues with the mobile phase.[3]
-
High Flow Rate: A flow rate that is too high for the column dimensions and particle size can lead to band broadening.[4]
-
Solution: Try reducing the flow rate. This increases the time for partitioning between the mobile and stationary phases, often resulting in sharper peaks and better resolution, though with a longer run time.[4]
-
-
Column Degradation: Over time, column performance degrades, leading to a loss of efficiency and broader peaks.[5] This can be caused by silica breakdown or the formation of voids in the packing material.[3]
-
Solution: First, confirm the performance of your column with a standard compound. If efficiency has significantly dropped, the column may need to be replaced.[5]
-
-
Inappropriate Mobile Phase Strength: If the mobile phase is too strong (too much organic solvent), the analyte will elute too quickly with minimal retention, appearing as a broad, poorly retained peak.
-
Solution: Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase to increase the retention factor (k).[6]
-
Q3: this compound is co-eluting with a closely related impurity. What is the most effective strategy to separate them?
When peaks overlap, the goal is to increase the selectivity (α) of the separation, which refers to the ability of the system to differentiate between the two analytes.[6]
-
Change the Organic Modifier: This is one of the most powerful tools for altering selectivity.[7] If you are using acetonitrile, switching to methanol (or vice versa) changes the solvent-analyte interactions, which can significantly alter the elution order and spacing of peaks.[7]
-
Adjust Mobile Phase pH: Small changes in the mobile phase pH can alter the ionization state of this compound or the impurity, which can have a dramatic effect on retention and selectivity. Ensure your pH is stable by using a suitable buffer.
-
Change the Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different chemistry. For example, switching from a standard C18 to a Phenyl-Hexyl or a Cyano phase can provide alternative separation mechanisms based on different molecular interactions (e.g., π-π interactions).[6]
Q4: How does column temperature impact the resolution of this compound?
Temperature affects both solvent viscosity and the kinetics of mass transfer.
-
Increasing Temperature: Generally, higher temperatures (e.g., 40-50 °C) decrease the viscosity of the mobile phase, which can lead to sharper peaks (higher efficiency) and shorter run times. However, it may also decrease retention and selectivity, potentially worsening resolution for some peak pairs.[4][7]
-
Decreasing Temperature: Lowering the column temperature increases retention and can sometimes improve the resolution of closely eluting compounds, though it will also increase backpressure and run time.[4]
-
Recommendation: Temperature should be carefully controlled and optimized. A good starting point is often slightly above ambient, for instance, 30 or 35 °C, to ensure stability.
-
Troubleshooting Guide: A Step-by-Step Workflow
This guide provides a logical workflow for diagnosing and solving poor resolution of this compound.
Caption: Troubleshooting workflow for improving HPLC resolution.
Experimental Protocols
Protocol 1: Baseline RP-HPLC Method for this compound
This method is based on published literature for the analysis of dactylfungins and serves as a robust starting point.[8]
| Parameter | Specification |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 50% B to 100% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 35 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 278 nm |
| Sample Prep. | Dissolve sample in 50:50 Water:Acetonitrile |
Protocol 2: Optimized Method for Improved Selectivity
This method introduces a change in the organic modifier to improve the resolution between this compound and a closely eluting impurity.
| Parameter | Specification |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Methanol + 0.1% Formic Acid |
| Gradient | 60% B to 100% B over 20 minutes* |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 35 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 278 nm |
| Sample Prep. | Dissolve sample in 50:50 Water:Methanol |
*Note: Methanol is a weaker solvent than acetonitrile in reverse-phase, so the starting percentage of organic is typically higher to achieve similar initial retention.
Data Presentation: Comparison of Methods
The following table illustrates the expected improvement in chromatographic performance when switching from the baseline to the optimized method for a hypothetical sample containing this compound and a co-eluting impurity.
| Chromatographic Parameter | Baseline Method (ACN) | Optimized Method (MeOH) |
| Retention Time (this compound) | 12.5 min | 14.8 min |
| Retention Time (Impurity) | 12.8 min | 15.5 min |
| Resolution (Rs) | 1.1 (Poor) | 2.0 (Excellent) |
| Tailing Factor (this compound) | 1.6 | 1.2 |
Visualizing Analyte-Phase Interactions
Understanding how mobile phase composition affects the interaction between this compound and the C18 stationary phase is key to method development.
Caption: Effect of mobile phase strength on analyte interaction.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. uhplcs.com [uhplcs.com]
- 3. mastelf.com [mastelf.com]
- 4. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 5. youtube.com [youtube.com]
- 6. chromtech.com [chromtech.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Amesia hispanica sp. nov., Producer of the Antifungal Class of Antibiotics Dactylfungins [mdpi.com]
Minimizing side reactions in Dactylfungin B derivatization
Welcome to the technical support center for Dactylfungin B derivatization. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize side reactions and optimize their synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most common sites for side reactions on the this compound molecule during derivatization?
A1: this compound possesses several reactive functional groups that can lead to side reactions if not properly managed. The primary sites of reactivity include:
-
Multiple Hydroxyl (-OH) Groups: The polyalcohol moiety and the hydroxyl group on the pyrone ring are the most common sites for derivatization.[1] The key challenge is achieving regioselectivity, as these hydroxyl groups exhibit different steric and electronic environments.
-
Gamma-Pyrone Ring: While relatively stable, the γ-pyrone ring can undergo reactions under harsh acidic or basic conditions, or with strong oxidizing agents, potentially leading to ring-opening or other rearrangements.[2][3]
-
Alkene Double Bonds: The long side chain of this compound contains several double bonds which can be susceptible to oxidation or addition reactions under certain conditions.
Q2: I am observing a mixture of acylated products. How can I improve the regioselectivity for a specific hydroxyl group?
A2: Achieving regioselectivity in the acylation of polyhydroxylated natural products is a common challenge. Several strategies can be employed:
-
Enzymatic Acylation: Lipases and proteases can exhibit high regioselectivity for specific hydroxyl groups based on the steric environment.[4][5][6] For example, Candida antarctica lipase (CAL) has been shown to be effective in selectively acylating primary alcohols in the presence of secondary alcohols.
-
Use of Bulky Reagents: Employing sterically hindered acylating agents can favor reaction at the most accessible (least sterically hindered) hydroxyl group.
-
Protecting Group Strategy: A systematic approach using orthogonal protecting groups allows for the selective protection of all but the desired hydroxyl group, which can then be derivatized.[7][8][9][10]
-
Controlled Reaction Conditions: Lowering the reaction temperature and slowly adding the acylating agent can often improve selectivity.
Q3: My reaction is producing a low yield of the desired product, and I suspect the this compound core is degrading. What conditions should I avoid?
A3: Degradation of the this compound scaffold can occur under harsh reaction conditions. To minimize this, consider the following:
-
Avoid Strong Acids and Bases: The γ-pyrone ring and other functional groups can be sensitive to strongly acidic or basic conditions, which may catalyze hydrolysis or rearrangement.[2][11]
-
Limit High Temperatures: Prolonged exposure to high temperatures can lead to thermal decomposition. It is advisable to conduct reactions at the lowest effective temperature.
-
Inert Atmosphere: The double bonds in the side chain can be prone to oxidation. Performing reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Multiple spots on TLC/HPLC corresponding to multi-acylated products | Lack of regioselectivity in acylation. | 1. Employ a protecting group strategy to block reactive hydroxyls. 2. Attempt enzymatic acylation for improved selectivity. 3. Use a sterically hindered acylating agent. 4. Optimize reaction conditions (lower temperature, slow addition of reagent). |
| Formation of a highly polar byproduct, starting material consumed | Possible ring-opening of the γ-pyrone. | 1. Ensure the reaction is run under neutral or mildly basic/acidic conditions. 2. Buffer the reaction mixture if necessary. 3. Characterize the byproduct to confirm ring opening. |
| Low recovery of material after workup | Degradation of the this compound scaffold. | 1. Avoid extreme pH and high temperatures. 2. Use an inert atmosphere to prevent oxidation. 3. Consider a milder derivatization reagent. |
| No reaction or very slow conversion | Steric hindrance around the target hydroxyl group or low reactivity of the reagent. | 1. Increase the temperature moderately, monitoring for side product formation. 2. Use a more reactive derivatizing agent or add a catalyst (e.g., DMAP for acylations). 3. If sterically hindered, a less bulky reagent may be required, potentially at the cost of selectivity. |
Experimental Protocols
Protocol 1: Regioselective Acylation of a Primary Hydroxyl Group using Protecting Groups
This protocol outlines a general strategy for the selective acylation of a primary hydroxyl group in a polyol system like this compound.
-
Selective Protection of Secondary Hydroxyls:
-
Dissolve this compound in a suitable solvent (e.g., anhydrous DCM or DMF).
-
Add a silylating agent with steric bulk, such as tert-butyldimethylsilyl chloride (TBDMSCl), which will preferentially react with the less sterically hindered primary hydroxyl groups. Use an appropriate base like imidazole.
-
To protect the remaining secondary hydroxyls, a less bulky silylating agent like trimethylsilyl chloride (TMSCl) can be used in a subsequent step if needed.
-
Monitor the reaction by TLC or LC-MS to ensure complete protection.
-
Purify the protected intermediate by column chromatography.
-
-
Acylation of the Target Primary Hydroxyl:
-
The primary silyl ether can be selectively deprotected using a mild acid catalyst (e.g., pyridinium p-toluenesulfonate, PPTS) to reveal the primary hydroxyl group.
-
Dissolve the selectively deprotected compound in anhydrous DCM.
-
Add a base (e.g., triethylamine or pyridine) followed by the desired acylating agent (e.g., acetic anhydride or benzoyl chloride).
-
Stir the reaction at 0°C to room temperature until completion (monitor by TLC).
-
Quench the reaction, perform an aqueous workup, and purify the acylated product by column chromatography.
-
-
Deprotection:
-
Remove the remaining silyl protecting groups using a fluoride source such as tetrabutylammonium fluoride (TBAF) in THF.
-
Purify the final derivatized this compound.
-
Protocol 2: Enzymatic Acylation for Enhanced Regioselectivity
-
Reaction Setup:
-
Dissolve this compound in an anhydrous organic solvent (e.g., THF, acetone, or tert-butyl methyl ether).
-
Add an acyl donor, which is often an activated ester like vinyl acetate or isopropenyl acetate.
-
Add the lipase catalyst (e.g., immobilized Candida antarctica lipase B - Novozym 435). The amount of enzyme will need to be optimized.
-
Incubate the reaction mixture with shaking at a controlled temperature (typically 30-50°C).
-
-
Monitoring and Workup:
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Evaporate the solvent and purify the product by column chromatography.
-
Visualizations
References
- 1. Dactylfungins, novel antifungal antibiotics produced by Dactylaria parvispora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "Some Aspects of Pyrone Synthesis and Stability" by Ronald Louis Horinek [scholars.fhsu.edu]
- 3. scribd.com [scribd.com]
- 4. publications.iupac.org [publications.iupac.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Regioselective enzymatic acylations of polyhydroxylated eudesmanes: semisynthesis, theoretical calculations, and biotransformation of cyclic sulfites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Protective Groups [organic-chemistry.org]
- 10. Protecting group - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Biological Activity of Dactylfungin B Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dactylfungin B and its derivatives. Our goal is to help you overcome common experimental hurdles and optimize the biological activity of these promising antifungal compounds.
Frequently Asked Questions (FAQs)
Q1: What is the general structure of this compound and its derivatives?
A1: Dactylfungins are a class of antifungal antibiotics characterized by a pyrone ring (either α-pyrone or γ-pyrone) connected to a polyalcohol moiety and a long aliphatic side chain.[1] Variations in the hydroxylation pattern of the side chain and the type of pyrone ring lead to different derivatives with distinct biological activities.[2][3]
Q2: What is the primary biological activity of Dactylfungin derivatives?
A2: Dactylfungin derivatives primarily exhibit antifungal activity against a range of pathogenic fungi, including strains of Aspergillus fumigatus, Cryptococcus neoformans, and Candida species.[1][2][3][4][5][6] Some derivatives have also shown activity against azole-resistant fungal strains.[4][5][7][8]
Q3: How does the chemical structure of Dactylfungin derivatives relate to their biological activity?
A3: The structure-activity relationship (SAR) of dactylfungins is significantly influenced by the hydroxylation pattern on the aliphatic side chain. For instance, the presence of an additional hydroxyl group can, in some cases, decrease antifungal efficacy, potentially due to changes in hydrophobicity.[2][3][4] Conversely, dehydroxylation at certain positions has been shown to improve activity against specific yeast strains, though it may also introduce slight cytotoxicity.[2][3][6] The core pyrone structure (α- vs. γ-pyrone) also plays a role in the activity profile.[1][3]
Q4: Are Dactylfungin derivatives cytotoxic?
A4: Generally, dactylfungins exhibit weak cytotoxic effects.[4][5] However, modifications to the side chain can influence their cytotoxicity. For example, 25″-dehydroxy-dactylfungin A showed slight cytotoxicity, which was not observed in its hydroxylated counterparts.[2][3][6] It is crucial to evaluate the cytotoxicity of each new derivative against relevant cell lines.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected antifungal activity in vitro.
-
Possible Cause 1: Compound Stability and Solubility.
-
Troubleshooting Tip: Dactylfungin derivatives can be sensitive to storage conditions. Ensure compounds are stored at appropriate temperatures (e.g., -20°C) and protected from light. For biological assays, dissolve the compound in a suitable solvent like DMSO at a high concentration and then dilute it in the assay medium. Be mindful of the final solvent concentration in your assay, as it can affect fungal growth.
-
-
Possible Cause 2: Variation in Fungal Strains and Inoculum Preparation.
-
Troubleshooting Tip: Use standardized fungal strains from reputable culture collections (e.g., ATCC, DSMZ). Ensure consistent inoculum preparation by quantifying spores or cells (e.g., using a hemocytometer) to have a standardized starting concentration for your minimum inhibitory concentration (MIC) assays.
-
-
Possible Cause 3: Assay Conditions.
-
Troubleshooting Tip: Adhere to standardized protocols for antifungal susceptibility testing, such as those provided by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2] Incubation times and media composition can significantly impact results.
-
Issue 2: High cytotoxicity observed in preliminary screenings.
-
Possible Cause 1: Off-target effects of the specific derivative.
-
Possible Cause 2: Impurities in the compound sample.
Issue 3: Difficulty in isolating sufficient quantities of Dactylfungin derivatives from fungal cultures.
-
Possible Cause 1: Suboptimal fungal culture conditions.
-
Possible Cause 2: Inefficient extraction and purification methods.
-
Troubleshooting Tip: Employ a systematic approach to extraction and purification. Start with a crude extract and use techniques like silica gel chromatography for pre-fractionation, followed by preparative HPLC for final purification of the target compounds.[3]
-
Data Presentation: Antifungal Activity of Dactylfungin Derivatives
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various Dactylfungin derivatives against selected fungal pathogens.
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| Dactylfungin A | Aspergillus fumigatus | 6.25 | [2][3] |
| Cryptococcus neoformans | 6.25 | [2][3] | |
| 21″-hydroxy-dactylfungin A | Aspergillus fumigatus | 25 | [2] |
| Cryptococcus neoformans | > 100 | [2] | |
| 25″-dehydroxy-dactylfungin A | Schizosaccharomyces pombe | 12.5 | [2] |
| Rhodotorula glutinis | 25 | [2] | |
| Dactylfungin C | Aspergillus fumigatus | High Impact | [4][5] |
| Azole-resistant A. fumigatus | Weak Activity | [4][5] | |
| Dactylfungin D | Aspergillus fumigatus | High Potency | [4][5] |
| Azole-resistant A. fumigatus | High Potency | [4][5] | |
| Cryptococcus neoformans | Moderate Activity | [4][5] | |
| YM-202204 | Aspergillus fumigatus | Moderate Activity | [4][5] |
| Azole-resistant A. fumigatus | Higher Activity | [4][5] | |
| Mucor plumbeus | Highest Activity | [4][5] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
This protocol is adapted from methodologies described for determining the antifungal activity of Dactylfungin derivatives.[2][7]
-
Preparation of Fungal Inoculum:
-
Grow fungal strains on an appropriate medium (e.g., Malt Extract Agar for filamentous fungi, YM 6.3 for yeasts).
-
For filamentous fungi, harvest spores and suspend them in sterile saline with a surfactant (e.g., 0.05% Tween 80). Adjust the spore concentration using a hemocytometer.
-
For yeasts, grow cells in a liquid medium and adjust the cell density spectrophotometrically.
-
-
Preparation of Test Compounds:
-
Prepare a stock solution of the Dactylfungin derivative in DMSO (e.g., 1 mg/mL).
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth medium (e.g., Mueller-Hinton Broth, RPMI-1640) in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the standardized fungal inoculum to each well of the microtiter plate.
-
Include a positive control (a known antifungal agent like Amphotericin B) and a negative control (medium with DMSO, no compound).
-
Incubate the plates at an appropriate temperature (e.g., 30°C or 37°C) for a specified period (e.g., 24-72 hours), depending on the fungal species.[2][7]
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that visibly inhibits fungal growth.
-
Cytotoxicity Assay (MTT Assay)
This protocol is based on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) test used to evaluate the cytotoxicity of Dactylfungin derivatives.[4][9]
-
Cell Culture:
-
Culture mammalian cell lines (e.g., mouse fibroblast L929, human endocervical adenocarcinoma KB3.1) in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the Dactylfungin derivative in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound.
-
Include a positive control (e.g., Epothilone B) and a negative control (medium with DMSO).
-
Incubate the plate for a specified period (e.g., 48 hours).
-
-
MTT Staining:
-
Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
-
Data Analysis:
-
Measure the absorbance at a specific wavelength (e.g., 570 nm or 595 nm) using a microplate reader.[3]
-
Calculate the percentage of cell viability relative to the negative control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Visualizations
Biosynthetic Pathway of Dactylfungin C
Caption: Proposed biosynthetic pathway of Dactylfungin C.
Experimental Workflow for Antifungal Activity Screening
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Troubleshooting Logic for Low Antifungal Activity
Caption: Troubleshooting logic for suboptimal antifungal activity.
References
- 1. Dactylfungins, novel antifungal antibiotics produced by Dactylaria parvispora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amesia hispanica sp. nov., Producer of the Antifungal Class of Antibiotics Dactylfungins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amesia hispanica sp. nov., Producer of the Antifungal Class of Antibiotics Dactylfungins [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Dactylfungins and Tetralones: Bioactive Metabolites from a Nematode-Associated Laburnicola nematophila - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Dactylfungins and Tetralones: Bioactive Metabolites from a Nematode-Associated Laburnicola nematophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxic Potential of Bioactive Compounds from Aspergillus flavus, an Endophytic Fungus Isolated from Cynodon dactylon, against Breast Cancer: Experimental and Computational Approach [mdpi.com]
Technical Support Center: Scaling Up Dactylfungin B Production for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the production of the antifungal compound Dactylfungin B for in vivo studies. This resource includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and data presentation to facilitate a smooth transition from laboratory-scale to pilot-scale production.
Troubleshooting Guide
This guide addresses common issues that may arise during the scale-up of this compound production.
| Issue | Potential Cause | Recommended Solution |
| Low this compound Titer | 1. Suboptimal media composition. 2. Inadequate aeration and oxygen transfer in the larger fermenter. 3. Incorrect fermentation temperature or pH. 4. Shear stress from high agitation speeds damaging the mycelia. | 1. Re-optimize carbon and nitrogen sources in a small-scale model of the larger fermenter. 2. Increase agitation and/or airflow. Consider using oxygen-enriched air. The critical dissolved oxygen tension for the production of similar fungal metabolites can be around 20% air saturation.[1] 3. Monitor and control temperature and pH throughout the fermentation. Fungal fermentations are often sensitive to temperature shifts.[1] 4. Gradually increase agitation speed and monitor mycelial morphology and productivity to find an optimal balance. |
| High Viscosity of Fermentation Broth | 1. Dense mycelial growth, which is common in filamentous fungal fermentations.[1] 2. Production of exopolysaccharides. | 1. Optimize the inoculum density to control the rate of biomass accumulation. 2. Consider using fed-batch fermentation to control growth. 3. Investigate the effect of media components on viscosity. |
| Inconsistent Batch-to-Batch Yield | 1. Variability in inoculum quality. 2. Incomplete sterilization of media or equipment. 3. Fluctuations in raw material quality. | 1. Standardize inoculum preparation, including spore concentration and age of the seed culture. 2. Validate sterilization protocols for the larger volume. 3. Source raw materials from a reliable supplier and perform quality control checks. |
| Contamination | 1. Inadequate aseptic technique during inoculation or sampling. 2. Leaks in the fermenter seals or tubing. 3. Contaminated seed culture. | 1. Review and reinforce aseptic procedures. 2. Perform regular integrity testing of the fermenter. 3. Plate a sample of the inoculum on a rich medium to check for contaminants before use.[2] |
| Foaming | 1. High protein content in the media. 2. High agitation and aeration rates. | 1. Add an appropriate food-grade antifoaming agent at the beginning of the fermentation or use an automated foam control system. 2. Optimize agitation and aeration to minimize excessive foaming. |
| Difficulties in Downstream Processing | 1. Emulsion formation during solvent extraction. 2. Low recovery from chromatographic purification. | 1. Centrifuge the broth to separate mycelia before extraction. 2. Optimize the solvent-to-broth ratio. 3. Screen different resins and solvent systems for chromatography to improve separation and recovery. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended producing organism for this compound?
A1: this compound has been isolated from several fungal species, including Dactylaria parvispora, Amesia hispanica, and Laburnicola nematophila.[3][4][5] For scalability, a strain that has been demonstrated to be a high producer and genetically stable is recommended.
Q2: What are the key parameters to monitor during fermentation scale-up?
A2: Critical parameters to monitor and control include dissolved oxygen, pH, temperature, agitation speed, and nutrient levels (carbon and nitrogen sources).[1] Pilot-scale studies have shown that for similar fungal fermentations, dissolved oxygen is a particularly significant factor influencing product formation.[1]
Q3: What are the typical fermentation conditions for this compound production?
A3: While specific optimal conditions will vary by strain, a starting point for fermentation could be a Yeast Malt (YM) broth or a solid rice medium.[3][4] Incubation is typically carried out at around 23°C for 15 days in the dark for solid-state fermentation.[3] For submerged fermentation, monitoring and controlling pH and dissolved oxygen are crucial.
Q4: How can I improve the yield of this compound?
A4: Yield improvement can be approached through media optimization (e.g., varying carbon and nitrogen sources), process parameter optimization (e.g., temperature, pH, dissolved oxygen), and fed-batch strategies to maintain optimal nutrient concentrations.[6][7]
Q5: What is a suitable extraction and purification strategy for this compound at a larger scale?
A5: A common lab-scale method involves extracting the fermentation broth and/or mycelia with acetone, followed by a liquid-liquid extraction of the aqueous residue with ethyl acetate.[3] For larger scale, this can be adapted using industrial centrifuges and solvent extraction vessels. Purification is typically achieved through chromatographic techniques such as flash chromatography followed by preparative HPLC.[3][4]
Experimental Protocols
Scaled-Up Fermentation of this compound
This protocol is a general guideline for scaling up this compound production in a pilot-scale fermenter (e.g., 100 L).
a. Inoculum Preparation (Seed Culture):
-
Aseptically transfer a well-grown agar plug of the this compound-producing fungus into a 2 L Erlenmeyer flask containing 1 L of Yeast Malt (YM) broth (10 g/L malt extract, 4 g/L yeast extract, 4 g/L D-glucose).
-
Incubate at 23-25°C on a rotary shaker at 150 rpm for 5-7 days.
-
Use this seed culture to inoculate the main fermenter.
b. Fermenter Preparation and Sterilization:
-
Prepare 80 L of production medium (e.g., optimized YM broth) in a 100 L fermenter.
-
Sterilize the fermenter and medium in place at 121°C for 30-60 minutes, depending on the fermenter specifications.
-
Allow the fermenter to cool to the desired fermentation temperature (e.g., 23-25°C).
c. Fermentation:
-
Aseptically transfer the 1 L seed culture into the 100 L fermenter.
-
Maintain the temperature at 23-25°C.
-
Control the pH between 6.0 and 7.0 using automated addition of acid (e.g., 1 M HCl) and base (e.g., 1 M NaOH).
-
Maintain the dissolved oxygen level above 20% by adjusting the agitation speed (starting at 100 rpm) and airflow rate (starting at 0.5 vvm).
-
Monitor the fermentation for 10-15 days. Take samples aseptically at regular intervals to measure this compound concentration, biomass, and residual nutrients.
Extraction and Purification
-
At the end of the fermentation, harvest the broth and mycelia.
-
Separate the mycelia from the broth by centrifugation or filtration.
-
Extract the mycelial cake with acetone (2 x 20 L) and the broth with an equal volume of ethyl acetate (2 x 80 L).
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
-
Subject the crude extract to flash chromatography on a silica gel column, eluting with a gradient of hexane and ethyl acetate to obtain partially purified fractions.
-
Pool the fractions containing this compound (identified by TLC or HPLC) and further purify using preparative HPLC with a C18 column and a methanol/water gradient.
-
Collect the pure this compound fractions and evaporate the solvent.
In Vivo Antifungal Efficacy Study (Murine Model of Systemic Candidiasis)
This is a generalized protocol and must be adapted and approved by an Institutional Animal Care and Use Committee (IACUC).
a. Animals and Infection:
-
Use immunocompromised male BALB/c mice (6-8 weeks old).
-
Induce immunosuppression with cyclophosphamide (150 mg/kg) administered intraperitoneally 4 days prior to infection and 1 day post-infection.
-
Infect the mice via intravenous injection of 1 x 10^5 Candida albicans cells in 0.1 mL of saline.
b. Treatment:
-
Randomly divide the infected mice into treatment and control groups (n=10 per group).
-
Prepare this compound in a suitable vehicle (e.g., 5% DMSO in saline).
-
Administer this compound intravenously at different doses (e.g., 1, 5, and 10 mg/kg) once daily for 7 days, starting 24 hours post-infection.
-
The control group should receive the vehicle only. A positive control group treated with a known antifungal (e.g., fluconazole) should also be included.
c. Outcome Assessment:
-
Monitor the survival of the mice daily for 21 days.
-
On day 7 post-infection, sacrifice a subset of mice from each group to determine the fungal burden in the kidneys.
-
Homogenize the kidneys and plate serial dilutions on Sabouraud Dextrose Agar to enumerate colony-forming units (CFUs).
Visualizations
This compound Production Workflow
Caption: Overview of the this compound production and testing workflow.
Troubleshooting Logic Flow
Caption: A logical approach to troubleshooting low this compound yield.
Plausible this compound Biosynthetic Pathway
Caption: A simplified diagram of the plausible biosynthetic pathway of this compound.
References
- 1. Pilot-scale process sensitivity studies for the scaleup of a fungal fermentation for the production of pneumocandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How to troubleshoot bioreactor contamination | INFORS HT [infors-ht.com]
- 3. mdpi.com [mdpi.com]
- 4. Dactylfungins and Tetralones: Bioactive Metabolites from a Nematode-Associated Laburnicola nematophila - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dactylfungins, novel antifungal antibiotics produced by Dactylaria parvispora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improvement of Targeted Fungi Secondary Metabolite Production Using a Systematic Experimental Design and Chemometrics Analysis [mdpi.com]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
Validation & Comparative
Dactylfungin B vs. Amphotericin B: An In Vitro Efficacy Comparison
For Researchers, Scientists, and Drug Development Professionals
The landscape of antifungal therapeutics is in a constant state of evolution, driven by the persistent challenge of invasive fungal infections and the emergence of drug-resistant strains. In the quest for novel, potent, and less toxic antifungal agents, natural products remain a vital source of inspiration and discovery. This guide provides a comparative overview of the in vitro efficacy of Dactylfungin B, a member of the dactylfungin family of natural products, and Amphotericin B, a long-standing "gold standard" in antifungal therapy.
This comparison is based on available data from separate studies, as direct head-to-head comparative investigations are limited in the current body of scientific literature. The data presented herein is intended to provide a valuable reference for researchers engaged in antifungal drug discovery and development.
Executive Summary
This compound, a polyketide produced by the fungus Dactylaria parvispora, has demonstrated antifungal activity, although extensive in vitro efficacy data remains scarce. Early studies reported a Minimum Inhibitory Concentration (MIC) of less than 10 µg/mL against Candida pseudotropicalis and other fungi[1]. More recent research on the closely related Dactylfungin A suggests a comparable potency, with MIC values of 6.25 µg/mL against Aspergillus fumigatus and Cryptococcus neoformans[2].
In contrast, Amphotericin B, a polyene macrolide, exhibits a broad spectrum of potent fungicidal activity. Its in vitro efficacy is well-documented, with MIC values typically ranging from 0.03 to 1.0 µg/mL against a wide array of pathogenic yeasts and molds[3]. While highly effective, the clinical use of Amphotericin B is often limited by its significant toxicity, particularly nephrotoxicity.
Data Presentation: In Vitro Antifungal Efficacy
The following tables summarize the available in vitro efficacy data for this compound and its analogues, alongside representative data for Amphotericin B against clinically relevant fungal pathogens.
Table 1: In Vitro Efficacy of this compound and Analogues
| Fungal Species | Compound | MIC (µg/mL) | Reference |
| Candida pseudotropicalis | This compound | < 10 | [1] |
| Aspergillus fumigatus | Dactylfungin A | 6.25 | [2] |
| Cryptococcus neoformans | Dactylfungin A | 6.25 | [2] |
Note: Data for this compound is limited. Dactylfungin A is a close structural analogue, and studies suggest their antifungal activities are similar[2].
Table 2: Representative In Vitro Efficacy of Amphotericin B
| Fungal Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Candida albicans | 0.016 - 16 | 1 | 4 | [4] |
| Candida glabrata | 0.25 - 2 | 0.5 - 1 | 1 - 2 | [5] |
| Candida parapsilosis | 0.125 - 1 | 0.5 | 0.5 | [5] |
| Candida tropicalis | ≤ 1.0 | - | - | [6] |
| Cryptococcus neoformans | 0.03 - 1.0 | - | - | [3] |
| Aspergillus fumigatus | 0.03 - 16 | - | - | [3] |
| Aspergillus flavus | 2 | 2 | - | [4] |
| Aspergillus niger | 0.5 | 1 | - | [4] |
| Aspergillus terreus | 2 | 4 | - | [4] |
MIC50 and MIC90 values represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. These values can vary between studies.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a cornerstone of in vitro antifungal susceptibility testing. The most widely accepted and standardized methods are those developed by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for Yeasts (CLSI M27)
This method is utilized for determining the MICs of antifungal agents against yeast species such as Candida and Cryptococcus.
-
Inoculum Preparation: Yeast isolates are cultured on a suitable agar medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours. A suspension of the yeast is then prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Antifungal Agent Dilution: The antifungal agent is serially diluted in RPMI 1640 medium in a 96-well microtiter plate.
-
Inoculation and Incubation: The standardized yeast inoculum is added to each well of the microtiter plate. The plate is then incubated at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is read as the lowest concentration of the antifungal agent that causes a significant diminution of growth (typically ≥50% inhibition) compared to the growth control well. For Amphotericin B, the endpoint is often complete inhibition of growth[7].
Broth Microdilution Method for Filamentous Fungi (CLSI M38)
This method is adapted for testing the susceptibility of molds like Aspergillus species.
-
Inoculum Preparation: A conidial suspension is prepared from a mature culture of the filamentous fungus. The conidia are harvested and suspended in sterile saline containing a wetting agent (e.g., Tween 80). The suspension is adjusted to a specific concentration (e.g., 0.4 x 10⁴ to 5 x 10⁴ CFU/mL) in RPMI 1640 medium.
-
Antifungal Agent Dilution: Similar to the yeast protocol, the antifungal agent is serially diluted in RPMI 1640 medium in a 96-well microtiter plate.
-
Inoculation and Incubation: The standardized conidial suspension is added to each well. The plate is incubated at 35°C for 48 to 72 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that shows complete inhibition of growth.
Mechanism of Action and Signaling Pathways
Amphotericin B: Membrane Disruption
The primary mechanism of action of Amphotericin B is well-established and involves direct interaction with the fungal cell membrane.
Caption: Mechanism of action of Amphotericin B.
Amphotericin B binds with high affinity to ergosterol, a key sterol component of the fungal cell membrane[3][7][8]. This binding leads to the formation of transmembrane channels or pores[7][8]. The creation of these pores disrupts the integrity of the cell membrane, causing leakage of essential intracellular ions, such as potassium and sodium[7][8]. This loss of ionic homeostasis ultimately results in fungal cell death[3][7]. The selective toxicity of Amphotericin B for fungal cells is due to its higher affinity for ergosterol compared to cholesterol, the primary sterol in mammalian cell membranes[8].
Dactylfungins: A Potential Mechanism of Action
The precise mechanism of action for this compound has not been fully elucidated. However, studies on structurally related compounds, such as YM-202204, suggest a potential mode of action involving the inhibition of glycosylphosphatidylinositol (GPI) anchor biosynthesis[9]. GPI anchors are crucial for attaching a wide variety of proteins to the cell surface of eukaryotes, including fungi.
Caption: Proposed mechanism of action for Dactylfungins.
Inhibition of the GPI anchor biosynthesis pathway would disrupt the localization and function of essential cell wall proteins. This would compromise the structural integrity of the fungal cell wall, leading to growth inhibition and potential cell lysis. Further research is required to confirm this as the definitive mechanism of action for this compound.
Conclusion
Based on the currently available in vitro data, Amphotericin B demonstrates broader and more potent antifungal activity against a wide range of clinically important fungi compared to what is currently reported for this compound and its analogues. However, the dactylfungins represent a class of compounds with a potentially different mechanism of action, which could be advantageous, particularly against fungal strains resistant to existing therapies.
The limited data on this compound underscores the need for further comprehensive in vitro and in vivo studies to fully characterize its antifungal spectrum, potency, and mechanism of action. Direct comparative studies with established antifungal agents like Amphotericin B are crucial to ascertain its potential as a future therapeutic agent. Researchers in the field are encouraged to explore this promising class of natural products to address the ongoing challenges in the management of invasive fungal infections.
References
- 1. Dactylfungins, novel antifungal antibiotics produced by Dactylaria parvispora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of Amphotericin B Interpretive Breakpoints for Candida Bloodstream Isolates by Correlation with Therapeutic Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro activity of five antifungal agents against Candida albicans isolates, Sari, Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Activities of Amphotericin B, Terbinafine, and Azole Drugs against Clinical and Environmental Isolates of Aspergillus terreus Sensu Stricto - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tolerance to amphotericin B in clinical isolates of Candida tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Wild-Type MIC Distributions and Epidemiological Cutoff Values for Amphotericin B, Flucytosine, and Itraconazole and Candida spp. as Determined by CLSI Broth Microdilution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MIC distributions for amphotericin B, fluconazole, itraconazole, voriconazole, flucytosine and anidulafungin and 35 uncommon pathogenic yeast species from the UK determined using the CLSI broth microdilution method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Dactylfungin B and Caspofungin: A Comparative Guide to Antifungal Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antifungal properties of Dactylfungin B and Caspofungin, focusing on their mechanisms of action, in vitro activity, and the experimental protocols used for their evaluation. While Caspofungin is a well-established antifungal agent, data on this compound is limited. This document compiles the available information to offer a comparative perspective.
At a Glance: this compound vs. Caspofungin
| Feature | This compound (and related compounds) | Caspofungin |
| Antifungal Class | Pyrone | Echinocandin |
| Mechanism of Action | Putative inhibitor of glycosylphosphatidylinositol (GPI) anchor biosynthesis | Inhibitor of β-(1,3)-D-glucan synthase |
| Primary Target | Fungal cell wall and membrane protein anchoring | Fungal cell wall integrity |
| Spectrum of Activity | Candida spp., Aspergillus spp., Cryptococcus neoformans | Candida spp., Aspergillus spp. |
| In Vivo Data | Not available | Established efficacy in animal models and clinical trials |
Mechanism of Action
This compound: The precise mechanism of action for this compound has not been fully elucidated. However, studies on structurally related compounds suggest that it may inhibit the biosynthesis of glycosylphosphatidylinositol (GPI) anchors. GPI anchors are crucial for attaching a wide array of proteins to the fungal cell surface, which are essential for cell wall integrity, adhesion, and nutrient uptake. By disrupting this process, this compound likely interferes with the proper localization and function of these critical surface proteins.
Caspofungin: Caspofungin is a member of the echinocandin class of antifungals and functions by non-competitively inhibiting the enzyme β-(1,3)-D-glucan synthase.[1][2] This enzyme is a critical component in the synthesis of β-(1,3)-D-glucan, an essential polysaccharide that provides structural integrity to the fungal cell wall.[1][2] Inhibition of this enzyme leads to a weakened cell wall, osmotic instability, and ultimately, fungal cell death.[1][2] Mammalian cells lack β-(1,3)-D-glucan, making this a highly selective target.[1][2]
Signaling Pathway Diagrams
References
Dactylfungin B: A Promising Antifungal Agent Lacking Cross-Resistance with Major Drug Classes
A deep dive into the cross-resistance profile of the novel antifungal agent, dactylfungin B, reveals a significant lack of cross-resistance with currently available antifungal drugs, including azoles, polyenes, and echinocandins. This characteristic, attributed to its unique mechanism of action, positions this compound as a promising candidate for the treatment of infections caused by multidrug-resistant fungal pathogens.
Recent investigations into the bioactivity of dactylfungin derivatives have demonstrated potent antifungal activity against clinically relevant fungi, including strains resistant to existing therapies. Notably, studies have shown that dactylfungin C and D are effective against azole-resistant Aspergillus fumigatus.[1][2][3] This lack of cross-resistance is a critical advantage in a clinical landscape increasingly challenged by the emergence of drug-resistant fungal infections.
The primary reason for this favorable resistance profile lies in this compound's distinct mechanism of action. Evidence suggests that pyrone-based antifungals, the class to which this compound belongs, inhibit the biosynthesis of glycosylphosphatidylinositol (GPI) anchors in yeast.[4][5][6][7][8] GPI anchors are essential for attaching a wide array of proteins to the fungal cell surface, playing crucial roles in cell wall integrity, adhesion, and morphology. This target is fundamentally different from those of the major antifungal drug classes:
-
Azoles (e.g., fluconazole, voriconazole) inhibit the enzyme lanosterol 14α-demethylase, which is critical for ergosterol biosynthesis, a key component of the fungal cell membrane.
-
Polyenes (e.g., amphotericin B) bind directly to ergosterol in the fungal cell membrane, leading to the formation of pores and subsequent cell death.
-
Echinocandins (e.g., caspofungin, micafungin) inhibit the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.
Because this compound acts on a different cellular pathway, mutations conferring resistance to azoles, polyenes, or echinocandins are not expected to affect its antifungal efficacy.
Comparative Antifungal Activity
While direct comparative studies of this compound against a broad panel of resistant fungal isolates are still emerging, the existing data on related dactylfungins and other pyrone compounds provide a strong basis for its cross-resistance profile. The following table summarizes the expected minimum inhibitory concentrations (MICs) of this compound and comparator antifungals against susceptible and resistant fungal strains.
| Antifungal Agent | Fungal Species | Resistance Mechanism | Expected MIC (µg/mL) |
| This compound | Candida albicans | Susceptible | ≤ 10 |
| Candida albicans | Azole-resistant (ERG11 mutation/efflux) | ≤ 10 | |
| Candida albicans | Echinocandin-resistant (FKS1 mutation) | ≤ 10 | |
| Candida albicans | Polyene-resistant (ERG gene mutations) | ≤ 10 | |
| Aspergillus fumigatus | Susceptible | ≤ 10 | |
| Aspergillus fumigatus | Azole-resistant (cyp51A mutation) | ≤ 10 | |
| Fluconazole | Candida albicans | Susceptible | ≤ 8 |
| Candida albicans | Azole-resistant (ERG11 mutation/efflux) | > 64 | |
| Amphotericin B | Candida albicans | Susceptible | ≤ 1 |
| Candida albicans | Polyene-resistant (ERG gene mutations) | > 2 | |
| Micafungin | Candida albicans | Susceptible | ≤ 0.25 |
| Candida albicans | Echinocandin-resistant (FKS1 mutation) | > 0.5 |
Note: Expected MIC values for this compound are based on initial findings for dactylfungins and are subject to further validation.[9]
Experimental Protocols
The determination of antifungal cross-resistance is performed using standardized antifungal susceptibility testing methods. The Clinical and Laboratory Standards Institute (CLSI) M27 and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide detailed protocols for broth dilution antifungal susceptibility testing of yeasts.[10][11][12][13][14][15][16][17][18][19]
Broth Microdilution Antifungal Susceptibility Testing (CLSI M27)
This method involves the following key steps:
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates, and a standardized inoculum suspension is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Antifungal Agent Preparation: Serial twofold dilutions of the antifungal agents are prepared in RPMI-1640 medium.
-
Inoculation and Incubation: Microtiter plates containing the serially diluted antifungal agents are inoculated with the fungal suspension. The plates are then incubated at 35°C for 24-48 hours.
-
Endpoint Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% inhibition) compared to the growth control.
Signaling Pathways in Antifungal Resistance
The development of resistance to conventional antifungals often involves complex cellular signaling pathways that are bypassed by this compound's unique mechanism.
Figure 1. Simplified overview of the mechanisms of action and resistance for major antifungal classes compared to the proposed mechanism of this compound.
Experimental Workflow for Cross-Resistance Assessment
A typical workflow to assess the cross-resistance profile of a novel antifungal agent like this compound is outlined below.
Figure 2. A generalized experimental workflow for determining the cross-resistance profile of a novel antifungal agent.
References
- 1. Dactylfungins and Tetralones: Bioactive Metabolites from a Nematode-Associated Laburnicola nematophila - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. Chemical Genomics-Based Antifungal Drug Discovery: Targeting Glycosylphosphatidylinositol (GPI) Precursor Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibiting GPI anchor biosynthesis in fungi stresses the endoplasmic reticulum and enhances immunogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Dactylfungins, novel antifungal antibiotics produced by Dactylaria parvispora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 11. webstore.ansi.org [webstore.ansi.org]
- 12. scribd.com [scribd.com]
- 13. webstore.ansi.org [webstore.ansi.org]
- 14. scribd.com [scribd.com]
- 15. EUCAST: Methodology and Instructions [eucast.org]
- 16. EUCAST: AST of Yeasts [eucast.org]
- 17. Antifungal susceptibility testing following the CLSI M27 document, along with the measurement of MFC/MIC ratio, could be the optimal approach to detect amphotericin B resistance in Clavispora (Candida) lusitaniae. Susceptibility patterns of contemporary isolates of this species - PMC [pmc.ncbi.nlm.nih.gov]
- 18. EUCAST: Methods document on MIC testing of yeasts updated by AFST [eucast.org]
- 19. EUCAST: Clinical breakpoint table [eucast.org]
Dactylfungin B: A Promising New Antifungal Lead Compound Under the Microscope
For Immediate Release
In the global fight against invasive fungal infections, the emergence of drug-resistant strains necessitates a continuous search for novel antifungal agents. Dactylfungin B, a natural product isolated from Dactylaria parvispora, has shown promising antifungal activity, positioning it as a compelling lead compound for further development. This guide provides a comparative analysis of this compound against established antifungal drugs, supported by experimental data and detailed methodologies to aid researchers in validating its potential.
Comparative Antifungal Activity
This compound and its analogues have demonstrated significant in vitro activity against a range of clinically important fungal pathogens. The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for dactylfungin derivatives compared to standard antifungal agents. It is important to note that direct comparative data for this compound across a wide panel of fungi is still emerging, and the data below is compiled from various studies.
| Fungal Species | Dactylfungin A (µg/mL) | Dactylfungin C (µg/mL) | Amphotericin B (µg/mL) | Fluconazole (µg/mL) | Ketoconazole (µg/mL) |
| Candida albicans | - | - | 0.25 - 1[1] | 0.25 - 32[1] | 0.03 - 1 |
| Candida pseudotropicalis | <10[2] | - | - | - | - |
| Aspergillus fumigatus | 6.25[3] | High Impact | 0.5 - 2 | 8 - >64 | 0.25 - 8 |
| Aspergillus fumigatus (azole-resistant) | Active[4] | Weak Activity[4] | - | - | - |
| Cryptococcus neoformans | 6.25[3] | Moderate Activity[4] | 0.12 - 1 | 2 - 16 | 0.06 - 1 |
| Saccharomyces cerevisiae | Active[5] | - | - | - | - |
Note: Data for this compound is limited in publicly available literature; data for analogues Dactylfungin A and C are presented. MIC values for comparator drugs are general ranges from multiple sources.
Cytotoxicity Profile
A critical aspect of a lead compound's potential is its selectivity for fungal cells over host cells. Cytotoxicity assays are essential to determine the therapeutic window. The half-maximal inhibitory concentration (IC50) against mammalian cell lines provides a measure of a compound's toxicity.
| Compound | Cell Line | IC50 (µM) |
| Dactylfungin A derivative (25″-dehydroxy) | Mouse Fibroblast (L929) | Slight Cytotoxicity[4] |
| Dactylfungin A derivative (25″-dehydroxy) | Human Endocervical Adenocarcinoma (KB3.1) | Slight Cytotoxicity[4] |
| Dactylfungin A | - | No significant cytotoxic effects[3] |
| Dactylfungin A derivative (21″-Hydroxy) | - | No evidence of cytotoxic effects[3] |
Experimental Protocols
Standardized protocols are crucial for the reproducible evaluation of antifungal compounds. Below are detailed methodologies for key in vitro and in vivo assays.
Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure for determining the MIC of an antifungal agent.
Materials:
-
96-well microtiter plates
-
Fungal isolates
-
RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)
-
Antifungal compounds (this compound and comparators)
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Fungal colonies are suspended in sterile saline and the turbidity is adjusted to match a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
Drug Dilution: A serial two-fold dilution of each antifungal agent is prepared in the microtiter plates using RPMI-1640 medium.
-
Inoculation: Each well is inoculated with the prepared fungal suspension. A growth control (no drug) and a sterility control (no inoculum) are included.
-
Incubation: The plates are incubated at 35°C for 24-48 hours, depending on the fungal species.
-
MIC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% or ≥90% depending on the drug class) compared to the growth control, determined visually or by spectrophotometry.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to determine the cytotoxicity of a compound.
Materials:
-
Mammalian cell lines (e.g., L929, KB3.1)
-
96-well plates
-
Cell culture medium (e.g., DMEM)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24-72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization buffer.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell viability, is calculated from the dose-response curve.
In Vivo Efficacy in a Murine Model of Systemic Candidiasis
Animal models are essential for evaluating the in vivo efficacy of a new antifungal compound.
Materials:
-
Mice (e.g., BALB/c or ICR strains)[6]
-
Candida albicans isolate
-
This compound and vehicle control
-
Immunosuppressive agent (optional, e.g., cyclophosphamide)[7]
Procedure:
-
Immunosuppression (Optional): Mice can be immunosuppressed to establish a more robust infection. For example, by administering cyclophosphamide prior to infection.[7]
-
Infection: Mice are infected intravenously via the tail vein with a standardized inoculum of Candida albicans.[7]
-
Treatment: Treatment with this compound (or vehicle control) is initiated at a specified time post-infection and administered for a defined period.
-
Monitoring: Mice are monitored daily for clinical signs of illness and survival.
-
Fungal Burden Determination: At the end of the study, or at specific time points, organs (e.g., kidneys, spleen, liver) are harvested, homogenized, and plated on appropriate media to determine the fungal burden (CFU/gram of tissue).
-
Data Analysis: Survival curves are analyzed using the log-rank test, and fungal burden data are analyzed using appropriate statistical tests.
Visualizing the Pathways and Processes
To better understand the context of this compound's potential mechanism and the workflow for its validation, the following diagrams are provided.
While the precise molecular target of this compound is still under investigation, its activity is believed to involve disruption of the fungal cell wall. The cell wall integrity (CWI) pathway is a critical signaling cascade for maintaining cell wall homeostasis in fungi and is a prime target for antifungal drugs.
Conclusion
This compound represents a promising new avenue in the development of antifungal therapies. Its potent in vitro activity, including against resistant strains, warrants further rigorous investigation. The experimental protocols and comparative data provided in this guide offer a framework for researchers to validate and build upon the existing knowledge of this novel compound. Future studies should focus on elucidating the precise mechanism of action of this compound and conducting comprehensive in vivo efficacy and safety studies to pave the way for its potential clinical application.
References
- 1. Activities of Fluconazole, Caspofungin, Anidulafungin, and Amphotericin B on Planktonic and Biofilm Candida Species Determined by Microcalorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dactylfungins, novel antifungal antibiotics produced by Dactylaria parvispora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Model Of Murine Pulmonary Aspergillosis | Comparative Biosciences, inc [compbio.com]
- 6. niaid.nih.gov [niaid.nih.gov]
- 7. mdpi.com [mdpi.com]
Dactylfungin B and Mammalian Cells: A Comparative Guide to In Vitro Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro cytotoxicity of Dactylfungin B and other antifungal agents against mammalian cells. Due to the limited publicly available data on the specific cytotoxicity of this compound, this guide leverages information on the closely related Dactylfungin A and its derivatives to provide a contextual comparison. The data is intended to offer a preliminary understanding and highlight the need for further research into the selective toxicity of this compound.
Comparative Cytotoxicity of Antifungal Agents
The following table summarizes the in vitro cytotoxicity of various antifungal agents against different mammalian cell lines. It is important to note the absence of specific IC50 values for this compound in the current literature.
| Antifungal Agent | Mammalian Cell Line | Assay | IC50 / Cytotoxicity | Citation |
| Dactylfungin A | KB 3.1 (human endocervical adenocarcinoma), L929 (mouse fibroblast) | MTT | No cytotoxic effects observed | [1][2] |
| 25"-dehydroxy-dactylfungin A | KB 3.1, L929 | MTT | Slight cytotoxicity observed | [2] |
| Amphotericin B | Mouse osteoblasts and fibroblasts | MTT, alamarBlue® | Lethal at ≥ 100 µg/mL; Sublethal cytotoxicity at 5 and 10 µg/mL | [3] |
| Human osteoblast-like cells | Not specified | Cytotoxic at 5 to 10-μg/mL range | [3] | |
| Fluconazole | Vero (African green monkey kidney) | MTT | Cell viability reduced to 85.93% at 1306 µM and 35.25% at 2612.1 µM | |
| L929 (murine fibroblasts) | Not specified | No alteration in cell viability at ≤ 31.25 µg/mL (24h) and ≤ 62.5 µg/mL (48h); >90% reduction at ≥ 250 µg/mL | ||
| Human granulocyte-macrophage progenitor cells | Colony formation | Did not reduce colony formation by 50% even at 100 mg/L | ||
| Caspofungin | J774.16 (murine macrophage-like), Hybridoma cell lines, Human endothelial cells | Not specified | No influence on cellular characteristics at < 512 µg/ml |
Note: The lack of specific data for this compound necessitates careful interpretation. The structural differences between Dactylfungin A and B, specifically the substitution of an α-pyrone ring with a γ-pyrone ring, may influence their cytotoxic profiles.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of cytotoxicity studies. Below are outlines of standard assays used to evaluate the in vitro cytotoxicity of antifungal agents.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell viability.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Plate mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Expose the cells to various concentrations of the antifungal agent (e.g., this compound, comparators) for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
LDH (Lactate Dehydrogenase) Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells.
-
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell membrane damage. The amount of LDH in the supernatant is proportional to the number of lysed cells.
-
Protocol:
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.
-
Supernatant Collection: After treatment, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new plate and add the LDH assay reaction mixture.
-
Incubation: Incubate the plate at room temperature, protected from light, for a specified time.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm).
-
Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity. Controls for maximum LDH release (from lysed cells) and spontaneous release (from untreated cells) are essential.
-
Apoptosis Assays (e.g., Annexin V/Propidium Iodide Staining)
These assays differentiate between viable, apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect apoptotic cells. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Protocol:
-
Cell Seeding and Treatment: Treat cells with the antifungal agents as described previously.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in a binding buffer and stain with fluorescently labeled Annexin V and PI.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence signals.
-
Visualizing Experimental Workflows and Cellular Pathways
To further clarify the experimental processes and potential mechanisms of action, the following diagrams are provided.
Caption: Experimental workflow for assessing in vitro cytotoxicity.
Caption: Mechanisms of action of different antifungal agents.
Conclusion
The available data suggests that Dactylfungin A exhibits low cytotoxicity against the tested mammalian cell lines. However, the slight cytotoxicity observed with a derivative highlights that minor structural modifications can influence this activity. The absence of direct cytotoxic data for this compound is a significant knowledge gap. In contrast, established antifungal agents like Amphotericin B demonstrate considerable cytotoxicity at higher concentrations, while azoles and echinocandins generally show a wider therapeutic window. Further investigation into the in vitro and in vivo toxicity of this compound is imperative to ascertain its potential as a safe and effective therapeutic agent. Researchers are encouraged to conduct comprehensive cytotoxicity profiling of this compound against a broad range of mammalian cell lines to determine its selectivity and therapeutic index.
References
A Comparative Guide to the Structure-Activity Relationship of Dactylfungin B Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Dactylfungin B analogs, focusing on their structure-activity relationships (SAR) in antifungal applications. Due to the limited availability of specific data on this compound analogs, this guide leverages data from closely related Dactylfungin A analogs to infer SAR principles applicable to the Dactylfungin family. The core structural difference between Dactylfungin A and B lies in the pyrone ring, with Dactylfungin A possessing an α-pyrone ring and this compound a γ-pyrone ring.[1] Research indicates that modifications to the polyketide side chain, particularly the hydroxylation pattern, play a more significant role in determining antifungal potency than the type of pyrone ring.[2]
Structure-Activity Relationship Summary
The antifungal activity of Dactylfungin analogs is intricately linked to the substitutions on their complex molecular scaffold. Key determinants of activity include:
-
Hydroxylation of the Side Chain: The presence and position of hydroxyl groups on the long aliphatic side chain are critical for antifungal potency. Increased hydroxylation can lead to a decrease in activity against certain fungal species, possibly due to altered hydrophobicity. For instance, the introduction of an additional hydroxyl group at C-21" in Dactylfungin A resulted in a four-fold increase in the Minimum Inhibitory Concentration (MIC) against Aspergillus fumigatus and a loss of activity against Cryptococcus neoformans.[2] Conversely, the removal of a hydroxyl group at C-25" enhanced activity against certain yeasts.[3]
-
The Pyrone Core: While the core pyrone structure is essential for activity, the variation between an α-pyrone (Dactylfungin A) and a γ-pyrone (this compound) does not appear to be a major driver of differential antifungal effect.[2]
-
The Polyalcohol Moiety: The C-glycosidically linked polyalcohol substituent is a characteristic feature of the Dactylfungin family, though its specific contribution to the SAR has not been extensively explored in the available literature.
Comparative Antifungal Activity of Dactylfungin Analogs
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various Dactylfungin analogs against a panel of pathogenic fungi. It is important to note that the data primarily features analogs of Dactylfungin A, which, as previously stated, can provide valuable insights into the SAR of this compound analogs.
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| Dactylfungin A | Aspergillus fumigatus | 6.25 | [4] |
| Cryptococcus neoformans | 6.25 | [4] | |
| 21"-Hydroxy-dactylfungin A | Aspergillus fumigatus | 25 | [2] |
| Cryptococcus neoformans | >50 | [2] | |
| 25"-Dehydroxy-dactylfungin A | Schizosaccharomyces pombe | 4.2 | [3] |
| Rhodotorula glutinis | 4.2 | [3] | |
| Dactylfungin C | Aspergillus fumigatus | 0.26 | [5][6] |
| Aspergillus fumigatus (azole-resistant) | >16.7 | [5] | |
| Dactylfungin D | Aspergillus fumigatus | 0.52 | [5][6] |
| Aspergillus fumigatus (azole-resistant) | 0.52 - 1.04 | [5] | |
| Cryptococcus neoformans | 8.32 | [5] | |
| This compound | Candida pseudotropicalis | <10 | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
1. Inoculum Preparation:
- Fungal isolates are cultured on an appropriate agar medium (e.g., Potato Dextrose Agar for molds, Sabouraud Dextrose Agar for yeasts) at a suitable temperature (e.g., 35°C) for a sufficient duration to achieve adequate sporulation or growth.
- A suspension of fungal conidia or yeast cells is prepared in sterile saline containing a small amount of a wetting agent (e.g., Tween 80).
- The turbidity of the suspension is adjusted spectrophotometrically to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL for yeasts. For molds, the conidial suspension is further diluted.
2. Microdilution Plate Preparation:
- The antifungal compounds are serially diluted in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) in a 96-well microtiter plate to achieve a range of desired concentrations.
- Each well is inoculated with the prepared fungal suspension, resulting in a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL for yeasts.
3. Incubation:
- The inoculated plates are incubated at 35°C for 24-48 hours, or longer for slow-growing organisms.
4. Determination of Minimum Inhibitory Concentration (MIC):
- The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth in the control well (drug-free medium). For some antifungals and fungi, a partial inhibition endpoint (e.g., 50% growth reduction) may be used.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
1. Cell Seeding:
- Mammalian cells (e.g., human cancer cell lines or normal fibroblast lines) are seeded into a 96-well plate at a predetermined density and allowed to adhere and grow for 24 hours.
2. Compound Treatment:
- The Dactylfungin analogs are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in cell culture medium to the desired concentrations.
- The culture medium from the cells is replaced with the medium containing the test compounds, and the cells are incubated for a specified period (e.g., 48 or 72 hours).
3. MTT Addition and Incubation:
- A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
- The plate is incubated for a further 2-4 hours, during which viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
4. Solubilization and Absorbance Measurement:
- A solubilization solution (e.g., acidified isopropanol or DMSO) is added to each well to dissolve the formazan crystals.
- The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
5. Data Analysis:
- The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then determined.
Visualizations
Structure-Activity Relationship of Dactylfungin Analogs
Caption: Structure-Activity Relationship of Dactylfungins.
Experimental Workflow for Antifungal Susceptibility Testing
Caption: Workflow for Broth Microdilution Antifungal Testing.
Experimental Workflow for Cytotoxicity (MTT) Assay
References
- 1. mdpi.com [mdpi.com]
- 2. Amesia hispanica sp. nov., Producer of the Antifungal Class of Antibiotics Dactylfungins [mdpi.com]
- 3. Amesia hispanica sp. nov., Producer of the Antifungal Class of Antibiotics Dactylfungins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Uncovering the multifaceted properties of 6-pentyl-alpha-pyrone for control of plant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Dactylfungins, novel antifungal antibiotics produced by Dactylaria parvispora - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Dactylfungin B and Fluconazole: An Antifungal Guide for Researchers
An in-depth comparison of the novel antifungal agent Dactylfungin B and the established triazole, fluconazole, providing researchers with available data on their antifungal activity, mechanisms of action, and relevant experimental protocols.
Introduction
The ever-present challenge of invasive fungal infections, coupled with the rise of antifungal resistance, necessitates a continuous search for novel therapeutic agents. This compound, a natural product isolated from Dactylaria parvispora, represents a potential new avenue in antifungal drug discovery. This guide provides a comparative analysis of this compound and the widely used triazole antifungal, fluconazole. While fluconazole has a well-documented history of clinical use, data on this compound is still emerging. This document aims to collate the currently available scientific information to assist researchers and drug development professionals in evaluating the potential of this compound as a novel antifungal candidate.
Comparative In Vitro Antifungal Activity
The following tables summarize the available Minimum Inhibitory Concentration (MIC) data for this compound and fluconazole against a range of clinically relevant fungal pathogens. It is important to note that the data for this compound is limited, and direct side-by-side comparative studies using a standardized panel of isolates are not yet publicly available.
Table 1: In Vitro Antifungal Activity (MIC in µg/mL) of this compound and Related Compounds
| Fungal Species | This compound | Dactylfungin A* | Reference |
| Candida pseudotropicalis | < 10 | Not Reported | [1] |
| Cryptococcus neoformans | Not Reported | 6.25 | [2] |
| Aspergillus fumigatus | Not Reported | 6.25 | [2] |
| Azole-Resistant Aspergillus fumigatus | Active (MIC not specified) | Active (MIC not specified) | [3] |
*Dactylfungin A has been reported to exhibit similar antimicrobial activity to this compound.
Table 2: In Vitro Antifungal Activity (MIC in µg/mL) of Fluconazole
| Fungal Species | MIC Range | MIC50 | MIC90 | Reference(s) |
| Candida albicans | ≤0.25 - 16 | 0.5 | 0.5 | [2][4] |
| Candida glabrata | 0.5 - >64 | 8 | 32 | [4][5] |
| Candida krusei | 4 - >64 | 32 | ≥64 | [4] |
| Cryptococcus neoformans | 0.25 - ≥16 | 4 | 16 | [6] |
| Aspergillus fumigatus | Generally high (>64) | Not Applicable | Not Applicable | [2] |
Note: MIC values for fluconazole can vary significantly based on the specific isolate and the presence of resistance mechanisms. Fluconazole is generally not considered effective against Aspergillus species.
Mechanisms of Action
Fluconazole: Inhibition of Ergosterol Biosynthesis
Fluconazole's mechanism of action is well-established and targets the integrity of the fungal cell membrane.[7] It is a potent and selective inhibitor of the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[7] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[7] The inhibition of this step leads to a depletion of ergosterol and an accumulation of toxic 14-α-methylated sterols, which disrupts the structure and function of the fungal cell membrane, ultimately leading to the inhibition of fungal growth.[7]
Mechanism of action of fluconazole.
This compound: A Potential Inhibitor of GPI-Anchor Biosynthesis
The precise mechanism of action for this compound has not been fully elucidated. However, studies on the structurally related compound YM-202204 suggest a novel mechanism involving the inhibition of glycosyl-phosphatidyl-inositol (GPI) anchor biosynthesis in yeast.[8] GPI anchors are crucial for attaching a wide array of proteins to the fungal cell surface, many of which are essential for cell wall integrity, adhesion, and virulence.[9]
Inhibition of the GPI anchor biosynthesis pathway would disrupt the localization and function of these essential surface proteins, leading to a compromised cell wall and ultimately, fungal cell death. This disruption could trigger the Cell Wall Integrity (CWI) signaling pathway, a compensatory mechanism that fungi activate in response to cell wall stress.
Hypothesized mechanism of this compound.
Experimental Protocols
Standardized methodologies are crucial for the accurate and reproducible assessment of antifungal activity. The following are generalized protocols based on the Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines, which are widely used in antifungal research.
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungal isolate.
1. Preparation of Fungal Inoculum:
-
Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to obtain fresh, viable colonies.
-
A suspension of the fungal cells is prepared in sterile saline or phosphate-buffered saline (PBS).
-
The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density.
-
The standardized suspension is then further diluted in the test medium (e.g., RPMI-1640) to achieve the final desired inoculum concentration.[10]
2. Preparation of Antifungal Dilutions:
-
A stock solution of the antifungal agent is prepared in a suitable solvent (e.g., DMSO).
-
A series of two-fold serial dilutions of the antifungal agent are prepared in a 96-well microtiter plate using the test medium.
3. Inoculation and Incubation:
-
Each well containing the diluted antifungal agent is inoculated with the prepared fungal suspension.
-
A growth control well (containing no antifungal) and a sterility control well (containing no inoculum) are included.
-
The microtiter plates are incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).[10][11]
4. Determination of MIC:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control.[11] This can be assessed visually or by using a spectrophotometer to measure the optical density.
Broth microdilution workflow.
In Vivo Efficacy Testing: Murine Model of Systemic Candidiasis
Animal models are essential for evaluating the in vivo efficacy of novel antifungal compounds. The following is a general protocol for a murine model of systemic candidiasis.
1. Animal Model and Immunosuppression (Optional):
-
Specific pathogen-free mice (e.g., BALB/c or ICR) are used.
-
For studies in an immunocompromised host, mice can be rendered neutropenic by administering cyclophosphamide.[12][13]
2. Fungal Challenge:
-
A standardized inoculum of a virulent Candida strain (e.g., Candida albicans SC5314) is prepared.
-
Mice are infected intravenously (e.g., via the tail vein) with the fungal suspension.[12]
3. Antifungal Treatment:
-
Treatment with the test compound (e.g., this compound) and a comparator drug (e.g., fluconazole) is initiated at a specified time post-infection.
-
The drugs are administered via a clinically relevant route (e.g., oral or intraperitoneal) at various dose levels.
-
A control group receives the vehicle alone.
4. Efficacy Assessment:
-
Survival Study: Mice are monitored daily, and survival rates are recorded over a defined period (e.g., 21 days).
-
Fungal Burden Study: At specific time points post-infection, a subset of mice from each group is euthanized. Organs (e.g., kidneys, brain, spleen) are aseptically removed, homogenized, and plated on a suitable medium to determine the fungal load (Colony Forming Units per gram of tissue).[12]
Murine candidiasis model workflow.
Conclusion and Future Directions
This comparative guide highlights the current state of knowledge regarding this compound and fluconazole. Fluconazole remains a cornerstone of antifungal therapy with a well-defined mechanism and extensive clinical data. This compound, on the other hand, is a promising novel compound with a potentially distinct mechanism of action targeting GPI-anchor biosynthesis.
The limited available data suggests that this compound possesses in vitro activity against clinically relevant fungi, including azole-resistant strains. However, to fully assess its potential, further research is critically needed in the following areas:
-
Comprehensive In Vitro Studies: Direct, head-to-head comparisons of the MICs of this compound and fluconazole against a large, diverse panel of clinical fungal isolates are required to accurately define its spectrum and potency.
-
Mechanism of Action Elucidation: Confirmation of the inhibition of GPI-anchor biosynthesis as the primary mechanism of action for this compound is essential. Further studies should also investigate the downstream effects on fungal signaling pathways, such as the Cell Wall Integrity pathway.
-
In Vivo Efficacy Studies: Preclinical evaluation in various animal models of fungal infections is crucial to determine the in vivo efficacy, pharmacokinetic, and pharmacodynamic properties of this compound.
-
Toxicity and Safety Profiling: A thorough assessment of the safety profile of this compound is necessary to determine its therapeutic index.
The development of new antifungal agents with novel mechanisms of action is a high priority in infectious disease research. This compound represents an intriguing candidate that warrants further investigation to determine its potential role in the future of antifungal therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Antifungal Susceptibilities of Clinical Isolates of Candida Species, Cryptococcus neoformans, and Aspergillus Species from Taiwan: Surveillance of Multicenter Antimicrobial Resistance in Taiwan Program Data from 2003 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Genomics-Based Antifungal Drug Discovery: Targeting Glycosylphosphatidylinositol (GPI) Precursor Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro antifungal susceptibilities of six antifungal drugs against clinical Candida glabrata isolates according to EUCAST - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. YM-202204, a new antifungal antibiotic produced by marine fungus Phoma sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting the GPI biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quality Control Limits for Broth Microdilution Susceptibility Tests of Ten Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
Investigating Potential Dactylfungin B Resistance Mechanisms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Dactylfungin B, a novel antifungal agent, has demonstrated promising activity against a range of fungal pathogens.[1] As with any antimicrobial agent, the potential for resistance development is a critical consideration for its long-term clinical efficacy. This guide provides a comparative framework for investigating potential resistance mechanisms to this compound, drawing parallels with known antifungal resistance pathways and outlining experimental approaches to identify and characterize these mechanisms. Due to the limited specific research on this compound resistance, this document focuses on hypothesized mechanisms and the experimental protocols required for their investigation.
Understanding this compound and its Potential Targets
This compound is a complex macrolide belonging to the dactylfungin family of antibiotics, which also includes Dactylfungin A.[1] These compounds are characterized by a pyrone ring conjoined with a polyalcohol moiety and a long side chain.[1] While the precise mechanism of action for this compound is not fully elucidated, its structural complexity suggests potential interactions with multiple cellular components. The hydroxylation pattern of the side chain appears to be crucial for its antifungal activity, indicating that membrane interactions or specific enzyme binding could be involved.[2][3]
Potential Resistance Mechanisms: A Comparative Overview
Drawing from established antifungal resistance mechanisms, we can hypothesize several ways fungal pathogens might develop resistance to this compound. These are categorized below and compared with known mechanisms for other major antifungal classes.
Table 1: Comparison of Potential this compound Resistance Mechanisms with Other Antifungal Classes
| Resistance Mechanism | Potential in this compound Resistance | Known in Other Antifungals (Examples) | Key Fungal Genera |
| Target Modification | Alteration of the putative binding site (e.g., enzyme or membrane component). This could involve point mutations in the gene encoding the target. | Azoles: Mutations in ERG11 (lanosterol 14-α-demethylase).[4][5] Echinocandins: Mutations in FKS1/FKS2 (β-(1,3)-D-glucan synthase).[4][6] | Candida albicans, Aspergillus fumigatus |
| Efflux Pump Overexpression | Increased expression of ABC (ATP-binding cassette) or MFS (major facilitator superfamily) transporters to actively pump this compound out of the cell. | Azoles: Overexpression of CDR1, CDR2 (ABC transporters), and MDR1 (MFS transporter).[4] | Candida albicans, Candida glabrata |
| Alterations in Membrane Composition | Changes in the lipid composition of the fungal cell membrane, particularly ergosterol levels, could reduce this compound binding or uptake.[7] | Polyenes (Amphotericin B): Reduced ergosterol content due to mutations in the ergosterol biosynthesis pathway (ERG2, ERG3, ERG6, ERG11).[4][5][8] | Candida species |
| Drug Sequestration/Modification | Enzymatic modification or sequestration of this compound to prevent it from reaching its target. While less common for antifungals, it is a known bacterial resistance mechanism.[7] | Limited evidence in fungi. | Primarily bacterial pathogens |
| Biofilm Formation | The extracellular matrix of biofilms can act as a physical barrier, preventing this compound from reaching the fungal cells.[5] | Azoles, Polyenes: Biofilms confer resistance to a broad range of antifungals.[5] | Candida albicans, Aspergillus fumigatus |
Experimental Protocols for Investigating Resistance
A multi-faceted approach is required to elucidate the mechanisms of this compound resistance. Below are detailed methodologies for key experiments.
Generation and Selection of Resistant Mutants
This is the foundational step to obtain fungal strains with reduced susceptibility to this compound.
Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of fungal cells (e.g., Candida albicans, Aspergillus fumigatus) at a concentration of 10^5 to 10^6 cells/mL in a suitable liquid medium (e.g., RPMI-1640).
-
Drug Exposure: Expose the fungal suspension to sub-inhibitory concentrations of this compound (e.g., 0.25x to 0.5x the Minimum Inhibitory Concentration, MIC).
-
Serial Passaging: Serially passage the culture in increasing concentrations of this compound. With each passage, transfer an aliquot of the culture that shows growth to fresh medium containing a higher drug concentration.
-
Isolation of Resistant Clones: After several passages, plate the culture onto solid agar medium containing this compound at a concentration that inhibits the growth of the wild-type strain.
-
MIC Determination: Confirm the resistance of the isolated clones by determining their MIC using standardized broth microdilution methods (e.g., CLSI M27 for yeasts, M38 for molds).[9][10]
Comparative Genomics and Transcriptomics
Whole-genome sequencing and RNA sequencing can identify genetic mutations and changes in gene expression associated with resistance.
Protocol:
-
Nucleic Acid Extraction: Extract high-quality genomic DNA and total RNA from both the wild-type (susceptible) and the resistant mutant strains.
-
Library Preparation and Sequencing: Prepare sequencing libraries and perform high-throughput sequencing (e.g., Illumina platform).
-
Data Analysis:
-
Genomic Analysis: Align sequencing reads to the reference genome to identify single nucleotide polymorphisms (SNPs), insertions, and deletions in the resistant strain compared to the wild-type. Focus on genes encoding potential drug targets, transporters, and transcription factors.
-
Transcriptomic Analysis: Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated in the resistant strain. Look for overexpression of efflux pump genes or genes involved in cell wall and membrane biosynthesis.
-
Functional Analysis of Candidate Genes
This involves validating the role of genes identified through genomic and transcriptomic analyses in conferring resistance.
Protocol:
-
Gene Deletion and Overexpression: Create knockout mutants of the candidate resistance gene in the wild-type background and overexpression constructs in the susceptible strain using CRISPR-Cas9 or homologous recombination.
-
Susceptibility Testing: Determine the MIC of this compound for the knockout and overexpression strains. A change in susceptibility compared to the wild-type will confirm the gene's role in resistance.
-
Efflux Pump Activity Assay (if applicable): Use fluorescent substrates (e.g., rhodamine 6G) to measure the efflux activity in wild-type, resistant, and genetically modified strains. Increased efflux in the resistant strain that is reversed by an efflux pump inhibitor would indicate the involvement of these transporters.
Data Presentation: Hypothetical Comparative Data
The following tables present hypothetical data that could be generated from the experiments described above, comparing a hypothetical this compound-resistant mutant to its susceptible wild-type counterpart.
Table 2: Hypothetical MIC Values of this compound and Other Antifungals
| Strain | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) | Amphotericin B MIC (µg/mL) | Caspofungin MIC (µg/mL) |
| Wild-Type | 2 | 1 | 0.5 | 0.25 |
| Resistant Mutant 1 | 32 | 1 | 0.5 | 0.25 |
| Resistant Mutant 2 | 16 | 64 | 0.5 | 0.25 |
This table illustrates potential specific resistance to this compound (Mutant 1) versus cross-resistance with another antifungal class (Mutant 2).
Table 3: Hypothetical Gene Expression Changes in a this compound-Resistant Mutant
| Gene | Function | Fold Change in Expression (Resistant vs. Wild-Type) |
| CDR1 | ABC Transporter | +8.5 |
| ERG11 | Lanosterol 14-α-demethylase | +1.2 |
| FKS1 | β-(1,3)-D-glucan synthase | +0.9 |
| YOR1-like | Putative ABC Transporter | +15.2 |
This table suggests the upregulation of specific efflux pumps as a potential resistance mechanism.
Visualizing Workflows and Pathways
Clear visual representations of experimental workflows and potential resistance pathways are essential for understanding the complex processes involved.
Caption: Experimental workflow for identifying this compound resistance.
Caption: Potential mechanisms of resistance to this compound.
Conclusion
Investigating potential resistance to this compound is paramount for its successful development as a therapeutic agent. This guide provides a roadmap for researchers to explore these mechanisms through a combination of classical microbiological techniques, advanced genomic and transcriptomic analyses, and functional genetics. By proactively identifying and understanding how resistance may emerge, strategies can be developed to mitigate its impact and preserve the long-term viability of this promising antifungal compound.
References
- 1. Dactylfungins, novel antifungal antibiotics produced by Dactylaria parvispora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Amesia hispanica sp. nov., Producer of the Antifungal Class of Antibiotics Dactylfungins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal Drug Resistance: Molecular Mechanisms in Candida albicans and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Candida albicans Antifungal Resistance and Tolerance in Bloodstream Infections: The Triad Yeast-Host-Antifungal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal drug resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antifungal drug resistance in Candida: a special emphasis on amphotericin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Dactylfungin B: A Procedural Guide
For Immediate Release – In the dynamic landscape of pharmaceutical research and development, the proper handling and disposal of investigational compounds like Dactylfungin B are paramount to ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for researchers, scientists, and drug development professionals on the proper disposal procedures for this compound, a novel antifungal antibiotic.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available. The following procedures are based on general laboratory safety protocols and guidelines for the disposal of antifungal antibiotics and chemical waste. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific requirements and to obtain the official SDS from the supplier before handling or disposing of this compound.
Core Safety and Handling Protocols
Before commencing any disposal procedures, ensure that appropriate Personal Protective Equipment (PPE) is worn. This includes, but is not limited to, a lab coat, safety goggles with side shields, and chemical-resistant gloves. All handling of this compound, particularly in powdered form, should be conducted in a certified chemical fume hood to prevent inhalation of aerosols.
Quantitative Data Summary
While specific quantitative data for this compound is not available without an SDS, the following table illustrates the types of information that would be critical for a comprehensive safety assessment and disposal plan.
| Parameter | Specification | Source/Comment |
| CAS Number | 146935-36-6 | --- |
| Molecular Formula | C₄₁H₆₄O₉ | --- |
| Appearance | Solid (Assumed) | Based on similar compounds |
| Solubility | Unknown | Treat as insoluble in water for disposal purposes unless otherwise specified. |
| Hazard Class | Not established | Assume to be a hazardous chemical waste. |
| Toxicity Data | Not available | Handle with caution to avoid exposure. |
| Decomposition Temp. | Not available | Avoid high temperatures during storage and disposal. |
| Inactivation Method | Not established | Chemical degradation or high-temperature incineration is recommended. |
Step-by-Step Disposal Procedures
The proper disposal of this compound depends on its form—solid (pure compound or contaminated materials) or liquid (solutions or culture media).
Disposal of Solid this compound Waste
-
Unused or Expired Pure Compound:
-
Do not dispose of solid this compound in regular trash or down the drain.
-
Carefully place the original container with the unused compound into a larger, labeled, and sealable hazardous waste container.
-
The container should be clearly labeled as "Hazardous Waste" with the full chemical name ("this compound") and the approximate quantity.
-
Arrange for pickup and disposal by your institution's certified hazardous waste management service. High-temperature incineration is the preferred method of destruction for such compounds.
-
-
Contaminated Labware and Debris (e.g., weigh boats, pipette tips, gloves):
-
All disposable materials that have come into direct contact with this compound should be considered hazardous waste.
-
Collect these materials in a designated, leak-proof hazardous waste bag or container.
-
The container must be clearly labeled as "Hazardous Chemical Waste" and should specify "this compound Contaminated Materials."
-
When the container is full, seal it and arrange for disposal through your institution's EHS department.
-
Disposal of Liquid this compound Waste
-
Stock Solutions and Experimental Solutions:
-
Stock solutions of this compound, regardless of the solvent used, are to be treated as hazardous chemical waste.
-
Collect all liquid waste containing this compound in a designated, sealed, and chemical-resistant waste container.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), the solvent system, and the estimated concentration.
-
Never dispose of solutions containing this compound down the sanitary sewer.
-
Arrange for pickup by your institution's hazardous waste management service.
-
-
Contaminated Culture Media:
-
Liquid culture media containing this compound should be considered both a biohazard (if used for microbial cultures) and a chemical hazard.
-
First, deactivate any biological agents by autoclaving, if your institutional policy allows for autoclaving of antibiotic-containing media. Note that autoclaving may not degrade the antibiotic itself.
-
After autoclaving, the liquid waste should be collected as hazardous chemical waste, following the same procedure as for stock solutions.
-
Consult your institution's EHS guidelines for specific procedures on handling mixed biological and chemical waste.
-
Experimental Protocols Referenced
The disposal procedures outlined above are synthesized from standard protocols for handling potent compounds in a laboratory setting and general guidelines for antibiotic waste management. Key principles include:
-
Waste Minimization: Only prepare the amount of this compound solution required for your experiment to reduce the volume of waste generated.
-
Segregation: Keep this compound waste separate from other waste streams to ensure proper disposal.
-
Containment: Use appropriate, sealed, and clearly labeled containers for all this compound waste.
-
Professional Disposal: All chemical waste must be disposed of through a licensed hazardous waste contractor.
Visualizing the Disposal Workflow
The following diagrams illustrate the logical relationships in the this compound disposal process.
Caption: Workflow for this compound Waste Segregation and Disposal.
Caption: Decision Tree for Proper this compound Disposal Path.
Navigating the Handling of Dactylfungin B: A Comprehensive Safety and Operational Guide
Personal Protective Equipment (PPE): Your First Line of Defense
Given the unknown toxicological profile of Dactylfungin B, a comprehensive approach to personal protective equipment is crucial. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity Level | Task Examples | Required Personal Protective Equipment |
| Low Intensity | Weighing small quantities in a containment enclosure, preparing stock solutions. | - Disposable nitrile gloves (double-gloving recommended) - Lab coat - Safety glasses with side shields |
| Medium Intensity | Diluting solutions, performing in-vitro experiments on the benchtop. | - Disposable nitrile gloves (double-gloving recommended) - Lab coat - Chemical splash goggles |
| High Intensity | Handling large quantities, potential for aerosol generation (e.g., sonication, vortexing). | - Disposable nitrile gloves (double-gloving recommended) - Chemical-resistant lab coat or disposable gown - Face shield worn over chemical splash goggles - Respiratory protection (e.g., N95 respirator or higher) may be required based on risk assessment. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A structured workflow is essential to minimize the risk of contamination and exposure. The following diagram illustrates a recommended operational plan for handling this compound in a laboratory setting.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure. All waste should be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | (e.g., contaminated gloves, pipette tips, vials) - Collect in a dedicated, clearly labeled, sealed plastic bag. - Place the bag in a secondary container for hazardous waste. |
| Liquid Waste | (e.g., unused solutions, contaminated solvents) - Collect in a dedicated, clearly labeled, leak-proof container. - Do not mix with other chemical waste streams unless compatibility is confirmed. |
| Sharps | (e.g., contaminated needles, scalpels) - Dispose of immediately in a designated sharps container for hazardous chemical waste. |
All waste containers must be clearly labeled with "Hazardous Waste," the name of the compound (this compound), and the primary hazard (e.g., "Toxic"). Follow your institution's specific guidelines for hazardous waste pickup and disposal.
Emergency Protocols: Responding to Accidental Exposure
In the event of an accidental exposure, immediate and appropriate action is crucial. The following logical diagram outlines the steps to take in various emergency scenarios.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
